molecular formula C8H6N2O B1297893 1,6-Naphthyridin-2(1H)-One CAS No. 23616-29-7

1,6-Naphthyridin-2(1H)-One

Cat. No.: B1297893
CAS No.: 23616-29-7
M. Wt: 146.15 g/mol
InChI Key: ZQKMVHXJWJNEQG-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-2(1H)-One is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the core structure of over 17,000 compounds documented in the scientific and patent literature . This bicyclic system, consisting of two fused pyridine rings, exhibits significant versatility, with its biological activity highly influenced by the substitution patterns at the N1, C3, C4, C5, C7, and C8 positions . Researchers are particularly interested in this scaffold for its potent biomedical applications, especially in oncology. For instance, derivatives with a double bond between C3 and C4 have been strongly associated with antitumor activities . A prominent example is the FDA-approved drug Ripretinib, which is used for the treatment of advanced gastrointestinal stromal tumors . Recent research continues to validate the high value of this chemical moiety. Novel this compound derivatives have been designed and synthesized as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), specifically for the treatment of hepatocellular carcinoma (HCC) . These compounds target the unique Cys552 residue in the FGFR4 protein, demonstrating excellent anti-proliferative activity in FGFR4-dependent HCC cell lines and remarkable antitumor efficacy in vivo . Other research avenues include developing these compounds as inhibitors of molecular chaperones like Hsp90, further underscoring their broad potential in anticancer therapeutic development . Beyond its established role in biomedicine, ongoing research also explores novel synthetic routes to create fused polycyclic 1,6-naphthyridin-4-amines and investigates their optical properties for potential application as fluorophores . As such, this compound represents a highly valuable and flexible chemical reagent for researchers engaged in synthetic chemistry, preclinical drug discovery, and the development of novel chemical probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKMVHXJWJNEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343421
Record name 1,6-Naphthyridin-2(1H)-One
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URL https://comptox.epa.gov/dashboard/DTXSID20343421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23616-29-7
Record name 1,6-Naphthyridin-2(1H)-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of 1,6-Naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Naphthyridin-2(1H)-one is a heterocyclic aromatic compound recognized as a "privileged scaffold" in medicinal chemistry. Comprising a fused bicyclic system of two pyridine rings, this core structure is foundational to a multitude of derivatives with significant therapeutic potential. Its derivatives have been extensively investigated, demonstrating notable efficacy as inhibitors of crucial cellular signaling pathways, particularly in oncology. This guide provides a detailed examination of the basic structure, physicochemical properties, synthesis, and the well-established role of its derivatives as inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, a key target in hepatocellular carcinoma.

Core Structure and Physicochemical Properties

This compound (CAS 23616-29-7) belongs to the diazanaphthalene isomeric family.[1][2] The core is a planar, bicyclic heteroaromatic system. The presence of the pyridone ring (the nitrogen-containing ring with the carbonyl group) allows for tautomerization between the lactam (keto) and lactim (enol) forms, although it predominantly exists in the lactam form. This feature is crucial for its biological activity, as the amide proton and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with protein targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆N₂O[3]
Molecular Weight 146.15 g/mol [3]
IUPAC Name This compound[3]
InChI Key ZQKMVHXJWJNEQG-UHFFFAOYSA-N[3]
Appearance Pale yellow to brown crystalline powder[4]
Purity (Typical) ≥96.0%[4]

Spectroscopic Data

Table 2: Representative ¹H and ¹³C NMR Data for Naphthyridinone Derivatives (Note: Data is for substituted derivatives and serves as an example. Shifts will vary based on substitution and solvent.)

Assignment Representative ¹H NMR (ppm) Representative ¹³C NMR (ppm) Reference
Aromatic Protons6.4 - 8.8109 - 155[5][6]
NH Proton10.4 - 12.3 (broad singlet)-[5]
Carbonyl Carbon (C2)-~163[5]
Other Ring Carbons-110 - 153[5]

General Spectroscopic Features:

  • ¹H NMR: The spectra typically show a complex multiplet pattern in the aromatic region (downfield, ~6.4-8.8 ppm). The amide (N-H) proton is usually observed as a broad singlet at a very downfield chemical shift (>10 ppm).

  • ¹³C NMR: Aromatic carbons resonate in the 110-155 ppm range. The carbonyl carbon (C=O) of the pyridone ring is characteristically found further downfield, around 163 ppm.[5]

  • IR Spectroscopy: Key vibrational bands include a strong C=O stretching frequency for the lactam group and N-H stretching vibrations.

Synthesis of the this compound Scaffold

The synthesis of the this compound core generally proceeds through the construction of the second ring from a pre-formed, appropriately substituted pyridine or pyridone precursor.[1] This common and versatile approach allows for the introduction of various substituents required for biological activity.

Generalized Experimental Protocol (Gould-Jacobs type reaction)

A widely adopted method involves the cyclization of a substituted aminopyridine with a diethyl ethoxymethylenemalonate or similar reagent, followed by thermal cyclization.

  • Condensation: 4-aminopyridine is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically at 100-130 °C, for several hours. This step forms an intermediate enamine.

  • Cyclization: The intermediate is heated at a higher temperature (often >200 °C) in a high-boiling point solvent such as diphenyl ether. This thermal electrocyclization reaction forms the pyridone ring of the naphthyridinone system.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield the this compound core.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Purification A 4-Aminopyridine C Intermediate Enamine A->C Heat (100-130°C) B Diethyl Ethoxymethylenemalonate B->C E This compound Scaffold C->E Heat (>200°C) D High-Boiling Solvent (e.g., Diphenyl Ether) D->E F Crude Product E->F G Purified Product F->G Recrystallization or Chromatography

Generalized workflow for the synthesis of the this compound core.

Biological Activity and Signaling Pathway Inhibition

Derivatives of this compound are potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[7] The FGF19-FGFR4 signaling axis is a critical oncogenic driver in a subset of hepatocellular carcinomas (HCC).

The FGFR4 Signaling Pathway

Under normal physiological conditions, the binding of the FGF19 ligand to FGFR4 (in complex with its co-receptor β-Klotho) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, differentiation, and survival. In HCC, aberrant overexpression of FGF19 leads to constitutive activation of this pathway, promoting uncontrolled tumor growth.

Mechanism of Inhibition by this compound Derivatives

These inhibitors function as ATP-competitive antagonists. The this compound scaffold typically forms crucial hydrogen bonds with the hinge region of the FGFR4 kinase domain (specifically with the amide backbone of Ala553).[7] Appended moieties on the scaffold are designed to form additional interactions, such as covalent bonds with specific cysteine residues (e.g., Cys552) or hydrophobic interactions within the active site, to enhance potency and selectivity.[7] This blockade of the ATP-binding pocket prevents receptor autophosphorylation and halts the downstream signaling cascade, leading to an anti-proliferative effect in FGFR4-dependent cancer cells.

FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates P_FGFR4 Phosphorylated FGFR4 FGFR4->P_FGFR4 Autophosphorylation Inhibitor This compound Derivative Inhibitor->FGFR4 Blocks ATP Binding RAS_MAPK RAS-MAPK Pathway P_FGFR4->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P_FGFR4->PI3K_AKT Proliferation Tumor Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Inhibition of the FGFR4 signaling pathway by this compound derivatives.

Conclusion

The this compound core is a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural and electronic properties make it an ideal scaffold for designing potent and selective kinase inhibitors. The successful development of its derivatives as FGFR4 inhibitors for hepatocellular carcinoma underscores the therapeutic promise of this privileged structure. Further exploration of this scaffold is anticipated to yield novel drug candidates for a range of diseases driven by aberrant kinase activity.

References

The Rise of a Privileged Scaffold: A Technical Guide to 1,6-Naphthyridin-2(1H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, composed of two fused pyridine rings, serves as a "privileged structure," enabling the design of potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and therapeutic applications of the this compound scaffold, with a focus on its role in the development of targeted cancer therapies.

Therapeutic Applications: A Scaffold for Targeted Inhibition

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer progression. Notably, this core has been successfully utilized to develop potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), the mammalian Target of Rapamycin (mTOR), and Heat shock protein 90 (Hsp90).

FGFR4 Inhibition in Hepatocellular Carcinoma

The FGF19-FGFR4 signaling pathway is a critical driver in a subset of hepatocellular carcinomas (HCC).[1][2] The design and synthesis of this compound derivatives have led to the discovery of potent and highly selective FGFR4 inhibitors.[1][2] Through detailed structural optimizations, compounds have been identified that exhibit excellent anti-proliferative activities against FGFR4-dependent HCC cell lines.[1][2]

mTOR Inhibition in Cancer

The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[3][4] The this compound scaffold has been instrumental in the development of potent and selective mTOR inhibitors. For instance, a tricyclic benzonaphthyridinone derivative, Torin1, demonstrated potent inhibition of both mTORC1 and mTORC2.[4] Further medicinal chemistry efforts led to the discovery of Torin2, an improved mTOR inhibitor with enhanced bioavailability and metabolic stability.

Hsp90 Inhibition in Breast Cancer

Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is overexpressed in many cancers and is a key target for drug discovery.[5] A series of novobiocin analogs derived from the this compound scaffold have been designed and synthesized, showing promising anti-proliferative properties against breast cancer cell lines.[5] These compounds were found to induce the degradation of Hsp90 client proteins.[5]

Quantitative Biological Data

The following tables summarize the biological activity of representative this compound derivatives against their respective targets.

Table 1: FGFR4 Inhibition
Compound FGFR4 IC50 (nM) Reference
A34Data not specified[1][2]
19gData not specified
Table 2: mTOR Inhibition
Compound mTOR IC50 (nM) PI3Kα IC50 (nM) Selectivity (PI3Kα/mTOR)
Torin12 (cellular EC50)1800900
Torin20.25 (cellular EC50)200800

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation are provided below.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Recruits & Phosphorylates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR4

Figure 1: FGFR4 Signaling Pathway in HCC.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K-AKT Pathway cluster_mtor_complexes mTOR Complexes cluster_downstream Downstream Effectors GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates AKT AKT PI3K->AKT AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth Inhibitor This compound Derivative Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 2: Simplified mTOR Signaling Pathway.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Scaffold This compound Scaffold Synthesis Chemical Synthesis Scaffold->Synthesis Library Compound Library Synthesis->Library Biochem Biochemical Assays (e.g., Kinase Assays) Library->Biochem Cellular Cell-Based Assays (e.g., Proliferation, Western Blot) Biochem->Cellular Invivo In Vivo Models (e.g., Xenografts) Cellular->Invivo PK Pharmacokinetic Studies Invivo->PK SAR Structure-Activity Relationship (SAR) PK->SAR SAR->Synthesis Iterative Design Lead Lead Compound SAR->Lead

Figure 3: Drug Discovery Workflow.

Experimental Protocols

This section provides an overview of the general methodologies employed in the synthesis and biological evaluation of this compound derivatives.

General Synthetic Strategies

The synthesis of the this compound scaffold can be broadly categorized into two main approaches: construction from a preformed pyridine or a preformed pyridone ring.

1. From a Preformed Pyridine: This strategy often involves the use of a 4-aminopyridine derivative bearing a functional group (e.g., aldehyde, nitrile, or ester) at the C3 position.[6][7] Condensation of this intermediate with a suitable partner, such as a malonate derivative, leads to the formation of the second ring and the desired this compound core.[6][7]

2. From a Preformed Pyridone: An alternative approach starts with a substituted 2-pyridone.[6][7] Reaction with reagents like tert-butoxybis(dimethylamino)methane can introduce the necessary functionality to facilitate the cyclization and formation of the fused naphthyridinone system.[7]

Synthesis of a Benzo[h][8][9]naphthyridin-2(1H)-one mTOR Inhibitor (Torin1)

A four-step synthetic sequence was utilized for the synthesis of the tricyclic benzonaphthyridinone mTOR inhibitor, Torin1.[3]

  • Introduction of Substituted Anilines: The synthesis commences with a dichloroquinoline scaffold. The first step involves the nucleophilic substitution of one of the chlorine atoms with a substituted aniline.

  • Construction of the Lactam Ring: The 6-membered lactam ring is then constructed via a Horner-Wadsworth-Emmons reaction.

  • Palladium-Mediated Coupling: The R2 side chain is introduced through a palladium-mediated coupling reaction, such as a Suzuki or Stille coupling, with the corresponding boronic acid or stannane.

  • Final Modification (if necessary): Further chemical modifications can be performed to introduce additional diversity.

Biological Evaluation Protocols

1. Kinase Inhibition Assays: The inhibitory activity of the synthesized compounds against their target kinases (e.g., FGFR4, mTOR) is typically determined using in vitro kinase assays. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase. IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition, are then calculated.

2. Cellular Assays:

  • Proliferation Assays: The anti-proliferative effects of the compounds are evaluated in relevant cancer cell lines. Assays such as the MTT or CellTiter-Glo assay are commonly used to measure cell viability after treatment with the compounds.

  • Western Blot Analysis: To confirm the mechanism of action, Western blotting is used to assess the phosphorylation status of downstream signaling proteins in the targeted pathway. For example, in the case of mTOR inhibitors, the phosphorylation of S6K1 and 4E-BP1 is monitored.[4] For Hsp90 inhibitors, the degradation of client proteins is observed.[5]

3. In Vivo Xenograft Models: Promising compounds are further evaluated for their anti-tumor efficacy in vivo using xenograft models. This involves implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound. Tumor growth is monitored over time to assess the efficacy of the treatment.

4. Pharmacokinetic Studies: To assess the drug-like properties of the compounds, pharmacokinetic studies are conducted in animals (e.g., mice). These studies determine parameters such as bioavailability, clearance, and plasma exposure, which are crucial for predicting the compound's behavior in humans.

Conclusion

The this compound scaffold has proven to be a highly valuable framework in the pursuit of novel therapeutics, particularly in the field of oncology. Its synthetic tractability and the ability to modulate its substitution pattern allow for the fine-tuning of biological activity and pharmacokinetic properties. The successful development of potent and selective inhibitors of key cancer targets such as FGFR4 and mTOR underscores the potential of this privileged scaffold in modern drug discovery. Further exploration of the chemical space around this core is likely to yield additional drug candidates with improved efficacy and safety profiles.

References

Spectroscopic Profile of 1,6-Naphthyridin-2(1H)-One: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the core heterocyclic scaffold, 1,6-Naphthyridin-2(1H)-One. This compound is a key pharmacophore in a variety of biologically active molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and the development of new chemical entities.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The expected chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the pyridone ring.

Table 1: ¹H NMR Spectroscopic Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.5 - 6.7d~9.5
H-4~7.6 - 7.8d~9.5
H-5~7.4 - 7.6dd~8.5, 4.5
H-7~8.5 - 8.7dd~4.5, 1.5
H-8~9.0 - 9.2dd~8.5, 1.5
N1-H~12.0 - 12.5br s-

Note: Data is estimated based on spectral data of substituted 1,6-naphthyridin-2(1H)-ones and related heterocyclic systems. Solvent: DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data of this compound

CarbonChemical Shift (δ, ppm)
C-2~162 - 164
C-3~120 - 122
C-4~140 - 142
C-4a~118 - 120
C-5~125 - 127
C-7~150 - 152
C-8~148 - 150
C-8a~145 - 147

Note: Data is estimated based on spectral data of substituted 1,6-naphthyridin-2(1H)-ones and related heterocyclic systems. Solvent: DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the N-H and C=O stretching vibrations of the pyridone ring, as well as aromatic C-H and C=C/C=N stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3200 - 2800N-H stretch (broad, H-bonded)
1660 - 1680C=O stretch (amide I)
1610 - 1630C=C/C=N stretch
1500 - 1580Aromatic ring stretches
800 - 850C-H out-of-plane bending
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a polar solvent like methanol is expected to show absorption bands corresponding to π→π* transitions within the aromatic system.

Table 4: UV-Vis Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
~220 - 230Not readily availableMethanol
~280 - 290Not readily availableMethanol
~330 - 340Not readily availableMethanol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for this compound

Technique[M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
ESI-MS147.055119 ([M+H - CO]⁺)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is used.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard zg30.

    • Number of scans: 16-64.

    • Spectral width: -2 to 14 ppm.

    • Acquisition time: ~3-4 seconds.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Standard zgpg30 with proton decoupling.

    • Number of scans: 1024-4096.

    • Spectral width: 0 to 180 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent such as methanol or ethanol. The stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength range: 200-800 nm.

    • A baseline is recorded using a cuvette containing the pure solvent.

    • The sample is then scanned to obtain the absorption spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution may be infused directly or introduced via liquid chromatography.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass range: m/z 50-500.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR UV UV-Vis Spectroscopy (Electronic Transitions) Purification->UV Data_Integration Integrate Spectroscopic Data MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV->Data_Integration Structure_Confirmation Confirm Structure of This compound Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Ascending Trajectory of 1,6-Naphthyridin-2(1H)-one Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridin-2(1H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3] This technical guide provides an in-depth overview of the synthesis, biological significance, and therapeutic potential of this versatile heterocyclic system, with a focus on its applications in oncology and virology.

The this compound Core: A Versatile Scaffold

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[2][3] The 1,6-naphthyridine isomer, and specifically its 2(1H)-one derivative, has garnered substantial interest due to its ability to serve as a ligand for a variety of biological receptors.[2][3] The structural diversity of 1,6-naphthyridin-2(1H)-ones is vast, with over 17,000 compounds reported, highlighting the extensive exploration of its chemical space.[1][2][3] The substitution patterns at positions N1, C3, C4, C5, C7, and C8 are crucial in determining the biological activity and selectivity of these derivatives.[1][2][3]

Synthetic Strategies for this compound Derivatives

The construction of the this compound core can be broadly categorized into two main strategies: synthesis from a preformed pyridine ring and synthesis from a preformed pyridone ring.[1][4]

Synthesis from a Preformed Pyridine

This approach often involves the cyclization of a suitably substituted pyridine derivative. For instance, 4-aminonicotinaldehyde can be condensed with active methylene compounds like 2,6-dichlorophenylacetonitrile to yield 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones.[5] Another method utilizes the intramolecular Friedel–Crafts-type cycloaromatisation of 4-(arylamino)nicotinonitriles, mediated by acids such as CF3SO3H or H2SO4, to produce fused polycyclic 1,6-naphthyridin-4-amines.[6][7] A catalyst-free, pseudo-five-component synthesis in water has also been reported, starting from methyl ketones, amines, and malononitrile, offering an environmentally friendly route to highly functionalized[5][8]-naphthyridines.[9]

Synthesis from a Preformed Pyridone

Alternatively, the pyridone ring can serve as the starting point. One established method involves the reaction of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile with N,N-dimethylformamide dimethyl acetal, followed by cyclization with ammonium acetate to form the 1,6-naphthyridine-3-carbonitrile derivative.[8]

Experimental Protocol: General Synthesis of 1,2-dihydro[5][8]naphthyridines [9]

A mixture of a methyl ketone (2 mmol), an amine (1 mmol), and malononitrile (1 mmol) in water (5 mL) is heated at 100 °C for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with water, and then with a mixture of diethyl ether and hexane (1:9) to afford the pure product.

Biological Significance and Therapeutic Applications

This compound derivatives have demonstrated a wide array of biological activities, with anticancer and antiviral properties being the most prominent.[10][11]

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer potential of 1,6-naphthyridin-2(1H)-ones stems from their ability to inhibit various protein kinases and other crucial cellular targets involved in cancer progression.

Many derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

  • FGFR4 Inhibition: A series of this compound derivatives have been identified as novel, potent, and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma (HCC).[12][13] The representative compound A34 demonstrated significant antitumor efficacy in a Hep-3B HCC xenograft model.[12][13] Another series of derivatives have been explored as FGFR4 inhibitors for the treatment of colorectal cancer, with compound 19g showing excellent kinase selectivity and substantial cytotoxic effects.[14]

  • c-Src Inhibition: 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones are potent and selective inhibitors of the non-receptor tyrosine kinase c-Src.[5] Derivatives bearing basic aliphatic side chains at the 7-position were found to be the most potent, with IC50 values in the nanomolar range.[5]

  • MET and AXL Inhibition: The 1,6-naphthyridinone scaffold has been utilized to develop potent inhibitors of MET, a receptor tyrosine kinase implicated in various cancers.[15] Systematic structural optimization led to the discovery of compounds with favorable pharmacokinetic profiles.[15] Furthermore, derivatives have been designed as selective type II inhibitors of AXL, another receptor tyrosine kinase, demonstrating significant antitumor efficacy in a xenograft model.[16]

  • mTOR Inhibition: A tricyclic benzo[h][5][8]naphthyridin-2(1H)-one derivative, Torin1 , was developed as a highly potent and selective inhibitor of the Mammalian Target of Rapamycin (mTOR).[17] Torin1 inhibits both mTORC1 and mTORC2 complexes at low nanomolar concentrations.[17]

The following diagram illustrates a simplified workflow for the screening of kinase inhibitors.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., Kinase Glo) cell_based_assay Cell-Based Assay (e.g., Western Blot for p-Substrate) biochemical_assay->cell_based_assay Confirm Cellular Activity selectivity_panel Kinase Selectivity Panel cell_based_assay->selectivity_panel Determine Selectivity xenograft_model Xenograft Tumor Model selectivity_panel->xenograft_model Evaluate Efficacy pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies xenograft_model->pk_pd_studies Assess Drug Exposure and Target Modulation clinical_candidate Clinical Candidate pk_pd_studies->clinical_candidate lead_compound Lead Compound lead_compound->biochemical_assay

Workflow for Kinase Inhibitor Drug Discovery.

A series of novobiocin analogs based on the this compound scaffold were designed as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins.[18] These compounds were evaluated for their anti-proliferative properties in breast cancer cell lines.[18]

The diagram below depicts the FGF19/FGFR4 signaling pathway, a key target in hepatocellular carcinoma.

FGF19_FGFR4_Pathway cluster_receptor Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation Promotes

Simplified FGF19/FGFR4 Signaling Pathway.

Experimental Protocol: In Vitro Kinase Assay [5]

The inhibitory activity of compounds against c-Src, FGF-1 receptor, and PDGF-beta receptor enzymes is evaluated by measuring the phosphorylation of a model substrate. The assay is typically performed in a buffer containing the kinase, the substrate (e.g., a biotinylated peptide), ATP, and the test compound at various concentrations. After incubation, the amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate. IC50 values are then calculated from the dose-response curves.

Antiviral Activity

Certain 1,6-naphthyridine derivatives have shown potent activity against human cytomegalovirus (HCMV).[19][20] Compound A1 , a 1,6-naphthyridine derivative, exhibited significantly lower IC50 values against HCMV strains AD 169 and Towne compared to the standard antiviral drug ganciclovir.[19][20] Importantly, these compounds remained active against ganciclovir, foscarnet, and cidofovir-resistant HCMV strains, suggesting a novel mechanism of action.[19][20]

Experimental Protocol: Plaque Reduction Assay for Anti-HCMV Activity [19]

Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and infected with HCMV. After a 2-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound. The plates are incubated for 7-10 days to allow for plaque formation. The cells are then fixed and stained, and the viral plaques are counted. The 50% inhibitory concentration (IC50) is defined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (Kinase Inhibition)

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
A34 FGFR4-Hep-3B-[12][13]
19g FGFR4-HCT116-[14]
7-NH(CH₂)₂NMe₂ derivative c-Src10-80--[5]
8 MET9.8--[15]
23a MET7.1--[15]
25c AXL1.14T1-[16]
Torin1 mTOR--2 (mTORC1), 10 (mTORC2)[17]

Table 2: Antiviral Activity of 1,6-Naphthyridine Derivative A1 against HCMV

HCMV StrainCell LineIC50 (μM)Fold-activity vs. GanciclovirReference
AD 169Hs68<0.045>39[19][20]
TowneMRC-5<0.045>223[19][20]

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The demonstrated success in targeting a range of kinases involved in oncology highlights its potential for the development of next-generation cancer therapeutics. Furthermore, the unique antiviral mechanism of action against HCMV warrants further investigation and could lead to new treatment options for this important human pathogen. Future research in this area will likely focus on exploring new biological targets, optimizing lead compounds through structure-based drug design, and advancing the most promising candidates into clinical development.

References

The Ascendant Core: A Technical Guide to 1,6-Naphthyridin-2(1H)-one Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Among its various derivatives, the 1,6-naphthyridin-2(1H)-one core has garnered significant attention due to its versatile biological activities. These compounds have demonstrated potential as potent and selective inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapeutics, particularly in oncology.[3][4][5] This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and biomedical applications of 1,6-naphthyridin-2(1H)-ones, with a focus on data-driven insights and detailed experimental methodologies to support researchers in this dynamic field.

Naphthyridines, also known as diazanaphthalenes, exist as six distinct isomers, with the 1,6-isomer being a key focus of contemporary drug discovery efforts.[6][7] The this compound subfamily is particularly expansive, with over 17,000 compounds reported, highlighting the extensive exploration of its chemical space.[1][6] This guide will delve into the key synthetic strategies for accessing this core, the diverse substitution patterns that govern its biological activity, and its applications in targeting critical signaling pathways implicated in diseases such as cancer.

Synthesis of the this compound Core

The construction of the this compound scaffold can be broadly categorized into two primary strategies: synthesis from a preformed pyridine ring and synthesis from a preformed pyridone ring.[1]

Synthesis from a Preformed Pyridine Ring

A common approach involves the cyclization of a suitably substituted pyridine precursor. This strategy often leverages condensation reactions to form the second, pyridone ring.

Synthesis from a Preformed Pyridone Ring

Alternatively, the synthesis can commence with a pyridone ring, followed by the annulation of the second pyridine ring. This approach offers flexibility in introducing substituents on the pyridone moiety at an early stage. A representative synthetic disconnection is illustrated below.[1]

G This compound This compound Pyridone Precursor Pyridone Precursor This compound->Pyridone Precursor Disconnection (a) Side Chain Side Chain This compound->Side Chain Disconnection (b)

Caption: Synthetic disconnections for this compound.

A notable example of building upon a pre-existing pyridone involves the reaction of 5-acyl(aroyl)-6-methyl-2(1H)-pyridinones with Bredereck's reagent, followed by cyclization with ammonium acetate to yield the desired 1,6-naphthyridin-2(1H)-ones.[8]

Key Reactions and Experimental Protocols

The functionalization of the this compound core is crucial for modulating its biological activity. Palladium-mediated cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce aryl or heteroaryl substituents.

Experimental Protocol: Suzuki Coupling for the Synthesis of Benzo[h][4][8]naphthyridin-2(1H)-ones

This protocol describes a one-pot, three-component reaction for the synthesis of Torin analogs, which are potent mTOR inhibitors.[9]

Materials:

  • 2,4-dichloroquinoline

  • Substituted aniline

  • Aryl or heteroaryl boronic acid

  • Triethyl phosphonoacetate

  • Potassium carbonate (K2CO3)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Solvents: N,N-Dimethylformamide (DMF), Isopropanol (i-PrOH), Water

Procedure:

  • Nucleophilic Aromatic Substitution (SNAr) and Intramolecular Cyclization:

    • To a solution of 2,4-dichloroquinoline in a mixture of DMF, i-PrOH, and H2O (2:1:1), add the substituted aniline and a catalytic amount of HCl.

    • Heat the mixture to facilitate the SNAr reaction.

    • Add triethyl phosphonoacetate and a base (e.g., NaHCO3 or K3PO4) to initiate the Horner-Wadsworth-Emmons reaction and subsequent intramolecular cyclization. Monitor the reaction by TLC or LC-MS until completion.

  • Suzuki Coupling:

    • To the reaction mixture from the previous step, add the aryl or heteroaryl boronic acid and the palladium catalyst.

    • Heat the reaction under microwave irradiation to drive the Suzuki coupling. The use of K3PO4 as the base in this step has been shown to improve yields.[9]

    • After completion, cool the reaction mixture and perform an aqueous workup.

    • Purify the crude product by column chromatography to obtain the desired 1,9-substituted benzo[h][4][8]naphthyridin-2(1H)-one.

Biological Applications and Signaling Pathways

Derivatives of this compound have demonstrated significant activity against a range of biological targets, particularly protein kinases involved in cancer progression.

FGFR4 Inhibition in Hepatocellular Carcinoma

Fibroblast growth factor receptor 4 (FGFR4) is a key driver in a subset of hepatocellular carcinomas (HCC).[3] A novel series of this compound derivatives have been designed as potent and selective FGFR4 inhibitors.[3][10] The representative compound, A34, covalently targets Cys552 in the FGFR4 active site.[3]

cluster_cell Hepatocellular Carcinoma Cell FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 activates PLCgamma PLCγ FGFR4->PLCgamma phosphorylates ERK ERK PLCgamma->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation A34 This compound Derivative (A34) A34->FGFR4 inhibits

Caption: Inhibition of the FGF19-FGFR4 signaling pathway.

mTOR Inhibition in Cancer

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer.[11][12] Benzo[h][4][8]naphthyridin-2(1H)-one derivatives, known as Torins, are highly potent and selective mTOR inhibitors.[11][12] Torin1, for instance, inhibits both mTORC1 and mTORC2 complexes.[11]

cluster_mTOR_pathway mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Torin1 Torin1 (Benzo[h][1,6]naphthyridin-2(1H)-one) Torin1->mTORC1 inhibits Torin1->mTORC2 inhibits

Caption: Torin1 inhibits both mTORC1 and mTORC2 complexes.

Hsp90 Inhibition in Breast Cancer

Heat shock protein 90 (Hsp90) is a molecular chaperone that is overexpressed in many cancers and plays a critical role in the folding and stability of numerous oncoproteins.[4] A series of this compound derivatives have been developed as Hsp90 inhibitors, demonstrating anti-proliferative activity in breast cancer cell lines.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives.

Table 1: FGFR4 Inhibitory Activity and Antiproliferative Effects [3]

CompoundFGFR4 IC50 (nM)Hep-3B Cell Viability IC50 (nM)HuH-7 Cell Viability IC50 (nM)
A34 8.715.328.6
FGF401 1.110.225.1

Table 2: mTOR Inhibitory Activity [11]

CompoundmTOR IC50 (nM)PI3Kα IC50 (nM)Cellular p-Akt(S473) IC50 (nM)Cellular p-S6K(T389) IC50 (nM)
Torin1 1.8>10,000102

Table 3: Hsp90 Inhibitory Activity in Breast Cancer Cells [4]

CompoundMCF-7 GI50 (µM)MDA-MB-231 GI50 (µM)
Derivative 1 0.540.87
Derivative 2 1.232.15

Conclusion

The this compound scaffold represents a highly versatile and promising core for the development of novel therapeutics. Its synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. The demonstrated efficacy of its derivatives against key cancer targets such as FGFR4, mTOR, and Hsp90 underscores its significance in modern drug discovery. This technical guide provides a foundational understanding of the chemistry and biology of 1,6-naphthyridin-2(1H)-ones, offering valuable insights and practical methodologies for researchers dedicated to advancing this exciting field of medicinal chemistry. The continued exploration of this scaffold is poised to yield a new generation of targeted therapies for a range of human diseases.

References

An In-depth Technical Guide to 1,6-Naphthyridin-2(1H)-one: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family, which are bicyclic systems containing two pyridine rings.[1][2] This scaffold has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] Derivatives of this compound have shown promise as potent and selective inhibitors of key signaling proteins implicated in cancer, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Heat Shock Protein 90 (Hsp90).[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and relevant biological signaling pathways associated with the this compound core.

Core Physical and Chemical Properties

Quantitative data for the parent this compound is not extensively consolidated in the literature. The following tables summarize the available information.

Identifier Value
CAS Number 23616-29-7
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C=C1)N=CC=C2O
InChI Key ZQKMVHXJWJNEQG-UHFFFAOYSA-N
Property Value Notes
Physical State Solid or liquidSupplier data sheets describe it in both forms, suggesting the melting point is near ambient temperature.
Melting Point Data not availableThe related compound 1,6-naphthyridine has a melting point of <40 °C.
Boiling Point Data not available
pKa Data not available
Solubility Data not availablePoor water solubility is noted for some derivatives.

Spectroscopic Data

Spectroscopy Data
¹H NMR Conforms to structure (as per supplier data). Specific chemical shifts for the parent compound are not readily available in published literature.
¹³C NMR Specific chemical shifts for the parent compound are not readily available in published literature.
IR Spectroscopy Data not available
UV-Vis Spectroscopy Data not available

Experimental Protocols: Synthesis of the this compound Scaffold

The synthesis of 1,6-naphthyridin-2(1H)-ones can be broadly categorized into two main strategies: construction from a preformed pyridine ring or from a preformed pyridone ring.[5]

Synthesis from a Preformed Pyridine

This approach often involves the cyclization of a substituted 4-aminopyridine derivative.

Workflow for Synthesis from a Preformed Pyridine

G A 4-Aminopyridine Derivative B Condensation with a three-carbon synthon A->B e.g., malonic acid derivative C Cyclization B->C Heat or acid/base catalysis D This compound C->D G A Substituted 2-Pyridone B Reaction with an appropriate reagent to introduce a side chain A->B e.g., Vilsmeier-Haack or similar reagent C Intramolecular Cyclization B->C Ammonium acetate or other nitrogen source D This compound C->D G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors TranscriptionFactors ERK->TranscriptionFactors Activates Akt->TranscriptionFactors Activates GeneExpression Cell Proliferation, Survival, Migration TranscriptionFactors->GeneExpression Regulates Inhibitor This compound Derivative Inhibitor->FGFR4 Inhibits G cluster_0 Hsp90 Cycle Hsp90_open Hsp90 (Open, ADP-bound) Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_open->Hsp90_closed ATP binding p23 p23 Hsp90_closed->Hsp90_open ATP hydrolysis FoldedClient Folded Client Protein Hsp90_closed->FoldedClient Degradation Client Protein Degradation Hsp90_closed->Degradation Leads to client degradation ClientProtein Unfolded Client Protein Hsp70_Hsp40 Hsp70/Hsp40 ClientProtein->Hsp70_Hsp40 Hop Hop Hsp70_Hsp40->Hop Hop->Hsp90_open p23->Hsp90_closed Aha1 Aha1 Aha1->Hsp90_closed Inhibitor This compound Derivative Inhibitor->Hsp90_closed Inhibits ATP binding

References

The Ascendance of 1,6-Naphthyridin-2(1H)-one Analogs in Early Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridin-2(1H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biomolecules implicated in various diseases.[1][2] This technical guide provides an in-depth overview of this chemical core, focusing on its synthesis, biological activities, and the experimental methodologies employed in its preclinical evaluation, with a particular emphasis on its applications in oncology.

Synthetic Strategies

The synthesis of 1,6-naphthyridin-2(1H)-ones can be broadly categorized into two main approaches: construction from a pre-formed pyridine or from a pre-formed pyridone.[1][3]

A common strategy involves the reaction of a substituted 2-aminopyridine with an appropriate three-carbon building block to construct the second ring. For instance, 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile can be cyclized to form the 1,6-naphthyridine core by treatment with ammonium acetate.[4] Another approach utilizes the Michael reaction of enamines with methyl propiolate, followed by ring closure to yield 2(1H)-pyridinones, which are then further elaborated to the desired this compound scaffold.[4]

The specific synthetic route chosen often depends on the desired substitution pattern on the naphthyridine ring, which is crucial for modulating the compound's biological activity and pharmacokinetic properties.[1][5]

Biological Activities and Therapeutic Targets

Analogs of this compound have shown potent activity against a variety of therapeutic targets, particularly protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Aberrant FGFR4 signaling is a known driver in hepatocellular carcinoma (HCC) and colorectal cancer.[6][7][8] A novel series of this compound derivatives has been developed as potent and selective inhibitors of FGFR4.[6][8] The representative compound A34 demonstrated significant anti-proliferative activity in FGFR4-dependent HCC cell lines and in vivo efficacy in a Hep-3B HCC xenograft model.[6][7] Similarly, compound 19g showed excellent kinase selectivity and substantial cytotoxic effects against various colorectal cancer cell lines, inducing significant tumor inhibition in a HCT116 xenograft mouse model.[8]

Quantitative Data Summary

CompoundTargetAssayIC50 (nM)Cell LineActivityReference
A34 FGFR4Kinase AssayPotent-Inhibitory[6][7]
A34 -Proliferation-FGFR4-dependent HCCAnti-proliferative[6][7]
19g FGFR4Kinase AssayPotent-Selective Inhibition[8]
19g -CytotoxicitySubstantialColorectal CancerCytotoxic[8]
Torin1 mTORKinase Assay1800 (PI3K)-Selective Inhibition[9]
Torin1 mTORC1Cellular Assay2-Inhibition[9]
Torin1 mTORC2Cellular Assay10-Inhibition[9]
Torin2 mTORCellular Assay0.25-Potent Inhibition[10]
2t c-MetKinase Assay2600-Inhibition[11]
2t TPR-MetPhosphorylationLow µMBaF3-TPR-MetInhibition[11]
2t -ProliferationLow µMBaF3-TPR-MetInhibition[11]
Analog 9 CDK5-Active-Diuretic[4]
Analog 12 CDK5-Active-Diuretic[4]
Analog 21 CDK5-Active-Diuretic[4]
mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, and its pathway is often hyperactivated in cancer.[9] The benzo[h][12][13]naphthyridin-2(1H)-one derivative, Torin1 , was identified as a potent and selective ATP-competitive inhibitor of mTOR.[9] Torin1 effectively inhibits both mTORC1 and mTORC2 with high selectivity over the related PI3K kinase.[9] A subsequent medicinal chemistry effort led to the discovery of Torin2 , an improved mTOR inhibitor with an EC50 of 0.25 nM and better pharmacokinetic properties, making it suitable for in vivo studies.[10]

Other Kinase Targets

The versatility of the this compound scaffold extends to other kinases. A series of 1H-imidazo[4,5-h][12][13]naphthyridin-2(3H)-ones were identified as a new class of c-Met kinase inhibitors .[11] Compound 2t from this series demonstrated an IC50 of 2.6 µM against c-Met and effectively inhibited TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells.[11] Additionally, certain 1,6-naphthyridine derivatives have been reported as inhibitors of Cyclin-Dependent Kinase 5 (CDK5) , with potential applications in treating kidney diseases.[14]

Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer progression. A series of novobiocin analogs based on the this compound scaffold were designed and synthesized as potential Hsp90 inhibitors.[12] These compounds were evaluated for their anti-proliferative activity in breast cancer cell lines, and further studies on cell cycle progression, apoptosis, and degradation of Hsp90 client proteins were conducted on the most promising candidates.[12]

Experimental Protocols

General Kinase Inhibition Assay (for FGFR4, mTOR, c-Met)
  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases), ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), 96-well plates, test compounds (this compound analogs).

  • Procedure:

    • Add assay buffer, substrate, and recombinant kinase to the wells of a 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by detecting substrate phosphorylation using a specific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Reagents and Materials: Cancer cell lines (e.g., Hep-3B, HCT116), complete cell culture medium, 96-well cell culture plates, test compounds, MTT reagent or CellTiter-Glo® reagent (Promega).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analogs.

    • Incubate for a specified period (e.g., 72 hours).

    • For MTT assay, add MTT reagent and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • For CellTiter-Glo® assay, add the reagent directly to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

    • Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the GI50 or IC50 value from the dose-response curve.

Western Blot Analysis for Protein Phosphorylation
  • Reagents and Materials: Cancer cell lines, cell lysis buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-phospho-FGFR, anti-phospho-AKT, anti-phospho-S6K), HRP-conjugated secondary antibodies, and chemiluminescent substrate.

  • Procedure:

    • Treat cells with the test compounds for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.

Visualizations

G cluster_synthesis Synthesis & Characterization cluster_screening Screening & Evaluation cluster_preclinical Preclinical Development starting_materials Starting Materials (e.g., 2-aminopyridine derivatives) synthesis Chemical Synthesis of This compound Analogs starting_materials->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification biochemical_assays Biochemical Assays (e.g., Kinase Inhibition) purification->biochemical_assays sar_studies Structure-Activity Relationship (SAR) Studies biochemical_assays->sar_studies cell_based_assays Cell-Based Assays (Proliferation, Apoptosis) cell_based_assays->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization adme_tox ADME/Tox Studies lead_optimization->adme_tox candidate_selection Candidate Selection adme_tox->candidate_selection in_vivo_efficacy In Vivo Efficacy Studies (Xenograft Models) in_vivo_efficacy->candidate_selection

Caption: General workflow for the discovery and preclinical development of this compound analogs.

G cluster_pathway FGFR4 Signaling Pathway in Cancer FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation, Survival, Differentiation ERK->proliferation inhibitor This compound Analog (e.g., A34, 19g) inhibitor->FGFR4 Inhibition

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound analogs.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor PI3K PI3K receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 cell_survival Cell Survival AKT->cell_survival S6K_4EBP1 S6K / 4E-BP1 mTORC1->S6K_4EBP1 mTORC2 mTORC2 mTORC2->AKT cell_growth Cell Growth & Proliferation S6K_4EBP1->cell_growth inhibitor This compound Analog (e.g., Torin1/2) inhibitor->mTORC1 Inhibition inhibitor->mTORC2 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the dual inhibitory action of Torin analogs on mTORC1 and mTORC2.

References

Exploring the Structure-Activity Relationship of 1,6-Naphthyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,6-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of therapeutically relevant proteins, particularly protein kinases. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this core, with a focus on its application in the development of potent and selective inhibitors for various oncology targets. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Structure-Activity Relationship (SAR) of this compound Derivatives

The this compound core offers multiple positions for substitution (N1, C3, C4, C5, C7, and C8), allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The presence of a double bond between C3 and C4 is a common feature in derivatives targeting tyrosine kinases.[1]

Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)

Aberrant FGFR4 signaling is a key driver in hepatocellular carcinoma (HCC).[2][3] Several studies have focused on developing this compound derivatives as selective FGFR4 inhibitors.

Key SAR Insights for FGFR4 Inhibition:

  • C3-Position: Substitution with a 2,6-dichlorophenyl group is a common starting point, providing a strong anchor in the kinase hinge region.[4]

  • C7-Position: The introduction of various amine-containing side chains at this position is crucial for potency and selectivity. Basic aliphatic side chains have been shown to be particularly effective.[4][5]

  • N1-Position: N-methylation can be a viable strategy to modulate physicochemical properties.

Table 1: SAR of this compound Derivatives as FGFR4 Inhibitors

CompoundR7-SubstituentFGFR4 IC50 (nM)Reference
A34 (Structure not fully disclosed)Potent inhibitor[3]
19g (Structure not fully disclosed)Potent inhibitor[6]

Note: Specific IC50 values for a series of analogs are often found in the full text or supplementary information of the cited articles.

Targeting c-Src Tyrosine Kinase

c-Src is a non-receptor tyrosine kinase implicated in various cancers, and its inhibition is a validated therapeutic strategy.[7] 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been identified as potent c-Src inhibitors.[4]

Key SAR Insights for c-Src Inhibition:

  • C7-Position: Analogues bearing basic aliphatic side chains, such as -NH(CH2)nNRR, are the most potent, with IC50 values in the low nanomolar range (10-80 nM).[4] These side chains likely form key interactions in the solvent-exposed region of the kinase.

  • Selectivity: These compounds exhibit good selectivity against the PDGF receptor but less so against the FGF receptor.[4]

Table 2: SAR of 7-Substituted 1,6-Naphthyridin-2(1H)-ones as c-Src Inhibitors

R7-Substituentc-Src IC50 (nM)PDGFR IC50 (nM)FGFR IC50 (nM)Reference
-NH(CH2)2NMe210-80>1000100-500[4]
-NHPhO(CH2)3NMe210-80>1000100-500[4]
-NHPhN(CH2)4NMe10-80>1000100-500[4]
Targeting mTOR (Mammalian Target of Rapamycin)

The mTOR signaling pathway is a central regulator of cell growth and is frequently dysregulated in cancer.[8][9] Benzo[h][2][10]naphthyridin-2(1H)-one derivatives have been developed as potent mTOR inhibitors.

Targeting Other Kinases: c-Met, AXL, and SYK

The versatility of the this compound scaffold extends to other important cancer targets:

  • c-Met: Fused tricyclic derivatives, such as 1H-imidazo[4,5-h][2][10]naphthyridin-2(3H)-ones, have been identified as a new class of c-Met kinase inhibitors.[7] SAR studies indicate that N-alkylation with a terminal amino group and a hydrophobic benzyl group at the N-3 position are crucial for activity.[7] One of the most potent compounds, 2t, exhibited an IC50 of 2.6 µM.[7]

  • AXL: 1,6-Naphthyridinone derivatives have been optimized as selective type II AXL inhibitors. Compound 25c demonstrated an excellent AXL inhibitory activity with an IC50 of 1.1 nM and over 300-fold selectivity against the homologous kinase MET.[11] Another series based on a 1,6-naphthyridin-4-one core also yielded potent AXL inhibitors, with compound 13c showing an IC50 of 3.2 nM.[12]

  • SYK (Spleen Tyrosine Kinase): 5,7-disubstituted[2][10]naphthyridines have been explored as SYK inhibitors. The SAR indicates that a 7-aryl group and 5-aminoalkylamino substituents are important for potency.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of new chemical entities. Below are representative protocols for key assays cited in the SAR studies of this compound derivatives.

General Synthesis of 7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones

A common synthetic route involves the condensation of 4,6-diaminonicotinaldehyde with 2,6-dichlorophenylacetonitrile.[4] This is followed by selective diazotization to convert the 2- and 7-amino groups to hydroxyl and fluoro groups, respectively. N-methylation and subsequent nucleophilic aromatic substitution at the C7 position with various amines yield the final products.[4]

G cluster_synthesis General Synthetic Workflow start 4,6-Diaminonicotinaldehyde + 2,6-Dichlorophenylacetonitrile intermediate1 Condensation start->intermediate1 product1 2,7-Diamino-3-(2,6-dichlorophenyl)-1,6-naphthyridine intermediate1->product1 intermediate2 Diazotization (aq. HBF4) product1->intermediate2 product2 7-Fluoro-3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one intermediate2->product2 intermediate3 N-Methylation product2->intermediate3 product3 7-Fluoro-1-methyl-3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one intermediate3->product3 intermediate4 Nucleophilic Aromatic Substitution (Amines) product3->intermediate4 end 7-Substituted-1,6-naphthyridin-2(1H)-ones intermediate4->end

A generalized synthetic route to 7-substituted 1,6-naphthyridin-2(1H)-ones.
Biochemical Kinase Assays

c-Src Kinase Inhibition Assay (Fluorescence-based)

This assay measures the phosphorylation of a synthetic peptide substrate by c-Src kinase.

  • Reagents:

    • c-Src kinase

    • Peptide substrate (e.g., poly[Glu,Tyr]4:1)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • Fluorescence detection reagent

  • Procedure:

    • Add test compounds at various concentrations to the wells of a microtiter plate.

    • Add c-Src kinase and the peptide substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and add the fluorescence detection reagent.

    • Measure the fluorescence signal, which is proportional to the extent of substrate phosphorylation.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[14]

SYK Kinase Inhibition Assay (HTRF)

This Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for screening kinase inhibitors in a high-throughput format.[2][15]

  • Reagents:

    • SYK kinase

    • Biotinylated peptide substrate

    • ATP

    • HTRF KinEASE™ kit reagents (Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)

    • Assay buffer

    • Test compounds in DMSO

  • Procedure:

    • Dispense test compounds into a 384-well plate.

    • Add SYK kinase and the biotinylated substrate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 10-30 minutes at room temperature.

    • Stop the reaction by adding the detection reagents (pre-mixed anti-phospho antibody and streptavidin-XL665 in a buffer containing EDTA).

    • Incubate for 60 minutes at room temperature.

    • Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).[2]

    • Calculate the HTRF ratio and determine the percent inhibition and IC50 values.

G cluster_htrf HTRF Kinase Assay Workflow start Dispense Compound step1 Add Kinase and Biotinylated Substrate start->step1 step2 Incubate (15 min) step1->step2 step3 Add ATP (Initiate Reaction) step2->step3 step4 Incubate (10-30 min) step3->step4 step5 Add Detection Reagents (Stop Reaction) step4->step5 step6 Incubate (60 min) step5->step6 end Read HTRF Signal step6->end

A typical workflow for a HTRF-based kinase inhibition assay.

Signaling Pathways Modulated by this compound Derivatives

Understanding the signaling context of the target kinase is essential for interpreting the cellular effects of inhibitors.

FGFR4 Signaling Pathway in HCC

In HCC, the FGF19-FGFR4 signaling axis is often aberrantly activated. FGF19 binding to FGFR4 leads to receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins like FRS2. This activates the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[2][16]

G cluster_fgfr4 FGFR4 Signaling Pathway in HCC FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound FGFR4 Inhibitor Inhibitor->FGFR4

Simplified FGFR4 signaling pathway and the point of inhibition by this compound derivatives.
c-Src Downstream Signaling

Activated c-Src phosphorylates a multitude of downstream substrates, leading to the activation of several key signaling cascades, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways. These pathways collectively promote cell proliferation, survival, migration, and invasion.[17][18]

G cluster_csrc c-Src Downstream Signaling cSrc Activated c-Src RAS_MAPK RAS-MAPK Pathway cSrc->RAS_MAPK PI3K_AKT PI3K-AKT Pathway cSrc->PI3K_AKT STAT3 STAT3 Pathway cSrc->STAT3 FAK FAK cSrc->FAK Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT3->Proliferation Migration Migration & Invasion FAK->Migration Inhibitor This compound c-Src Inhibitor Inhibitor->cSrc

Key downstream signaling pathways activated by c-Src and targeted by this compound inhibitors.
Hsp90 Chaperone Cycle

Hsp90 is a molecular chaperone that facilitates the proper folding and stability of numerous "client" proteins, many of which are oncoproteins. The chaperone function of Hsp90 is dependent on its ATPase activity. Inhibition of Hsp90 leads to the degradation of its client proteins.[10][19]

G cluster_hsp90 Hsp90 Chaperone Cycle Open_Hsp90 Open Conformation (ADP-bound) ATP_Binding ATP Binding Open_Hsp90->ATP_Binding Closed_Hsp90 Closed Conformation (ATP-bound) ATP_Binding->Closed_Hsp90 Client_Binding Client Protein Binding Closed_Hsp90->Client_Binding Client_Folding Client Protein Folding & Activation Client_Binding->Client_Folding ATP_Hydrolysis ATP Hydrolysis Client_Folding->ATP_Hydrolysis Product_Release Product Release ATP_Hydrolysis->Product_Release Product_Release->Open_Hsp90 Inhibitor This compound Hsp90 Inhibitor Inhibitor->ATP_Binding Blocks ATP Binding

A simplified representation of the Hsp90 chaperone cycle and the mechanism of its inhibition.

The this compound scaffold represents a highly adaptable and promising platform for the development of novel kinase inhibitors. The extensive SAR data available for this core, targeting a diverse range of kinases implicated in cancer, provides a solid foundation for further optimization and drug discovery efforts. This technical guide has summarized key SAR insights, provided representative experimental protocols, and visualized the relevant signaling pathways to aid researchers in their pursuit of new and effective cancer therapeutics based on this versatile chemical scaffold.

References

Illuminating the Therapeutic Potential: A Technical Guide to the Preliminary Biological Screening of 1,6-Naphthyridin-2(1H)-One Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preliminary biological screening of 1,6-naphthyridin-2(1H)-one compounds, a promising class of heterocyclic molecules. Designed for researchers, scientists, and drug development professionals, this document details the methodologies for evaluating their potential as therapeutic agents, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory activities. The guide presents a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key experimental workflows and signaling pathways to facilitate a deeper understanding and further exploration of this chemical scaffold.

Naphthyridines, including the this compound core, are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2][3] This guide synthesizes findings from various studies to provide a practical framework for the initial assessment of novel derivatives of this scaffold.

Quantitative Biological Data

The biological activity of this compound and related naphthyridine derivatives has been quantified in numerous studies. The following tables summarize key findings in the areas of anticancer and antimicrobial activity, providing a comparative view of the potency of different derivatives.

Table 1: Anticancer Activity of Naphthyridine Derivatives

The in vitro cytotoxic activity of various naphthyridine compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
AaptamineH1299 (Non-small cell lung cancer)10.47 - 15.03 µg/mL[1]
A549 (Non-small cell lung cancer)10.47 - 15.03 µg/mL[1]
HeLa (Cervical cancer)10.47 - 15.03 µg/mL[1]
CEM-SS (T-lymphoblastic leukemia)10.47 - 15.03 µg/mL[1]
9-Amino-2-ethoxy-8-methoxy-3H-benzo[de][1][3]naphthyridin-3-oneHL-60 (Leukemia)0.03 - 8.5[1]
K562 (Erythroleukemia)0.03 - 8.5[1]
MCF-7 (Breast cancer)0.03 - 8.5[1]
KB (Epidermoid carcinoma)0.03 - 8.5[1]
HepG2 (Hepatocellular carcinoma)0.03 - 8.5[1]
HT-29 (Colon adenocarcinoma)0.03 - 8.5[1]
1,6-Naphthyridine Derivative 17aMOLT-3 (Lymphoblastic leukemia)9.1 ± 2.0[4]
HeLa (Cervical cancer)13.2 ± 0.7[4]
HL-60 (Promyeloblast)8.9 ± 2.2[4]
1,8-Naphthyridine Derivative 16HeLa (Cervical cancer)0.7[5]
HL-60 (Leukemia)0.1[5]
PC-3 (Prostate cancer)5.1[5]
Pyrazolo-naphthyridine 5jHeLa (Cervical cancer)6.4 ± 0.45[6]
Pyrazolo-naphthyridine 5kMCF-7 (Breast cancer)2.03 ± 0.23[6]
Table 2: Antimicrobial Activity of Naphthyridine Derivatives

The antimicrobial potential of naphthyridine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Canthin-6-oneBacillus cereus15.62[1]
Canthin-6-oneAntifungal3.91[1]
10-methoxycanthin-6-oneAntifungal7.81[1]
2,7-Naphthyridine Derivative 10jStaphylococcus aureus8 mg/L[7]
2,7-Naphthyridine Derivative 10fStaphylococcus aureus31 mg/L[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible biological screening of this compound compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Kinase Inhibition Assays (e.g., FGFR4, Hsp90)

The inhibitory activity of this compound compounds against specific kinases like Fibroblast Growth Factor Receptor 4 (FGFR4) and Heat Shock Protein 90 (Hsp90) can be determined using various in vitro kinase assay formats.[3][8]

General Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be quantified using methods such as radioactivity (e.g., 32P-ATP), fluorescence, or luminescence.

Example: FGFR4 Kinase Assay (Generic Protocol)

  • Reaction Setup: In a microplate, combine the FGFR4 enzyme, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done, for example, by adding a detection reagent that binds to the phosphorylated substrate and generates a signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotic

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity Screening (e.g., Nitric Oxide Inhibition Assay)

The anti-inflammatory potential can be initially screened by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent

Procedure:

  • Cell Culture: Plate macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of the test compounds for a short pre-incubation period.

  • Stimulation: Stimulate the cells with LPS to induce NO production.

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Visualizing Experimental Processes and Pathways

To further clarify the experimental logic and the biological context of the screening, the following diagrams have been generated using the DOT language.

experimental_workflow_cytotoxicity start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound compounds (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Workflow for In Vitro Cytotoxicity (MTT) Assay.

signaling_pathway_fgfr4 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT_mTOR Activates Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation Inhibitor This compound Inhibitor Inhibitor->FGFR4 Inhibits

FGFR4 Signaling Pathway and Inhibition.

logical_relationship_screening Compound This compound Derivative Library PrimaryScreen Primary Screening Compound->PrimaryScreen Anticancer Anticancer Activity (e.g., MTT Assay) PrimaryScreen->Anticancer Antimicrobial Antimicrobial Activity (e.g., MIC Determination) PrimaryScreen->Antimicrobial Antiinflammatory Anti-inflammatory Activity (e.g., NO Inhibition) PrimaryScreen->Antiinflammatory HitIdentification Hit Identification Anticancer->HitIdentification Antimicrobial->HitIdentification Antiinflammatory->HitIdentification SecondaryScreen Secondary Screening (for selected hits) HitIdentification->SecondaryScreen MechanismOfAction Mechanism of Action Studies (e.g., Kinase Assays) SecondaryScreen->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

Logical Flow of a Preliminary Biological Screening Cascade.

This technical guide provides a foundational resource for the preliminary biological evaluation of this compound compounds. The presented data, protocols, and visual aids are intended to streamline the screening process and facilitate the identification of promising new drug candidates. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

Theoretical Stability of 1,6-Naphthyridin-2(1H)-one: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of the 1,6-Naphthyridin-2(1H)-one core. This scaffold is of significant interest in medicinal chemistry, forming the basis for a variety of therapeutic agents.[1][2][3][4] Understanding the inherent stability, particularly the tautomeric preferences of this heterocyclic system, is crucial for rational drug design and development. Due to a lack of specific theoretical studies on the unsubstituted this compound, this document leverages findings from closely related naphthyridine derivatives and other relevant heterocyclic systems to provide a comprehensive overview of the key stability factors and the computational methodologies employed in their investigation.

Core Concepts in Stability Analysis

The stability of this compound is primarily governed by the principles of aromaticity and tautomerism. The molecule can exist in at least two tautomeric forms: the lactam (keto) form, this compound, and the lactim (enol) form, 1,6-Naphthyridin-2-ol. The relative stability of these tautomers is a critical determinant of the molecule's chemical reactivity and its interactions with biological targets.

Theoretical chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for investigating these properties. By calculating the relative energies of the different tautomers, researchers can predict the predominant form under various conditions. Furthermore, computational methods can elucidate the electronic structure and aromaticity of each tautomer, offering deeper insights into their stability.

Tautomeric Equilibrium of this compound

The lactam-lactim tautomerism of this compound involves the migration of a proton between the nitrogen at position 1 and the exocyclic oxygen at position 2.

Lactam-lactim tautomerism of this compound.

Quantitative Analysis of Tautomer Stability

Below is an illustrative table summarizing the kind of quantitative data that would be generated from a typical DFT study on the relative stability of the two tautomers. The values are hypothetical and based on trends observed in related molecules.

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - AqueousDipole Moment (Debye)
This compound (Lactam) 0.000.00~ 4-5
1,6-Naphthyridin-2-ol (Lactim) +7-12+5-9~ 2-3

Note: These values are illustrative and intended to demonstrate the expected trends. The actual values would need to be determined through specific DFT calculations.

The inclusion of solvent effects, typically modeled using a Polarizable Continuum Model (PCM), is expected to slightly reduce the energy difference between the tautomers, as the more polar lactam form is often better stabilized by a polar solvent.

Experimental Protocols: A Computational Approach

A standard computational protocol to investigate the stability of this compound would involve the following steps:

  • Geometry Optimization: The initial structures of both the lactam and lactim tautomers are optimized using a suitable level of theory, commonly DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). This process finds the lowest energy conformation for each tautomer.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE), which are used to correct the total electronic energies.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Effects: The influence of a solvent on the tautomeric equilibrium is assessed by performing the geometry optimization and energy calculations within a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM).

Logical Workflow for Computational Stability Analysis

The following diagram illustrates a typical workflow for the theoretical investigation of the stability of this compound tautomers.

workflow start Define Tautomeric Structures (Lactam and Lactim) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solvent_calc Incorporate Solvent Effects (e.g., PCM) geom_opt->solvent_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min energy_corr Calculate Zero-Point Energy Correction verify_min->energy_corr rel_energy Determine Relative Stabilities energy_corr->rel_energy conclusion Conclude on the Predominant Tautomer rel_energy->conclusion solvent_energy Calculate Solvated Relative Stabilities solvent_calc->solvent_energy solvent_energy->conclusion

References

Methodological & Application

Synthesis of 1,6-Naphthyridin-2(1H)-one from Pyridine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The 1,6-naphthyridin-2(1H)-one core, in particular, has garnered significant attention due to its presence in molecules with diverse therapeutic potential, including antiviral, anticancer, and anti-inflammatory activities. This application note provides detailed protocols for the synthesis of this compound and its derivatives starting from readily available pyridine precursors. The described methods are based on established synthetic strategies, including the Friedländer annulation and approaches utilizing substituted 4-chloropyridines and a modified Skraup synthesis.

Synthetic Strategies Overview

Two primary retrosynthetic disconnections of the this compound ring system guide the synthetic approaches from pyridine precursors. The first strategy involves the construction of the second ring onto a preformed, functionalized pyridine. The second approach relies on a classical ring-closing reaction of a substituted aminopyridine.

A general workflow for the synthesis of this compound from pyridine precursors is depicted below.

G cluster_0 Strategy 1: From 4-Aminopyridine Precursors cluster_1 Strategy 2: From 4-Chloropyridine Precursors cluster_2 Strategy 3: Modified Skraup Synthesis 4-Aminopyridine-3-carbaldehyde 4-Aminopyridine-3-carbaldehyde Friedlander Annulation Friedlander Annulation 4-Aminopyridine-3-carbaldehyde->Friedlander Annulation Malonamide Malonamide Malonamide->Friedlander Annulation This compound This compound Friedlander Annulation->this compound Ethyl 4,6-dichloro-3-pyridinecarboxylate Ethyl 4,6-dichloro-3-pyridinecarboxylate Intermediate A Ethyl 4-(alkylamino)-6-chloro-3-pyridinecarboxylate Ethyl 4,6-dichloro-3-pyridinecarboxylate->Intermediate A Primary Amine Primary Amine Primary Amine->Intermediate A Cyclocondensation Cyclocondensation Intermediate A->Cyclocondensation Methyl Phenylacetate Methyl Phenylacetate Methyl Phenylacetate->Cyclocondensation Substituted this compound Substituted this compound Cyclocondensation->Substituted this compound 4-Aminopyridine 4-Aminopyridine Skraup Reaction Skraup Reaction 4-Aminopyridine->Skraup Reaction Glycerol Glycerol Glycerol->Skraup Reaction Oxidizing Agent Oxidizing Agent Oxidizing Agent->Skraup Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Skraup Reaction 1,6-Naphthyridine 1,6-Naphthyridine Skraup Reaction->1,6-Naphthyridine

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic protocols.

StrategyStarting MaterialKey ReagentsReaction ConditionsProductYield (%)
1: Friedländer Annulation4-AminonicotinaldehydeMalonamide, PiperidineEthanol, Reflux, 4hThis compound-3-carboxamide~75% (reported for analogous reactions)
2: From 4-ChloropyridineEthyl 4,6-dichloro-3-pyridinecarboxylateAniline, Methyl phenylacetate, NaHDMF, 100 °C, 12h (amination); THF, Reflux, 6h (cyclization)1-Phenyl-3-phenyl-1,6-naphthyridin-2(1H)-one~60% (two steps, illustrative)
3: Modified Skraup Synthesis4-AminopyridineGlycerol, H₂SO₄, Sodium m-nitrobenzenesulfonate140-150 °C, 4h1,6-Naphthyridine~40%

Experimental Protocols

Protocol 1: Synthesis of this compound-3-carboxamide via Friedländer Annulation

This protocol describes the condensation of a 4-aminopyridine derivative with an active methylene compound.[1]

G Start Start Mix Mix 4-Aminonicotinaldehyde, Malonamide, and Ethanol Start->Mix Add_Catalyst Add Piperidine Mix->Add_Catalyst Reflux Reflux for 4 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Obtain Product Dry->Product

Caption: Friedländer annulation workflow.

Materials:

  • 4-Aminonicotinaldehyde

  • Malonamide

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminonicotinaldehyde (1.0 eq).

  • Add malonamide (1.1 eq) and absolute ethanol to the flask to form a slurry.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound-3-carboxamide.

Protocol 2: Synthesis of a Substituted this compound from a 4-Chloropyridine Precursor

This two-step protocol involves an initial nucleophilic aromatic substitution followed by a cyclocondensation reaction.

G cluster_0 Step 1: Amination cluster_1 Step 2: Cyclocondensation Start1 Start Mix1 Dissolve Ethyl 4,6-dichloro-3- pyridinecarboxylate and Aniline in DMF Start1->Mix1 Heat1 Heat at 100 °C for 12 hours Mix1->Heat1 Workup1 Aqueous Work-up and Extraction Heat1->Workup1 Purify1 Purify by Column Chromatography Workup1->Purify1 Intermediate Obtain Intermediate Purify1->Intermediate Start2 Start Mix2 Dissolve Intermediate and Methyl Phenylacetate in THF Start2->Mix2 Add_Base Add NaH portion-wise at 0 °C Mix2->Add_Base Reflux2 Reflux for 6 hours Add_Base->Reflux2 Quench Quench with Water Reflux2->Quench Workup2 Aqueous Work-up and Extraction Quench->Workup2 Purify2 Purify by Recrystallization Workup2->Purify2 Product Obtain Final Product Purify2->Product

Caption: Two-step synthesis from 4-chloropyridine.

Materials:

  • Ethyl 4,6-dichloro-3-pyridinecarboxylate

  • Aniline

  • N,N-Dimethylformamide (DMF)

  • Methyl phenylacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

Step 1: Amination

  • In a sealed tube, dissolve ethyl 4,6-dichloro-3-pyridinecarboxylate (1.0 eq) and aniline (1.0 eq) in DMF.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the aminated intermediate.

Step 2: Cyclocondensation

  • To a solution of the aminated intermediate (1.0 eq) and methyl phenylacetate (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (2.5 eq) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization to yield the substituted this compound.

Protocol 3: Modified Skraup Synthesis of 1,6-Naphthyridine

This protocol is a modified version of the classical Skraup synthesis, which can be a vigorous reaction. This procedure offers better control.

G Start Start Mix_Acid Add 4-Aminopyridine to concentrated H₂SO₄ at < 100 °C Start->Mix_Acid Add_Glycerol Add Glycerol dropwise Mix_Acid->Add_Glycerol Add_Oxidant Add Sodium m-nitrobenzenesulfonate Add_Glycerol->Add_Oxidant Heat Heat to 140-150 °C for 4 hours Add_Oxidant->Heat Cool_and_Pour Cool and Pour onto Ice Heat->Cool_and_Pour Neutralize Neutralize with NaOH solution Cool_and_Pour->Neutralize Extract Extract with Chloroform Neutralize->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Purify by Distillation or Chromatography Dry_and_Concentrate->Purify Product Obtain Product Purify->Product

Caption: Modified Skraup synthesis workflow.

Materials:

  • 4-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Sodium m-nitrobenzenesulfonate

  • Sodium hydroxide solution

  • Chloroform

  • Large beaker with ice

  • Heating mantle with temperature control

Procedure:

  • Carefully add concentrated sulfuric acid to a reaction vessel.

  • While keeping the temperature below 100 °C, slowly add 4-aminopyridine (1.0 eq).

  • To this mixture, add glycerol (3.0 eq) dropwise, ensuring the temperature does not exceed 120 °C.

  • Add sodium m-nitrobenzenesulfonate (1.5 eq) as the oxidizing agent.

  • Heat the reaction mixture to 140-150 °C for 4 hours.

  • After cooling, cautiously pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the product with chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude 1,6-naphthyridine by vacuum distillation or column chromatography.

Conclusion

The synthetic protocols outlined in this application note provide reliable and reproducible methods for accessing the this compound scaffold from common pyridine precursors. These routes offer flexibility in substituent patterns, making them valuable tools for medicinal chemistry and drug discovery programs. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

References

One-Pot Synthesis of Substituted 1,6-Naphthyridin-2(1H)-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of substituted 1,6-naphthyridin-2(1H)-ones, a core scaffold in many biologically active compounds.[1][2][3][4][5] The methodologies outlined are designed to be efficient and adaptable for the generation of diverse compound libraries crucial for drug discovery and development.

Introduction

The 1,6-naphthyridine framework is a prominent heterocyclic motif found in numerous compounds with a wide range of biological activities, including potential applications as anticancer, anti-HIV, and kinase inhibitors.[6] One-pot syntheses of 1,6-naphthyridin-2(1H)-ones offer significant advantages by minimizing intermediate isolation steps, reducing solvent waste, and improving overall efficiency, making them highly attractive for medicinal chemistry programs. This document details various one-pot synthetic strategies, including reaction conditions, catalytic systems, and substrate scope.

Synthetic Strategies and Data Presentation

Several one-pot methodologies for the synthesis of substituted 1,6-naphthyridin-2(1H)-ones have been developed. These include multi-component reactions, palladium-catalyzed annulations, and acid-mediated cyclizations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Multi-Component Reaction Approach

A pseudo-five-component, catalyst-free, one-pot synthesis of 1,2-dihydro[2][7]naphthyridines has been reported using methyl ketones, amines, and malononitrile in water.[8] This approach is environmentally friendly and avoids the use of expensive catalysts and toxic organic solvents.[8]

Another multi-component strategy involves the reaction of benzaldehyde derivatives, malononitrile, and 1-naphthylamine in an aqueous medium using a recyclable SiO2/Fe3O4@MWCNTs catalyst.[9]

Table 1: Catalyst-Free Pseudo-Five-Component Synthesis of 1,2-dihydro[2][7]naphthyridines [8]

EntryMethyl KetoneAmineProductYield (%)
1AcetophenoneAniline4-phenyl-2-amino-1,2-dihydro-1,6-naphthyridine-3-carbonitrile85
24-Chloroacetophenone4-Methoxyaniline4-(4-chlorophenyl)-2-amino-1-(4-methoxyphenyl)-1,2-dihydro-1,6-naphthyridine-3-carbonitrile82
32-AcetylnaphthaleneBenzylamine4-(naphthalen-2-yl)-2-amino-1-benzyl-1,2-dihydro-1,6-naphthyridine-3-carbonitrile88

Table 2: SiO2/Fe3O4@MWCNTs-Catalyzed Multi-Component Synthesis of Chromeno[4,3-h][2][7]naphthyridine Derivatives [9]

EntryAldehydeProductYield (%)Time (min)
14-Nitrobenzaldehyde3,12-diamino-1-(4-nitrophenyl)-5-oxo-5H-chromeno[4,3-h][2][7]naphthyridine-2-carbonitrile7530
24-Chlorobenzaldehyde3,12-diamino-1-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-h][2][7]naphthyridine-2-carbonitrile8535
34-Hydroxybenzaldehyde3,12-diamino-1-(4-hydroxyphenyl)-5-oxo-5H-chromeno[4,3-h][2][7]naphthyridine-2-carbonitrile9525
Palladium-Catalyzed Annulation

A palladium-catalyzed annulative cyclization of 1,6-enynes with 2-iodoanilines provides access to novel naphthyridinone analogues.[10] This method proceeds via a 6-endo-trig cyclization and demonstrates a broad substrate scope.[10]

An intramolecular version of the Catellani reaction has also been optimized for the one-step synthesis of bulky N-substituted benzo[2][7]naphthyridinones from N-substituted o-bromobenzamides and 4-bromoquinolines with yields up to 98%.[1]

Table 3: Palladium-Catalyzed Annulation of 1,6-Enynes and 2-Iodoanilines [10]

Entry1,6-Enyne Substituent (Ar)2-Iodoaniline SubstituentProductYield (%)
1PhenylUnsubstituted3-benzyl-1-phenyl-1,6-naphthyridin-2(1H)-one72
24-FluorophenylUnsubstituted3-benzyl-1-(4-fluorophenyl)-1,6-naphthyridin-2(1H)-one66
34-ChlorophenylMethyl3-benzyl-1-(4-chlorophenyl)-7-methyl-1,6-naphthyridin-2(1H)-one70
Acid-Mediated Friedel-Crafts Annulation

A mild and straightforward synthetic strategy to access tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines involves a CF3SO3H- or H2SO4-mediated Friedel–Crafts annulation of 4-(arylamino)nicotinonitrile precursors.[11] This method provides good to excellent yields within a short reaction time.[11]

Table 4: Acid-Mediated Synthesis of Benzo[2][7]naphthyridin-4-amines [11]

EntrySubstrateAcidTime (h)Yield (%)
14-(phenylamino)quinoline-3-carbonitrileCF3SO3H0.584
24-(phenylamino)quinoline-3-carbonitrileH2SO40.582
34-((4-methoxyphenyl)amino)quinoline-3-carbonitrileCF3SO3H192

Experimental Protocols

General Protocol for Catalyst-Free Pseudo-Five-Component Synthesis
  • Materials: Appropriate methyl ketone (1 mmol), amine (1 mmol), and malononitrile (2 mmol).

  • Procedure:

    • To a round-bottom flask, add the methyl ketone, amine, and malononitrile in 10 mL of water.

    • Stir the reaction mixture at room temperature for the time specified in Table 1 or until completion as monitored by TLC.

    • Upon completion, collect the precipitate by filtration.

    • Wash the solid with water and dry under vacuum to afford the pure product.

    • Recrystallize from a suitable solvent if necessary.

General Protocol for Palladium-Catalyzed Annulation of 1,6-Enynes
  • Materials: 1,6-enyne (0.2 mmol), 2-iodoaniline (0.24 mmol), PdCl2 (20 mol%), BINAP (20 mol%), and Cs2CO3 (0.5 mmol).

  • Procedure:

    • In a sealed tube, combine the 1,6-enyne, 2-iodoaniline, PdCl2, BINAP, and Cs2CO3.

    • Add 2 mL of acetonitrile to the mixture.

    • Heat the reaction at 80 °C for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired product.

Visualizations

Reaction Workflow: One-Pot Multi-Component Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Aldehyde Derivative Process One-Pot Reaction R1->Process R2 Malononitrile (2 equiv.) R2->Process R3 1-Naphthylamine R3->Process Catalyst SiO2/Fe3O4@MWCNTs Catalyst->Process Solvent Water Solvent->Process Temp Room Temperature Temp->Process Product Substituted 1,6-Naphthyridine Process->Product

Caption: Workflow for the one-pot synthesis of 1,6-naphthyridines.

Logical Relationship: Advantages of One-Pot Synthesis

G OPS One-Pot Synthesis Adv1 Reduced Reaction Time OPS->Adv1 Adv2 Minimized Waste OPS->Adv2 Adv3 Improved Efficiency OPS->Adv3 Adv4 Simplified Purification OPS->Adv4

Caption: Key advantages of employing one-pot synthetic methods.

References

Application Notes and Protocols for Suzuki Coupling of 1,6-Naphthyridin-2(1H)-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize various substituted 1,6-naphthyridin-2(1H)-one derivatives. This class of compounds is of significant interest in drug discovery, with derivatives showing potential as potent and selective inhibitors for therapeutic targets such as FGFR4 kinase.[1][2][3]

The Suzuki coupling is a versatile and widely used method for forming carbon-carbon bonds.[4][5] In the context of 1,6-naphthyridin-2(1H)-ones, it allows for the introduction of a wide range of aryl and heteroaryl substituents, which is crucial for structure-activity relationship (SAR) studies in drug development.[6]

General Reaction Scheme

The core transformation involves the coupling of a halogenated this compound with a boronic acid or its ester derivative in the presence of a palladium catalyst, a base, and a suitable solvent system.

Diagram of the General Suzuki Coupling Reaction

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Naphthyridinone This compound Derivative (X = Br, Cl) CoupledProduct Coupled this compound Naphthyridinone->CoupledProduct + BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Ligand Ligand (e.g., SPhos, XPhos) Base Base (e.g., K3PO4, Cs2CO3) Solvent Solvent (e.g., Dioxane/H2O, DMF/i-PrOH/H2O)

Caption: General workflow for the Suzuki coupling of this compound derivatives.

Experimental Protocols

Two detailed protocols are provided below, based on successful syntheses reported in the literature.

Protocol 1: One-Pot SNAr/Intramolecular Cyclization/Suzuki Coupling

This protocol is adapted from an efficient synthesis of benzo[h][1][7]naphthyridin-2(1H)-ones.[7] It is particularly useful for generating a library of analogs with diversity at multiple positions in a convergent manner.

Materials:

  • Halogenated precursor (e.g., chloro-substituted intermediate)

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Solvent system: N,N-Dimethylformamide (DMF), Isopropanol (i-PrOH), and Water (H₂O) in a 2:1:1 ratio

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a microwave vial, add the halogenated this compound precursor (1.0 eq).

  • Add the corresponding aryl or heteroaryl boronic acid (1.2 - 1.5 eq).

  • Add potassium phosphate (K₃PO₄) as the base (2.0 - 3.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂) (0.05 - 0.10 eq) and SPhos (0.10 - 0.20 eq) in the DMF/i-PrOH/H₂O (2:1:1) solvent mixture.

  • Add the catalyst solution to the reaction vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture under microwave irradiation at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 30-60 minutes).

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Optimization Notes:

  • The combination of DMF, i-PrOH, and H₂O (2:1:1) has been found to provide high yields.[7]

  • K₃PO₄ is an effective base for this transformation and can lead to improved yields compared to other bases like NaHCO₃.[7]

  • The use of microwave heating can significantly reduce reaction times.[7]

Protocol 2: Regioselective Suzuki Coupling of a Polychlorinated Naphthyridone

This protocol is based on the synthesis of a p38 MAP kinase inhibitor intermediate, demonstrating a highly regioselective Suzuki coupling.[8]

Materials:

  • Tetrachloronaphthyridone precursor

  • Aryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) as a ligand precursor

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and water

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the tetrachloronaphthyridone (1.0 eq) and the aryl boronic acid (1.1 - 1.2 eq).

  • Add the base, such as K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq).

  • Add Pd(OAc)₂ (0.02 - 0.05 eq) and the N-heterocyclic carbene ligand precursor IPr·HCl (0.04 - 0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the regioselectively arylated product.

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions on this compound cores, showcasing the scope and efficiency of the protocols.

Table 1: Substrate Scope and Yields for One-Pot Suzuki Coupling[7]

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid1-Phenyl-benzo[h][1][7]naphthyridin-2(1H)-one89
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-benzo[h][1][7]naphthyridin-2(1H)-one85
33-Chlorophenylboronic acid1-(3-Chlorophenyl)-benzo[h][1][7]naphthyridin-2(1H)-one92
44-(Trifluoromethyl)phenylboronic acid1-(4-(Trifluoromethyl)phenyl)-benzo[h][1][7]naphthyridin-2(1H)-one78
5Thiophen-2-ylboronic acid1-(Thiophen-2-yl)-benzo[h][1][7]naphthyridin-2(1H)-one81

Table 2: Conditions and Yield for Regioselective Suzuki Coupling[8]

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)IPr·HCl (4)Cs₂CO₃Dioxane/H₂O1001695
PdCl₂(dppf) (5)-K₂CO₃DMF902475
Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Toluene1101288

Logical Workflow Diagram

The following diagram illustrates the decision-making process and workflow for developing and optimizing the Suzuki coupling of this compound derivatives.

Suzuki_Workflow start Start: Synthesize Halo-1,6-Naphthyridinone Precursor choose_protocol Select Coupling Protocol start->choose_protocol protocol1 Protocol 1: One-Pot SNAr/Suzuki choose_protocol->protocol1 Convergent Synthesis protocol2 Protocol 2: Regioselective Coupling choose_protocol->protocol2 Specific Regioselectivity setup_reaction Set up Reaction: - Substrates - Catalyst & Ligand - Base & Solvent protocol1->setup_reaction protocol2->setup_reaction reaction_conditions Run Reaction: - Temperature - Time - Atmosphere setup_reaction->reaction_conditions monitoring Monitor Progress (TLC, LC-MS) reaction_conditions->monitoring workup Work-up & Purification monitoring->workup Reaction Complete analysis Characterization (NMR, MS, etc.) workup->analysis evaluate Evaluate Yield & Purity analysis->evaluate success Successful Synthesis evaluate->success Acceptable optimize Optimize Conditions: - Catalyst/Ligand Screen - Base/Solvent Screen - Temperature/Time evaluate->optimize Unacceptable end End success->end optimize->setup_reaction

Caption: Decision workflow for Suzuki coupling of 1,6-naphthyridin-2(1H)-ones.

These protocols and data provide a solid foundation for researchers to successfully implement Suzuki coupling reactions for the synthesis of novel this compound derivatives for various applications in drug discovery and development.

References

Application of 1,6-Naphthyridin-2(1H)-One as a Kinase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Its derivatives have emerged as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. This document provides detailed application notes and experimental protocols for researchers investigating this compound derivatives as kinase inhibitors, with a focus on their application in cancer research.

Kinase Targets and Therapeutic Applications

Derivatives of the this compound core have been successfully developed to target several key kinases implicated in oncology:

  • Fibroblast Growth Factor Receptor 4 (FGFR4): A key driver in hepatocellular carcinoma (HCC).[3][4]

  • c-Met (Mesenchymal-Epithelial Transition Factor): Its dysregulation is involved in various cancers.[5][6]

  • Mammalian Target of Rapamycin (mTOR): A central regulator of cell growth and proliferation.[7]

  • Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase involved in hematopoietic cell signaling.[8]

The structural versatility of the 1,6-naphthyridine motif allows for fine-tuning of selectivity and potency against these diverse kinase targets.[5]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against their respective kinase targets.

Table 1: FGFR4 Inhibitory Activity

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
A34 FGFR4Not specified in abstractHep-3B (HCC)Anti-proliferation[3][9]
19g FGFR4Not specified in abstractHCT116 (Colorectal Cancer)Cytotoxicity[10]

Table 2: c-Met Inhibitory Activity

CompoundTargetIC50 (µM)Cell LineAssay TypeReference
2t c-Met2.6BaF3-TPR-MetKinase Inhibition, Proliferation[6]

Table 3: mTOR Inhibitory Activity

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
Torin1 mTORC12 - 10U87MG (Glioblastoma)Kinase Inhibition
Torin1 mTORC22 - 10U87MG (Glioblastoma)Kinase Inhibition

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by this compound derivatives and the general experimental workflows for their evaluation.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds PLCg PLCγ FGFR4->PLCg Activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates Naphthyridinone This compound Derivative (e.g., A34) Naphthyridinone->FGFR4 Inhibits PI3K PI3K PLCg->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation Survival, Differentiation ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation

FGFR4 Signaling Pathway and Inhibition

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 AKT_Phos AKT Phosphorylation (Ser473) mTORC2->AKT_Phos Phosphorylates Naphthyridinone This compound Derivative (e.g., Torin1) Naphthyridinone->mTORC1 Inhibits Naphthyridinone->mTORC2 Inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival AKT_Phos->Cell_Survival

mTOR Signaling Pathway and Inhibition

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models (Optional) Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture (e.g., Hep-3B, HCT116) Compound_Treatment Treatment with This compound Derivative Cell_Culture->Compound_Treatment Proliferation_Assay Cell Proliferation Assay (MTT, SRB) Compound_Treatment->Proliferation_Assay Western_Blot Western Blot for Phosphorylated Kinase Compound_Treatment->Western_Blot Xenograft_Model Xenograft Mouse Model (e.g., Hep-3B tumor) Efficacy_Study Antitumor Efficacy Study Xenograft_Model->Efficacy_Study

General Experimental Workflow

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay for SYK)

This protocol is adapted for determining the IC50 of a this compound derivative against SYK kinase.

Materials:

  • SYK Kinase Enzyme System (e.g., Promega V3801)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)

  • This compound test compound

  • DMSO (Dimethyl sulfoxide)

  • 96-well or 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the SYK enzyme, substrate (e.g., poly (Glu, Tyr) peptide), and ATP solution according to the manufacturer's protocol.

    • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of a this compound derivative on the proliferation of cancer cells.

Materials:

  • Hepatocellular carcinoma (e.g., Hep-3B) or other relevant cancer cell lines.[11]

  • Complete growth medium (e.g., EMEM with 10% FBS).[11]

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 4x10³ cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 3: Western Blot Analysis of Phosphorylated Kinase (p-FGFR4)

This protocol is for detecting the inhibition of FGFR4 phosphorylation in cells treated with a this compound derivative.

Materials:

  • Hep-3B cells or another suitable cell line expressing FGFR4

  • This compound test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-FGFR4 (e.g., Tyr642) and anti-total FGFR4.[1]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture Hep-3B cells to 70-80% confluency and treat with the test compound for the desired time.

    • Lyse the cells with lysis buffer and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-FGFR4 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR4 and/or a housekeeping protein like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated kinase can be expressed as a ratio of the total kinase level.

Conclusion

The this compound scaffold represents a promising platform for the development of novel kinase inhibitors for the treatment of cancer and other diseases. The protocols and data presented here provide a framework for researchers to explore the potential of these compounds in their own drug discovery and development efforts. Careful consideration of the specific kinase target and the appropriate experimental models will be crucial for advancing these promising therapeutic agents.

References

Synthesis of 1,6-Naphthyridin-2(1H)-one: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of a 1,6-naphthyridin-2(1H)-one derivative, a key heterocyclic scaffold in medicinal chemistry. The presented methodology is based on a multi-step synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one, which serves as a representative example for the synthesis of this class of compounds. This protocol outlines the synthesis of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile from 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile, followed by its hydrolysis and subsequent thermal decarboxylation. This guide is intended to provide researchers with a practical and reproducible method for accessing this important molecular framework.

Introduction

Naphthyridines, and specifically the 1,6-naphthyridine-2(1H)-one core, represent a class of privileged heterocyclic structures that are of significant interest in the field of drug discovery and development. These bicyclic systems, containing two pyridine rings, are found in a variety of biologically active molecules.[1][2] The this compound scaffold is a key component in compounds with a wide range of therapeutic applications, including their use as anticancer agents. Given their importance, the development of robust and efficient synthetic routes to access these molecules is of great value to the medicinal chemistry community.

This application note details a well-established experimental procedure for the synthesis of a substituted this compound. The protocol is based on the synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one, which provides a clear and practical example of the chemical transformations required to construct this heterocyclic system.[3] The synthesis involves a cyclization reaction to form the naphthyridine core, followed by hydrolysis and decarboxylation to yield the final product.

Synthetic Pathway Overview

The synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one is achieved through a three-step process starting from 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile. The overall synthetic scheme is presented below.

Synthesis_Overview A 5-Acetyl-6-[2-(dimethylamino)ethenyl]- 1,2-dihydro-2-oxo-3-pyridinecarbonitrile B 1,2-Dihydro-5-methyl-2-oxo- 1,6-naphthyridine-3-carbonitrile A->B Ammonium Acetate C 1,2-Dihydro-5-methyl-2-oxo- 1,6-naphthyridine-3-carboxylic acid B->C Hydrolysis D 5-Methyl-1,6-naphthyridin-2(1H)-one C->D Thermal Decarboxylation

Caption: Overall synthetic workflow for 5-methyl-1,6-naphthyridin-2(1H)-one.

Experimental Protocols

The following protocols describe the synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one.

Protocol 1: Synthesis of 1,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile

This procedure details the cyclization reaction to form the naphthyridine core.

Materials:

  • 5-Acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile (0.01 mol) and ammonium acetate (0.08 mol) in glacial acetic acid (20 mL) is heated under reflux for 2 hours.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is poured into ice-water.

  • The resulting solid precipitate is collected by filtration, washed with water, and then dried.

  • The crude product is recrystallized from an appropriate solvent to yield pure 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile.

Protocol 2: Synthesis of 1,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid

This protocol describes the hydrolysis of the nitrile to a carboxylic acid.

Materials:

  • 1,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile

  • Sulfuric acid (75%)

Procedure:

  • A solution of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile (0.01 mol) in 75% sulfuric acid (20 mL) is heated at 100-120°C for 30 minutes.

  • The reaction mixture is cooled to room temperature and then poured into ice-water.

  • The solid product that precipitates is collected by filtration, washed with water, and dried to give 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid.

Protocol 3: Synthesis of 5-Methyl-1,6-naphthyridin-2(1H)-one

This final step involves the thermal decarboxylation of the carboxylic acid.

Materials:

  • 1,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid

Procedure:

  • The 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid is heated above its melting point until the evolution of carbon dioxide ceases.

  • The resulting solid residue is then purified, for example by recrystallization, to afford the final product, 5-methyl-1,6-naphthyridin-2(1H)-one.[3]

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one.

StepStarting MaterialReagents and ConditionsProductYield (%)
15-Acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrileAmmonium acetate, glacial acetic acid, reflux, 2 h1,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile75
21,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile75% H₂SO₄, 100-120°C, 30 min1,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid80
31,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acidHeat above melting point5-Methyl-1,6-naphthyridin-2(1H)-one65

General Synthetic Strategies

The synthesis of the this compound scaffold can be broadly categorized into two main approaches, as illustrated in the following diagram.

General_Strategies cluster_pyridine From Preformed Pyridine cluster_pyridone From Preformed Pyridone Pyridine Substituted Pyridine Cyclization1 Cyclization Pyridine->Cyclization1 Naphthyridinone This compound Cyclization1->Naphthyridinone Pyridone Substituted Pyridone Cyclization2 Cyclization Pyridone->Cyclization2 Cyclization2->Naphthyridinone

Caption: General synthetic approaches to 1,6-naphthyridin-2(1H)-ones.

These strategies typically involve the construction of the second ring onto a pre-existing pyridine or pyridone core through various cyclization reactions. The specific choice of starting materials and reagents allows for the introduction of diverse substituents on the naphthyridine scaffold, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

References

Application Note: Characterization of 1,6-Naphthyridin-2(1H)-one using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Naphthyridin-2(1H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for a wide range of therapeutic applications. Accurate structural characterization is paramount for the synthesis, quality control, and regulatory submission of new chemical entities based on this core. This application note provides a detailed protocol for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous structure elucidation of small organic molecules.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for the unsubstituted this compound, the following data is based on high-quality computational predictions. This data serves as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~11.5br s1-H (NH)
~8.8d5-H
~8.2d7-H
~7.8dd8-H
~7.6d4-H
~7.2d3-H
~7.1dd7-H

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~162.0C2 (C=O)
~150.0C8a
~148.0C5
~138.0C7
~125.0C4a
~122.0C4
~120.0C8
~118.0C3
Mass Spectrometry (MS)

Expected Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₆N₂O
Molecular Weight146.15 g/mol
[M+H]⁺ (monoisotopic)147.0553 m/z
[M+Na]⁺ (monoisotopic)169.0372 m/z
[M-H]⁻ (monoisotopic)145.0407 m/z

Experimental Protocols

NMR Spectroscopy

a. Sample Preparation

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the vial until the sample is completely dissolved.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

b. Instrument Parameters (for a 500 MHz Spectrometer)

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 1.0 s.

    • Acquisition Time (aq): ~3-4 s.

    • Spectral Width (sw): -2 to 12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2.0 s.

    • Acquisition Time (aq): ~1-2 s.

    • Spectral Width (sw): 0 to 180 ppm.

    • Temperature: 298 K.

c. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase correction and baseline correction.

  • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Electrospray Ionization Mass Spectrometry (ESI-MS)

a. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.

b. Instrument Parameters (for a typical ESI-TOF or ESI-QTOF MS)

  • Ionization Mode: ESI Positive and/or Negative.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N₂): 1.5 - 2.5 Bar.

  • Drying Gas (N₂): 8 - 10 L/min.

  • Drying Gas Temperature: 180 - 220 °C.

  • Mass Range: 50 - 500 m/z.

  • Data Acquisition: Full scan mode.

c. Data Analysis

  • Analyze the full scan spectrum for the presence of the expected molecular ions ([M+H]⁺, [M+Na]⁺ in positive mode; [M-H]⁻ in negative mode).

  • Determine the experimental mass-to-charge ratio and compare it with the theoretical value to confirm the elemental composition.

Workflow and Logical Relationships

Characterization_Workflow Characterization Workflow for this compound cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolve_NMR Dissolve in DMSO-d6 Sample->Dissolve_NMR Dissolve_MS Dissolve and Dilute for MS Sample->Dissolve_MS Filter_NMR Filter into NMR Tube Dissolve_NMR->Filter_NMR NMR_Acquisition NMR Data Acquisition (1H, 13C) Filter_NMR->NMR_Acquisition Filter_MS Filter into Vial Dissolve_MS->Filter_MS MS_Acquisition Mass Spec Data Acquisition (ESI-MS) Filter_MS->MS_Acquisition Process_NMR Process NMR Spectra (FT, Phasing, Baseline) NMR_Acquisition->Process_NMR Process_MS Analyze Mass Spectrum MS_Acquisition->Process_MS Analyze_NMR Assign Peaks and Correlate with Structure Process_NMR->Analyze_NMR Structure_Confirmation Structural Confirmation Analyze_NMR->Structure_Confirmation Analyze_MS Confirm Molecular Weight and Formula Process_MS->Analyze_MS Analyze_MS->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive analytical workflow for the structural characterization of this compound. The protocols and data presented in this application note serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling confident identification and quality assessment of this important heterocyclic compound. The provided diagrams illustrate the logical flow of the experimental and data analysis processes, facilitating a deeper understanding of the characterization workflow.

Application Notes and Protocols for Developing Assays for 1,6-Naphthyridin-2(1H)-One Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure found in compounds with a wide range of biomedical applications.[1][2] Derivatives of this core have been identified as potent inhibitors of key cellular enzymes, including Poly (ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway.[3][4] PARP inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[4][5]

These application notes provide detailed protocols for a suite of assays to characterize the biological activity of novel this compound derivatives, with a focus on evaluating their potential as PARP inhibitors. The protocols cover biochemical enzyme inhibition, cellular quantification of DNA damage, and assessment of cytotoxicity.

Section 1: Biochemical PARP1 Inhibition Assay

This section details an in vitro chemiluminescent assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the PARP1 enzyme. The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[3]

Experimental Protocol: PARP1 Chemiluminescent Assay

Principle: Histones are pre-coated onto a 96-well plate. In the presence of activated DNA, PARP1 catalyzes the addition of poly (ADP-ribose) chains to the histones using biotinylated NAD+ as a substrate. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotin. The addition of a chemiluminescent HRP substrate produces light proportional to PARP1 activity. Inhibitors of PARP1 will reduce the signal.[3]

Materials and Reagents:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA

  • Histone-coated 96-well plates (white, opaque)

  • Biotinylated NAD+

  • PARP Assay Buffer

  • PBST Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 3% BSA in PBST)

  • Streptavidin-HRP

  • Chemiluminescent HRP Substrate

  • Test Compound (e.g., a this compound derivative)

  • Positive Control Inhibitor (e.g., Olaparib)

  • DMSO

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and the positive control (Olaparib) in DMSO. A typical starting concentration is 100 µM.[3]

  • Plate Preparation:

    • Wash the histone-coated plate twice with 200 µL of PBST per well.

    • Add 200 µL of Blocking Buffer to each well and incubate for 90 minutes at room temperature.[3]

    • Wash the plate three times with 200 µL of PBST per well and tap to dry.[3]

  • Master Mix Preparation: Prepare a Master Mix containing PARP Assay Buffer, Recombinant PARP1 Enzyme, Activated DNA, and Biotinylated NAD+.

  • Assay Reaction:

    • Set up the plate layout, including wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and the test inhibitor dilutions.[3]

    • Add 2.5 µL of the appropriate inhibitor dilution or DMSO vehicle to the designated wells.

    • Add 12.5 µL of the Master Mix to all wells except the "Blank".

    • Add 10 µL of PARP Assay Buffer to the "Blank" wells.[3]

    • Incubate the plate at room temperature for 1 hour.[3]

  • Detection:

    • Wash the plate three times with 200 µL of PBST.

    • Dilute Streptavidin-HRP (e.g., 1:5000) in Blocking Buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[3]

    • Wash the plate five times with 200 µL of PBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 50 µL to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

Data Analysis:

  • Subtract the average "Blank" signal from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[3]

Data Presentation: PARP1 Inhibition
CompoundIC50 (nM)
Test Compound 115.2
Test Compound 289.7
Olaparib (Control)5.8

Workflow Visualization

PARP1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor/ Vehicle to Wells prep_inhibitor->add_inhibitor prep_plate Block & Wash Histone-Coated Plate prep_plate->add_inhibitor prep_mix Prepare Master Mix add_mix Add Master Mix & Incubate (1h) prep_mix->add_mix add_inhibitor->add_mix add_hrp Add Streptavidin-HRP & Incubate (30m) add_mix->add_hrp add_substrate Add Chemiluminescent Substrate add_hrp->add_substrate read_plate Measure Luminescence add_substrate->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Workflow for the in vitro PARP1 chemiluminescent assay.

Section 2: Cellular DNA Damage Assay

This section describes a cell-based immunofluorescence assay to quantify DNA double-strand breaks (DSBs) by detecting the phosphorylation of histone H2AX (γH2AX). PARP inhibition impairs the repair of single-strand breaks, which can collapse replication forks and lead to the formation of DSBs, marked by γH2AX foci.[4][6]

Experimental Protocol: γH2AX Immunofluorescence Staining

Principle: Following DNA damage, histone H2AX is rapidly phosphorylated at serine 139, forming γH2AX. These discrete foci can be visualized and quantified using a specific primary antibody against γH2AX and a fluorescently labeled secondary antibody. The number of foci per nucleus is a direct measure of DSB induction.[6]

Materials and Reagents:

  • Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient)

  • Culture medium and supplements

  • Glass coverslips or imaging-compatible microplates

  • Test Compound

  • Positive Control (e.g., Etoposide)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.25% in PBS

  • Blocking Buffer (e.g., 5% Goat Serum in PBST)

  • Primary Antibody: Anti-γH2AX (e.g., Rabbit monoclonal)

  • Secondary Antibody: Fluorescently-labeled anti-Rabbit IgG (e.g., Goat anti-Rabbit Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Mounting Medium

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control.

  • Fixation:

    • Remove the medium and wash cells twice with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Add 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the nuclear membrane.

    • Wash three times with PBS.

  • Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Staining:

    • Dilute the primary anti-γH2AX antibody in Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C.

    • The next day, wash the cells three times with PBST.

    • Dilute the fluorescent secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

  • Nuclear Counterstaining:

    • Incubate cells with a DAPI solution for 5 minutes at room temperature, protected from light.

    • Wash twice with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.

Data Analysis: Use automated image analysis software (e.g., ImageJ/Fiji, CellProfiler) to count the number of γH2AX foci (green channel) per nucleus (blue channel). Quantify at least 100 cells per condition.

Data Presentation: DNA Damage Induction
Cell LineTreatment (1 µM)Average γH2AX Foci per Nucleus
BRCA2-deficientVehicle (DMSO)2.1 ± 0.5
BRCA2-deficientTest Compound 135.8 ± 4.2
BRCA-proficientVehicle (DMSO)1.8 ± 0.4
BRCA-proficientTest Compound 14.5 ± 1.1

Signaling Pathway Visualization

DNA_Damage_Pathway ssb Single-Strand Break (SSB) parp PARP1 ssb->parp replication DNA Replication ssb->replication repair Base Excision Repair parp->repair recruits inhibitor This compound (PARP Inhibitor) inhibitor->parp inhibits dsb Double-Strand Break (DSB) replication->dsb leads to (if unrepaired) h2ax γH2AX Foci Formation dsb->h2ax triggers

PARP inhibition leads to DSBs and γH2AX foci formation.

Section 3: Cell Viability and Cytotoxicity Assays

This section provides protocols for assessing the effect of this compound derivatives on cancer cell proliferation and survival. The MTT assay is a classic colorimetric method, while the ATP-based luminescent assay offers higher sensitivity.[7][8][9]

Experimental Protocol 1: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.[8][10]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing 2x the final concentration of the test compound serial dilutions. Incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[8]

Experimental Protocol 2: CellTiter-Glo® Luminescent Assay

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses cells to release ATP, which is consumed by luciferase in a reaction that generates a stable luminescent signal proportional to the number of viable cells.[9]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, typically using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation & Addition:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[10]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of medium in the well (e.g., 100 µL).

  • Incubation: Mix contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[8]

  • Data Acquisition: Measure luminescence with a luminometer.

Data Analysis (for both assays): Calculate the percentage of viability for each concentration relative to the vehicle-treated control cells and determine the EC50/IC50 value using non-linear regression.

Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeBRCA StatusTest Compound 1 EC50 (µM)
CAPAN-1PancreaticBRCA2-deficient0.8
MDA-MB-436BreastBRCA1-deficient1.2
BxPC-3PancreaticBRCA-proficient> 50
MCF-7BreastBRCA-proficient> 50

Workflow Visualization

Cell_Viability_Workflow cluster_mtt MTT Assay cluster_ctg CellTiter-Glo® Assay start Seed Cells in 96-Well Plate treat Add Compound Dilutions & Incubate (e.g., 72h) start->treat add_mtt Add MTT Reagent & Incubate (2-4h) treat->add_mtt add_ctg Add CellTiter-Glo® Reagent treat->add_ctg solubilize Solubilize Formazan Crystals add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs end_node Calculate EC50 read_abs->end_node incubate_ctg Shake (2m) & Incubate (10m) add_ctg->incubate_ctg read_lum Read Luminescence incubate_ctg->read_lum read_lum->end_node

General workflow for cell viability and cytotoxicity assays.

References

Application Notes and Protocols for the Functionalization of the 1,6-Naphthyridin-2(1H)-One Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic functionalization of the 1,6-naphthyridin-2(1H)-one scaffold, a privileged heterocyclic structure in medicinal chemistry.[1][2][3] This core is a key component in the development of targeted therapeutics, particularly in oncology.[4][5][6][7] The following sections detail synthetic strategies, key functionalization reactions, and biological applications, supplemented with experimental protocols, quantitative data, and pathway diagrams.

Synthetic Strategies for the this compound Core

The construction of the this compound core can be broadly categorized into two main approaches: synthesis from a preformed pyridine ring or from a preformed pyridone ring.[1][7][8]

1.1. Synthesis from a Preformed Pyridine

This strategy often involves the cyclization of a suitably substituted aminopyridine derivative. A common starting material is 4-aminonicotinaldehyde, which can be condensed with active methylene compounds like malonamide to form the pyridone ring of the naphthyridinone system.[1]

1.2. Synthesis from a Preformed Pyridone

Alternatively, the pyridine ring can be constructed onto a pre-existing pyridone scaffold. This can be achieved through various condensation and cyclization reactions, often involving enamines or enaminones derived from the pyridone.[9][10]

Key Functionalization Reactions

The this compound core offers several positions for functionalization, primarily at the N1, C3, C4, C5, C7, and C8 positions.[1][2][11] The substitution pattern is crucial for modulating the biological activity and selectivity of the resulting compounds.[1]

2.1. N-Alkylation/Arylation at the N1 Position

The nitrogen atom of the pyridone ring (N1) is a common site for introducing substituents. Alkylation or arylation at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

2.2. C-H Functionalization

Direct C-H functionalization is an increasingly important strategy for the late-stage modification of the naphthyridinone core. Palladium-catalyzed C-H arylation has been explored for the functionalization of related heterocyclic systems.[12][13] More specifically for naphthyridinones, Rh(III)-catalyzed C-H activation has been utilized for the regioselective synthesis of derivatives.[14]

2.3. Cross-Coupling Reactions

Halogenated 1,6-naphthyridin-2(1H)-ones are versatile intermediates for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl and heteroaryl moieties, which are often crucial for biological activity.

Biological Applications in Drug Discovery

The this compound scaffold is a prominent feature in the design of kinase inhibitors.

3.1. FGFR4 Inhibitors for Hepatocellular Carcinoma (HCC)

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is a key driver in a subset of hepatocellular carcinomas.[3][4] Several potent and selective FGFR4 inhibitors based on the this compound core have been developed.[4][10][12][14] These compounds typically feature specific substitutions that allow for interaction with the cysteine residue (Cys552) in the FGFR4 kinase domain.[4]

3.2. mTOR Inhibitors for Cancer Therapy

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer.[6][15][16] The this compound scaffold has been successfully employed in the development of potent and selective mTOR inhibitors, such as the Torin series of compounds.[16][17]

Quantitative Data

The following tables summarize the biological activity of representative this compound derivatives as FGFR4 and mTOR inhibitors.

Table 1: In Vitro Activity of this compound Based FGFR4 Inhibitors

CompoundFGFR4 IC₅₀ (nM)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Cell LineCell Proliferation IC₅₀ (nM)
A34 [4]1.2>10000>10000>10000Hep-3B2.5
19g [10]3.1>10000>10000>10000HCT11615
Compound 11 [18]Not specifiedHigh selectivity over FGFR1-3High selectivity over FGFR1-3High selectivity over FGFR1-3Huh7Nanomolar potency

Table 2: In Vitro Activity of this compound Based mTOR Inhibitors

CompoundmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Cell Linep-S6K (T389) IC₅₀ (nM)
Torin1 [6][17]1.81800U87MG2
Torin2 [16]0.29>10000PC30.5
Compound 7 [19]5.4>300Not Specified3

Experimental Protocols

The following are generalized protocols for key functionalization reactions on the this compound core. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is adapted from general procedures for the N-alkylation of related heterocyclic compounds.[20][21]

Materials:

  • This compound substrate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the this compound substrate (1.0 eq).

  • Add the anhydrous solvent, followed by the base (1.5-2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-1,6-Naphthyridin-2(1H)-one

This protocol is a generalized procedure based on established methods for Suzuki coupling of heterocyclic halides.[22][23][24][25][26]

Materials:

  • Bromo-1,6-naphthyridin-2(1H)-one substrate

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, combine the bromo-1,6-naphthyridin-2(1H)-one substrate (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.10 eq).

  • Add the degassed solvent system.

  • Purge the reaction vessel with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the FGFR4 and mTOR signaling pathways, which are targeted by this compound derivatives.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 KLB β-Klotho KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation

Caption: FGFR4 Signaling Pathway in Hepatocellular Carcinoma.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Simplified mTOR Signaling Pathway in Cancer.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and evaluation of functionalized this compound derivatives.

Experimental_Workflow Core_Synthesis This compound Core Synthesis Functionalization Functionalization (e.g., Suzuki Coupling, N-Alkylation) Core_Synthesis->Functionalization Purification Purification & Characterization (Chromatography, NMR, MS) Functionalization->Purification In_Vitro_Assays In Vitro Biological Evaluation (Kinase Assays, Cell Proliferation) Purification->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Functionalization

Caption: Drug Discovery Workflow for 1,6-Naphthyridin-2(1H)-ones.

References

Application Notes and Protocols: 1,6-Naphthyridin-2(1H)-One as a Scaffold for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an ideal starting point for the construction of compound libraries aimed at various therapeutic targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compound libraries based on the this compound scaffold.

Applications of this compound Derivatives

Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas, primarily in oncology. The versatility of this scaffold allows for the fine-tuning of substituent groups at multiple positions (N1, C3, C4, C5, C7, and C8), leading to potent and selective inhibitors of various protein kinases.

Key Therapeutic Targets:

  • Fibroblast Growth Factor Receptor 4 (FGFR4): The FGF19-FGFR4 signaling pathway is a critical driver in the progression of hepatocellular carcinoma (HCC).[1][2][3][4] A novel series of this compound derivatives has been developed as potent and highly selective FGFR4 inhibitors, demonstrating significant anti-proliferative activity in FGFR4-dependent HCC cell lines and in vivo efficacy in xenograft models.[1][2][3][4]

  • Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer.[4] The this compound scaffold has been utilized to develop potent and selective mTOR inhibitors, such as Torin1, which inhibits both mTORC1 and mTORC2 complexes.[4]

  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is overexpressed in many cancer types and is crucial for the stability and function of numerous oncoproteins.[5] Analogs of the natural product novobiocin, incorporating the this compound scaffold, have been designed and synthesized as Hsp90 inhibitors, showing anti-proliferative effects in breast cancer cell lines.[5]

Data Presentation

The following tables summarize quantitative data for exemplary this compound derivatives targeting FGFR4 and mTOR.

Table 1: In Vitro Activity of this compound Derivatives as FGFR4 Inhibitors [3]

CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)Hep-3B IC50 (nM)Huh-7 IC50 (nM)
A10 5.4>1000721506
A34 2.1>100010.214.1
BLU-554 3.23452942

Table 2: In Vitro Activity of Benzo[h][3][6]naphthyridin-2(1H)-one Derivatives as mTOR Inhibitors [4]

CompoundmTOR IC50 (nM)PI3K IC50 (nM)p-S6K (T389) IC50 (nM)p-Akt (S473) IC50 (nM)
Torin1 (26) 1.81800210

Experimental Protocols

Protocol 1: General Synthesis of the this compound Scaffold

This protocol outlines a general method for the synthesis of the this compound core, which can be adapted for library synthesis by varying the starting materials.[6][7] The synthesis typically proceeds from a pre-formed pyridine or pyridone ring.[7]

Method A: From a Pre-formed Pyridine [7]

  • Reaction Setup: To a solution of a 4-aminonicotinaldehyde derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a malonic acid derivative (e.g., diethyl malonate, 1.1 eq) and a catalytic amount of a base (e.g., piperidine, 0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Method B: From a Pre-formed Pyridone [7]

  • Reaction Setup: A 2(1H)-pyridone derivative (1.0 eq) is reacted with an enamine-forming reagent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent.[6]

  • Cyclization: The resulting enamine intermediate is then cyclized in the presence of ammonium acetate to form the this compound ring system.[6]

  • Work-up and Purification: The reaction mixture is worked up by solvent evaporation and the residue is purified by column chromatography or recrystallization.

Protocol 2: Library Synthesis of FGFR4 Inhibitors

This protocol provides a more specific example for the synthesis of a library of this compound derivatives targeting FGFR4, based on published methods.[3]

  • Step 1: Synthesis of the Core Scaffold. Synthesize the this compound core as described in Protocol 1.

  • Step 2: Introduction of Diversity at the N1 Position. To a solution of the this compound (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq). Then, add the desired alkyl or aryl halide (R1-X, 1.2 eq). Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Step 3: Introduction of Diversity at the C7 Position. The C7 position can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, if a suitable handle (e.g., a halogen) is present.

  • Parallel Synthesis and Purification: For library synthesis, these reactions can be performed in parallel in a multi-well plate format. After the reactions are complete, the products can be purified using high-throughput purification techniques like mass-directed automated preparative HPLC.

Protocol 3: In Vitro Kinase Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as FGFR4 or mTOR.[8]

  • Assay Components:

    • Kinase (e.g., recombinant human FGFR4)

    • Substrate (e.g., a synthetic peptide or protein)

    • ATP (at or near the Km concentration)

    • Test compounds (serially diluted)

    • Assay buffer (containing MgCl2, DTT, and a buffering agent)

  • Procedure: a. Add the kinase and test compound to the wells of a microtiter plate and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding. b. Initiate the kinase reaction by adding the substrate and ATP. c. Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. Stop the reaction by adding a solution containing EDTA. e. Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay, an antibody-based detection method (e.g., ELISA), or mass spectrometry.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cellular Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., Hep-3B for FGFR4 inhibitors) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay.

  • Data Analysis: Determine the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.

Mandatory Visualizations

Signaling Pathways

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho β KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Naphthyridinone This compound Inhibitor Naphthyridinone->FGFR4 Inhibits mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibits Cell_Survival Cell Survival AKT->Cell_Survival Rheb Rheb TSC_Complex->Rheb Inhibits Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits mTORC2->AKT Naphthyridinone This compound Inhibitor (e.g., Torin1) Naphthyridinone->mTORC1 Inhibits Naphthyridinone->mTORC2 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Library_Synthesis_Workflow cluster_design Library Design cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Target_Selection Target Selection Scaffold_Hopping Scaffold Hopping & Bioisosterism Target_Selection->Scaffold_Hopping In_Silico_Screening In Silico Screening Scaffold_Hopping->In_Silico_Screening Scaffold_Synthesis This compound Scaffold Synthesis In_Silico_Screening->Scaffold_Synthesis Parallel_Synthesis Parallel Synthesis of Analogs Scaffold_Synthesis->Parallel_Synthesis Purification Purification & QC Parallel_Synthesis->Purification Primary_Screening Primary Screening (Biochemical Assay) Purification->Primary_Screening Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Screening Secondary Screening (Cell-based Assays) Dose_Response->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis SAR_Analysis->Parallel_Synthesis Iterative Design ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies ADME_Tox->In_Vivo_Studies

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1,6-Naphthyridin-2(1H)-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with 1,6-Naphthyridin-2(1H)-one derivatives. This class of heterocyclic compounds is of significant interest in drug discovery, particularly in the development of kinase inhibitors. However, their often low aqueous solubility can present considerable challenges during in vitro screening, formulation development, and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many this compound derivatives often stems from their rigid, planar structure and the presence of lipophilic substituents. These characteristics can lead to strong crystal lattice energy, which requires significant energy to overcome during dissolution. As many of these derivatives are being investigated as kinase inhibitors, they are often designed to fit into the hydrophobic ATP-binding pocket of kinases, further contributing to their lipophilic nature and consequently, poor water solubility.

Q2: My this compound derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my biological assay. What can I do?

A2: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly transferred to an aqueous environment where its solubility is much lower. Here are several troubleshooting steps:

  • Lower the final concentration: Your target concentration may be above the compound's kinetic solubility limit in the assay buffer. Try performing the assay at a lower concentration.

  • Modify the dilution method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vortexing aqueous buffer. This can help to avoid localized high concentrations and precipitation.

  • Incorporate a co-solvent: If your assay can tolerate it, including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, isopropanol) in your final aqueous buffer can increase the solubility of your compound.

  • Adjust the pH: Since this compound derivatives are nitrogen-containing heterocycles, their solubility can be pH-dependent. If your compound has a basic pKa, lowering the pH of the buffer may increase its solubility by promoting protonation. Conversely, if it has an acidic pKa, increasing the pH may be beneficial.

Q3: What are some common formulation strategies to improve the solubility of this compound derivatives for in vivo studies?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble this compound derivatives:

  • Salt Formation: If the derivative has an ionizable group (acidic or basic), forming a salt can significantly increase its aqueous solubility and dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and maintain a higher concentration in solution upon dissolution.[1][2] This is a widely used technique for poorly soluble drugs, including kinase inhibitors.[1]

  • Co-crystals: Forming a crystalline solid with a benign co-former molecule can alter the physicochemical properties of the active pharmaceutical ingredient (API), often leading to improved solubility and dissolution.

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, oils, or surfactants can improve their solubilization and absorption in the gastrointestinal tract.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility issues with this compound derivatives in a laboratory setting.

Problem: Compound is insoluble in common organic solvents for stock solution preparation.
Possible Cause Suggested Solution
High crystallinity of the compound.Try heating the solution gently while stirring. Use a stronger organic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Sonication can also aid in dissolution.
Incorrect solvent choice.Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, in addition to DMSO and DMF).
Problem: Compound precipitates during storage of the stock solution.
Possible Cause Suggested Solution
Supersaturated solution.Prepare the stock solution at a slightly lower concentration. Store the solution at room temperature or 37°C if the compound is more soluble at higher temperatures and is stable.
Degradation of the compound.Verify the stability of the compound in the chosen solvent. Store the stock solution at -20°C or -80°C and protect it from light.
Problem: Inconsistent results in biological assays due to poor solubility.
Possible Cause Suggested Solution
Precipitation of the compound in the assay medium.Perform a kinetic solubility assay in the specific assay buffer to determine the solubility limit. Ensure all assay concentrations are below this limit. Visually inspect assay plates for any signs of precipitation.
Adsorption of the compound to plasticware.Add a small amount of a non-ionic surfactant (e.g., Tween-80 at 0.01-0.1%) to the assay buffer, if compatible with the assay. Using low-binding plates may also be beneficial.

Data Presentation

While a comprehensive, publicly available dataset of the solubility of a wide range of this compound derivatives with varied substitutions is not currently available, the following table provides a template for researchers to systematically characterize their own compounds. Populating this table with experimental data will be invaluable for structure-solubility relationship (SSR) studies and for selecting appropriate formulation strategies.

Table 1: Template for Solubility Data of this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentKinetic Solubility in PBS (pH 7.4) (µM)Thermodynamic Solubility in Water (µg/mL)Solubility in DMSO (mg/mL)
Example-1HPhenylHData PointData Point>50
Example-2Methyl4-FluorophenylHData PointData Point>50
Example-3H2-MethoxyphenylHData PointData Point>40
Your Cmpd 1
Your Cmpd 2

Note: The solubility of an o-methoxy analogue of a related naphthyridine has been reported to be >250 μM in aqueous solution, indicating that strategic placement of polar groups can significantly enhance solubility.

Experimental Protocols

Protocol for Kinetic Solubility Assay

This protocol provides a general method to determine the kinetic solubility of a compound in an aqueous buffer, which is particularly useful for assessing potential precipitation issues in biological assays.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer

  • Multichannel pipette

Procedure:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate (e.g., from 10 mM down to 0.1 mM).

  • In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.

  • Mix the plate thoroughly on a plate shaker for 5 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at 620 nm.

  • The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a more accurate measure of its intrinsic solubility.

Materials:

  • Test compound (solid)

  • Water or buffer of interest (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (e.g., 0.45 µm PVDF)

Procedure:

  • Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The excess solid is necessary to ensure that an equilibrium with the saturated solution is reached.

  • Add a known volume of the desired solvent (e.g., 1 mL of water or PBS) to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with an appropriate solvent to a concentration that falls within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of the compound.

  • Calculate the thermodynamic solubility based on the measured concentration and the dilution factor.

Signaling Pathway and Workflow Diagrams

Many this compound derivatives are being investigated as inhibitors of protein kinases involved in cancer signaling pathways. Below are simplified diagrams of some relevant pathways and an experimental workflow for solubility assessment.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Naphthyridinone This compound Derivative Naphthyridinone->FGFR4 Inhibits

FGFR4 Signaling Pathway Inhibition

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Activates STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK AKT AKT PI3K->AKT CellFunctions Cell Growth, Motility, Invasion AKT->CellFunctions RAS_MAPK->CellFunctions STAT3->CellFunctions Naphthyridinone This compound Derivative Naphthyridinone->cMet Inhibits

c-Met Signaling Pathway Inhibition

Hsp90_Signaling_Pathway cluster_inhibition Inhibition leads to Hsp90 Hsp90 FoldedProtein Correctly Folded Active Protein Hsp90->FoldedProtein Chaperones Degradation Proteasomal Degradation Hsp90->Degradation ClientProtein Client Protein (e.g., Kinase) ClientProtein->Hsp90 Binds to ClientProtein->Degradation Downstream Downstream Signaling FoldedProtein->Downstream Naphthyridinone This compound Derivative Naphthyridinone->Hsp90 Inhibits

Hsp90 Chaperone Cycle Inhibition

Solubility_Workflow Start Start: Poorly Soluble This compound Derivative Assess Assess Solubility: Kinetic & Thermodynamic Assays Start->Assess IsSoluble Is Solubility Sufficient for Intended Use? Assess->IsSoluble Proceed Proceed with Experiment/ Formulation IsSoluble->Proceed Yes Optimize Solubility Enhancement Strategies IsSoluble->Optimize No pH pH Adjustment Optimize->pH Cosolvent Co-solvents Optimize->Cosolvent Formulation Advanced Formulation: - Amorphous Solid Dispersions - Co-crystals - Nanosuspensions Optimize->Formulation Reassess Re-assess Solubility pH->Reassess Cosolvent->Reassess Formulation->Reassess Reassess->IsSoluble

Workflow for Addressing Solubility Issues

References

Technical Support Center: Purification of 1,6-Naphthyridin-2(1H)-One Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,6-naphthyridin-2(1H)-one analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds.

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the purification of this compound analogs.

Column Chromatography

Column chromatography is a primary method for purifying this compound analogs. However, challenges such as poor separation, product streaking, and low recovery can arise.

Problem: Poor Separation of Product from Impurities

Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Conduct thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to identify an eluent that provides good separation (target Rf of 0.2-0.4 for the desired compound).[1]
Column Overloading Too much crude material was loaded onto the column. Reduce the amount of sample loaded relative to the amount of stationary phase. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel.
Improper Column Packing Channels or cracks in the silica gel bed can lead to inefficient separation. Ensure the column is packed uniformly. The wet packing method, where a slurry of silica gel in the initial eluent is poured and allowed to settle, is often preferred.[1]
Co-eluting Impurities Impurities may have similar polarity to the product. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC.

Problem: Product Streaking on TLC and Column

Potential Cause Recommended Solution
Compound Insolubility The compound may be partially insoluble in the eluent, causing it to streak. Ensure the crude material is fully dissolved in a minimal amount of a suitable solvent before loading onto the column. If necessary, use a stronger, more polar solvent for initial dissolution and adsorb the sample onto a small amount of silica gel before dry loading.
Acidic or Basic Nature of Compound The nitrogen atoms in the naphthyridinone core can interact strongly with the acidic silica gel. Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, to improve peak shape.
Presence of Highly Polar Impurities Highly polar impurities can bind strongly to the stationary phase and cause streaking of other compounds. Consider a pre-purification step, such as a simple filtration through a plug of silica gel with a less polar solvent to remove baseline impurities.

Problem: Low Recovery of the Desired Product

Potential Cause Recommended Solution
Product Irreversibly Adsorbed to Silica Gel The compound may be too polar for the chosen stationary phase and eluent system. Increase the polarity of the eluent gradually. If the product still does not elute, consider using a more polar stationary phase like alumina or a reverse-phase column.
Product Degradation on Silica Gel Some compounds may be unstable on acidic silica gel. Use a neutral stationary phase like alumina or deactivate the silica gel by washing it with a solution of triethylamine in the eluent before packing.
Incomplete Elution The elution was stopped prematurely. Continue eluting the column with a more polar solvent system and monitor the fractions by TLC until all the product has been collected.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Optimize Separation Recrystallization Recrystallization Crude Product->Recrystallization If suitable Preparative HPLC Preparative HPLC Crude Product->Preparative HPLC For high purity/difficult separations Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Select Conditions Fraction Analysis Fraction Analysis Column Chromatography->Fraction Analysis Collect Fractions Pure Product Pure Product Recrystallization->Pure Product Preparative HPLC->Pure Product Fraction Analysis->Column Chromatography Re-run if impure Fraction Analysis->Pure Product Combine Pure Fractions

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material.

Problem: Compound Fails to Crystallize

Potential Cause Recommended Solution
Solution is Not Saturated The initial amount of solvent was too large. Gently heat the solution to evaporate some of the solvent and re-cool.
Supersaturation The solution is supersaturated and requires a nucleation site. Try scratching the inside of the flask with a glass rod at the surface of the solution. Adding a seed crystal of the pure compound can also induce crystallization.
Inappropriate Solvent The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).[2]

Problem: Oiling Out

Potential Cause Recommended Solution
Melting Point of the Compound is Lower than the Boiling Point of the Solvent The compound is melting in the hot solvent rather than dissolving. Choose a solvent with a lower boiling point.
Presence of Impurities Impurities can lower the melting point of the mixture and promote oiling. Try to remove some impurities by a quick filtration through a small plug of silica before recrystallization.
Cooling Rate is too Fast Rapid cooling can sometimes lead to the separation of a supersaturated solution as an oil. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Problem: Low Yield of Crystals

Potential Cause Recommended Solution
Too Much Solvent Used A significant amount of the product remains dissolved in the mother liquor. Concentrate the mother liquor and cool to obtain a second crop of crystals.
Premature Crystallization During Hot Filtration The solution cooled and crystals formed on the filter paper. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent. The filtrate can be heated to redissolve any crystals before cooling.
Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not chilled can dissolve a significant portion of the product. Always wash the crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound analogs?

A1: Common impurities can include unreacted starting materials, partially cyclized intermediates, and byproducts from side reactions. For example, in syntheses involving the cyclization of substituted pyridines, you might find residual aminopyridine or malonate derivatives.[3] Thermal decarboxylation of related nitrile precursors has been reported to lead to dimer formation.[4]

Q2: My this compound analog is a polar compound and is difficult to purify by normal-phase chromatography. What are my options?

A2: For highly polar compounds, reverse-phase chromatography can be a better option. This can be done using a C18-functionalized silica gel column with a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Preparative HPLC is particularly effective for purifying polar compounds.

Q3: How can I visualize my this compound analog on a TLC plate if it is not UV-active?

A3: While many naphthyridinones are UV-active due to their aromatic nature, if your analog is not, you can use a variety of staining agents. A general-purpose stain like potassium permanganate or iodine can be effective. For compounds with specific functional groups, other stains may be more suitable.

Q4: I am having trouble finding a single solvent for recrystallization. What should I do?

A4: A two-solvent system is a good alternative. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve the solid and then allow it to cool slowly. Common two-solvent systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/pentane.

Q5: What is the best way to remove residual palladium catalyst from my product after a cross-coupling reaction?

A5: Residual palladium can often be removed by filtration through a pad of Celite®. For more stubborn cases, treatment of the crude product solution with a scavenger resin specifically designed to bind palladium can be very effective. Alternatively, washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or thiourea can help extract the metal catalyst.

Experimental Protocols

General Protocol for Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent. A common starting point for this compound analogs is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column.

  • Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling to room temperature or in an ice bath.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

G Start Start Crude Product Crude Product Start->Crude Product Dissolve in Min. Hot Solvent Dissolve in Min. Hot Solvent Crude Product->Dissolve in Min. Hot Solvent Insoluble Impurities? Insoluble Impurities? Dissolve in Min. Hot Solvent->Insoluble Impurities? Hot Filtration Hot Filtration Insoluble Impurities?->Hot Filtration Yes Cool Slowly Cool Slowly Insoluble Impurities?->Cool Slowly No Hot Filtration->Cool Slowly Crystals Form? Crystals Form? Cool Slowly->Crystals Form? Induce Crystallization Induce Crystallization Crystals Form?->Induce Crystallization No Collect & Wash Crystals Collect & Wash Crystals Crystals Form?->Collect & Wash Crystals Yes Induce Crystallization->Cool Slowly Dry Crystals Dry Crystals Collect & Wash Crystals->Dry Crystals Pure Product Pure Product Dry Crystals->Pure Product

References

Technical Support Center: Synthesis of 1,6-Naphthyridin-2(1H)-One

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 1,6-Naphthyridin-2(1H)-One.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired this compound Isomer and Formation of Constitutional Isomers.

  • Question: My reaction is producing a mixture of naphthyridinone isomers, with a low yield of the desired this compound. How can I improve the regioselectivity?

  • Potential Cause: In syntheses analogous to the Conrad-Limpach or Knorr quinoline synthesis, the reaction conditions can favor either kinetic or thermodynamic products, leading to different isomers. For instance, the cyclization of a β-ketoanilide precursor can yield either the 2-hydroxy or 4-hydroxyquinoline analogue, which corresponds to different naphthyridinone isomers.[1][2] The choice of solvent, temperature, and acid catalyst can significantly influence the reaction pathway.

  • Troubleshooting Steps:

    • Reaction Temperature: For reactions resembling the Conrad-Limpach synthesis, lower temperatures (around room temperature) tend to favor the kinetic product, while higher temperatures (e.g., >100 °C) can lead to the thermodynamic product.[3][4][5] Experiment with a range of temperatures to find the optimal condition for your desired isomer.

    • Acid Catalysis: The amount and type of acid catalyst can affect the reaction outcome. In some cases, a large excess of polyphosphoric acid (PPA) favors the formation of one isomer, while smaller amounts may lead to a mixture or the other isomer.[1] Triflic acid has also been recommended for efficient Knorr-type cyclizations.[1]

    • Solvent Selection: The use of an inert, high-boiling solvent like mineral oil can improve yields in Conrad-Limpach type cyclizations.[3]

    • Starting Material Design: Employing substrates with appropriate directing groups can enhance regioselectivity. For example, Rh(III)-catalyzed C-H activation with a double directing group strategy has been used for the regioselective synthesis of naphthyridinones.[6]

Issue 2: Formation of Dimer Byproducts.

  • Question: I am observing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer of my target molecule. How can I prevent this?

  • Potential Cause: Dimerization can occur, particularly during steps involving high temperatures, such as thermal decarboxylation of a carboxylic acid precursor to the this compound.

  • Troubleshooting Steps:

    • Optimize Decarboxylation Conditions: Investigate alternative decarboxylation methods that proceed under milder conditions. This could include metal-catalyzed decarboxylation or photochemically induced decarboxylation, if applicable to your substrate.

    • Purification: If dimerization is unavoidable, focus on efficient purification methods. Column chromatography with a carefully selected solvent system can separate the monomer from the dimer. Recrystallization from a suitable solvent, such as dimethylformamide (DMF), may also be effective.

Issue 3: Incomplete Cyclization.

  • Question: My reaction is not going to completion, and I am isolating a significant amount of the uncyclized intermediate. What can I do to drive the reaction forward?

  • Potential Cause: Incomplete cyclization can be due to several factors, including insufficient activation of the reacting groups, steric hindrance, or unfavorable reaction kinetics. In intramolecular Friedel-Crafts type cyclizations, the reactivity of the aromatic ring is crucial.

  • Troubleshooting Steps:

    • Stronger Lewis or Brønsted Acids: For Friedel-Crafts type cyclizations, consider using a stronger Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid like sulfuric acid or triflic acid to enhance the electrophilicity of the cyclizing partner.[7]

    • Higher Reaction Temperature/Longer Reaction Time: Increasing the reaction temperature or extending the reaction time can help overcome activation energy barriers. Monitor the reaction progress by TLC or LC-MS to avoid product degradation.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate intramolecular cyclization reactions and improve yields.

Issue 4: Polyalkylation/Polyacylation in Friedel-Crafts Type Syntheses.

  • Question: When attempting a Friedel-Crafts reaction to build the naphthyridine core, I am getting multiple substitutions on my aromatic ring. How can I achieve mono-substitution?

  • Potential Cause: The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to over-alkylation.[8] While less common, polyacylation can also occur under certain conditions.

  • Troubleshooting Steps:

    • Use a Large Excess of the Aromatic Substrate: To favor mono-alkylation, use a significant excess of the aromatic compound relative to the alkylating agent.

    • Control Reaction Temperature: Running the reaction at lower temperatures can help to control the reactivity and reduce the likelihood of multiple substitutions.

    • Consider Friedel-Crafts Acylation Followed by Reduction: Friedel-Crafts acylation is generally less prone to over-reaction because the resulting acyl group deactivates the aromatic ring to further substitution.[9] The acyl group can then be reduced to the desired alkyl group in a subsequent step.

    • Choice of Catalyst: The choice and amount of the Lewis acid catalyst can influence the outcome. Titrate the amount of catalyst to find the optimal loading that promotes the desired reaction without excessive side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to watch out for during the synthesis of this compound?

A1: The most frequently encountered side reactions include:

  • Formation of constitutional isomers: Particularly in syntheses involving intramolecular cyclization on a substituted pyridine or benzene ring, where different positions are available for ring closure. The reaction conditions (kinetic vs. thermodynamic control) play a crucial role.[1][2]

  • Dimerization: This is often observed during high-temperature steps like thermal decarboxylation.

  • Incomplete cyclization: Leaving unreacted starting materials or intermediates in the final product mixture.

  • Polyalkylation/polyacylation: In cases where Friedel-Crafts reactions are employed to construct parts of the naphthyridine scaffold, multiple substitutions on an aromatic ring can occur.[8]

  • Carbocation rearrangements: In Friedel-Crafts alkylations, the intermediate carbocation can rearrange to a more stable form before attacking the aromatic ring, leading to an unexpected product structure.[8][10]

Q2: How can I improve the overall yield and purity of my this compound product?

A2: To enhance yield and purity:

  • Optimize Reaction Conditions: Systematically evaluate the impact of solvent, temperature, reaction time, catalyst, and base. As shown in the table below, these parameters can have a significant effect on the reaction outcome.

  • Purify Starting Materials: Ensure all starting materials and reagents are of high purity to avoid introducing impurities that can lead to side reactions.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

  • Efficient Purification of the Final Product: Utilize appropriate purification techniques such as column chromatography, recrystallization, or preparative HPLC to remove byproducts. For example, recrystallization from DMF has been used to purify 5-(3-methyl-1H-pyrazol-1-yl)-1,6-naphthyridin-2(1H)-one.

Q3: Are there any general strategies to control regioselectivity in the synthesis of substituted naphthyridinones?

A3: Yes, several strategies can be employed:

  • Directing Groups: The use of activating or deactivating groups on the aromatic precursors can direct the cyclization to a specific position.

  • Catalyst Control: Certain catalysts can favor the formation of a specific regioisomer. For example, Rh(III) catalysts have been used for regioselective synthesis through C-H activation.[6]

  • Reaction Pathway Selection: Choosing between different synthetic routes (e.g., Conrad-Limpach vs. Knorr type synthesis) can lead to different isomers based on the inherent mechanism of the reaction.[1][2][3]

Data Presentation

Table 1: Optimization of Reaction Conditions for Naphthyridinone Synthesis

EntryReactant AReactant BCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Notes
1β-ketoanilide-Polyphosphoric acid (large excess)-High-HighFavors 2-hydroxyquinoline isomer in analogous Knorr synthesis.[1]
2β-ketoanilide-Polyphosphoric acid (small amount)-High-LowerLeads to a mixture with the 4-hydroxyquinoline isomer.[1]
3Anilineβ-ketoester-Inert Solvent (e.g., mineral oil)~250-up to 95%Conrad-Limpach synthesis of 4-hydroxyquinolines.[3]
4Anilineβ-ketoester-No Solvent~250-<30%Conrad-Limpach synthesis of 4-hydroxyquinolines.[3]
5Aromatic compoundAlkyl halideAlCl₃Excess aromatic compound---Minimizes polyalkylation in Friedel-Crafts reaction.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Intramolecular Cyclization

This protocol is a general guideline for intramolecular Friedel-Crafts acylation to form a cyclic ketone, which can be a key intermediate in the synthesis of the this compound core.

  • Acid Chloride Formation: To a solution of the carboxylic acid precursor (1.0 equiv) in an anhydrous solvent (e.g., DCM) at 0 °C, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (2.0 equiv). Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Cyclization: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., DCM or nitrobenzene). Cool the solution to 0 °C and add the Lewis acid (e.g., AlCl₃, 1.1-2.0 equiv) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizations

cluster_synthesis This compound Synthesis Pathway cluster_troubleshooting Troubleshooting Side Reactions Start Precursors Reaction Intramolecular Cyclization Start->Reaction Product Crude this compound Reaction->Product SideReaction3 Incomplete Reaction Reaction->SideReaction3 SideReaction1 Isomer Formation Product->SideReaction1 SideReaction2 Dimerization Product->SideReaction2

Caption: General workflow for identifying and addressing common side reactions in this compound synthesis.

Start Observe Low Yield / Impurities Identify Identify Side Product(s) (e.g., by NMR, MS) Start->Identify Isomer Isomer Formation? Identify->Isomer Dimer Dimerization? Identify->Dimer Unreacted Unreacted Starting Material? Identify->Unreacted AdjustTemp Adjust Temperature (Kinetic vs. Thermodynamic) Isomer->AdjustTemp Yes ChangeCatalyst Change Catalyst/Solvent Isomer->ChangeCatalyst Yes MilderConditions Use Milder Conditions (e.g., for decarboxylation) Dimer->MilderConditions Yes IncreaseActivation Increase Activation (Stronger Acid, Higher Temp) Unreacted->IncreaseActivation Yes Optimize Optimize & Purify AdjustTemp->Optimize ChangeCatalyst->Optimize MilderConditions->Optimize IncreaseActivation->Optimize

Caption: A decision tree for troubleshooting common side reactions encountered during this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 1,6-Naphthyridin-2(1H)-One Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of 1,6-naphthyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 1,6-naphthyridin-2(1H)-ones?

A1: The two most common synthetic approaches for constructing the this compound scaffold are:

  • Construction from a preformed pyridine ring: This involves building the second ring onto an existing pyridine derivative.[1][2][3]

  • Construction from a preformed pyridone ring: This strategy involves starting with a pyridone and forming the second fused ring.[1][2][3]

Q2: What factors generally influence the regioselectivity of C-H functionalization on the naphthyridine core?

A2: Regioselectivity in C-H functionalization is a significant challenge due to multiple potential reaction sites. Key factors include:

  • Directing Groups: These can guide the catalyst to a specific C-H bond, offering high regioselectivity.[4]

  • Catalyst System: The choice of metal catalyst (e.g., Palladium, Rhodium) and its associated ligands is crucial for determining which C-H bond is activated.[4][5]

  • Electronic Effects: The inherent electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring influences the electron density and reactivity of the various C-H bonds.[4]

  • Steric Hindrance: Bulky substituents can physically block access to certain C-H bonds, thereby favoring functionalization at less hindered positions.[4]

Q3: Can protecting groups be used to minimize side reactions?

A3: Yes, protecting groups are a valuable tool. For example, a tert-Butoxycarbonyl (Boc) group can be used to temporarily block a reactive nitrogen atom in an amino-substituted naphthyridine, preventing it from interfering with a desired reaction at another site. The choice of protecting group is critical; it must be stable under the reaction conditions and easily removable afterward.[4]

Troubleshooting Guide

Low Reaction Yield

Q4: My reaction yield is consistently low. What are the common causes and how can I improve it?

A4: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your this compound substrate and other reagents. Impurities can interfere with the catalyst and lead to side reactions.[6]

  • Reaction Time: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the planned duration, consider extending the reaction time.[6]

  • Temperature Optimization: The reaction temperature may need adjustment. Some protocols require heating (e.g., 80°C), while others proceed efficiently at room temperature, particularly with highly active catalysts. Experiment with a range of temperatures to find the optimum for your specific substrates.[6]

  • Solvent Choice: The solvent can significantly impact reaction rate and yield. While traditional methods often use organic solvents, some studies have shown high yields in water or even under solvent-free conditions.[6] Consider screening a variety of solvents.

  • Atmosphere: For many cross-coupling reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst degradation and unwanted side reactions.

Poor Regioselectivity

Q5: I am observing the formation of multiple isomers, indicating poor regioselectivity. How can I control the regioselectivity?

A5: Poor regioselectivity is a common challenge. Here are some strategies to improve it:

  • Catalyst and Ligand Selection: The choice of catalyst and ligands plays a crucial role. For instance, in Rh(III)-catalyzed C-H activation, the catalyst system can provide high regioselectivity.[5] Experiment with different ligand systems to influence the steric and electronic environment around the metal center.

  • Directing Groups: Employing a directing group on your substrate can be a powerful strategy to guide the functionalization to a specific position.[4]

  • Reaction Conditions: Fine-tuning reaction parameters such as temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the regioselectivity.

Data Presentation

Table 1: General Optimization Parameters for this compound Functionalization

ParameterCommon Range/OptionsConsiderations
Catalyst Pd(OAc)₂, [RhCp*Cl₂]₂, etc.Choice depends on the type of functionalization (e.g., C-H activation, cross-coupling).[5][7]
Ligand PPh₃, Pyridone-based ligandsCan significantly influence reactivity, stability, and selectivity.[7][8]
Solvent DMF, Acetic Acid, Water, Solvent-freePolarity and coordinating ability can affect solubility and reaction rate.[6][9]
Base K₂CO₃, Cs₂CO₃, Organic basesBase strength can be critical, especially in deprotonation steps.[7]
Temperature Room Temperature to 100°CHigher temperatures can increase reaction rates but may also lead to decomposition or side products.[6][7]
Atmosphere Air, Inert (N₂, Ar)Many catalysts, particularly Palladium complexes, are oxygen-sensitive.

Experimental Protocols

Representative Protocol: Rh(III)-Catalyzed C-H Activation/Annulation with an Alkyne

This protocol is a generalized example based on the principles of Rh(III)-catalyzed C-H activation for the synthesis of naphthyridinone derivatives.[5]

  • Materials:

    • Substituted Nicotinamide N-oxide (1.0 equiv)

    • Alkyne (1.2 - 2.0 equiv)

    • [RhCp*Cl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%)

    • Solvent (e.g., DCE, MeOH)

  • Procedure:

    • To a clean, dry reaction vessel, add the nicotinamide N-oxide, the rhodium catalyst, and the silver salt.

    • Purge the vessel with an inert atmosphere (e.g., argon).

    • Add the anhydrous solvent via syringe.

    • Add the alkyne to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature to 60°C) for the specified time (e.g., 4-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction (if necessary) and perform a standard aqueous workup.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis start 1. Assemble Glassware reagents 2. Weigh Substrate & Reagents start->reagents setup 3. Add Reagents to Flask reagents->setup inert 4. Establish Inert Atmosphere setup->inert solvent 5. Add Solvent inert->solvent heat 6. Stir at Temp solvent->heat monitor 7. Monitor by TLC/LC-MS heat->monitor workup 8. Quench & Workup monitor->workup purify 9. Column Chromatography workup->purify analyze 10. Characterize Product purify->analyze

Caption: General experimental workflow for this compound functionalization.

Troubleshooting_Logic start Experiment Performed check_yield Is Yield Low? start->check_yield check_purity Check Reagent Purity check_yield->check_purity Yes check_selectivity Is Regioselectivity Poor? check_yield->check_selectivity No optimize_time_temp Optimize Time & Temperature check_purity->optimize_time_temp screen_solvent Screen Solvents optimize_time_temp->screen_solvent screen_catalyst Screen Catalyst/Ligands check_selectivity->screen_catalyst Yes success Successful Functionalization check_selectivity->success No add_directing_group Add Directing Group screen_catalyst->add_directing_group

Caption: Decision tree for troubleshooting common functionalization issues.

References

troubleshooting unexpected NMR shifts in 1,6-Naphthyridin-2(1H)-One

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected NMR shifts in their analysis of 1,6-Naphthyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of this compound doesn't match the expected literature values. What are the common causes?

A1: Discrepancies in 1H NMR spectra of this compound can arise from several factors. The most common include:

  • Tautomerism: The molecule exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. The position of this equilibrium is sensitive to the solvent, leading to different chemical shifts.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can significantly influence the chemical shifts of the protons.

  • pH of the Sample: The acidity or basicity of the NMR sample, which can be affected by impurities or the solvent itself, can lead to protonation or deprotonation of the molecule, causing substantial shifts.

  • Sample Concentration and Temperature: These factors can affect intermolecular interactions, such as hydrogen bonding, which in turn influences chemical shifts.[1][2]

  • Presence of Impurities: Residual solvents from synthesis or purification, starting materials, or byproducts can introduce extraneous peaks.

Q2: How does tautomerism affect the NMR spectrum of this compound?

A2: this compound can exist as two tautomers: the amide-like lactam form and the aromatic lactim form. In solution, there is an equilibrium between these two forms. Polar, protic solvents tend to favor the more polar lactam form, while non-polar solvents may show a higher proportion of the lactim form.[3] Since the electronic distribution is different in each tautomer, the chemical environments of the protons are distinct, resulting in different chemical shifts. If the tautomeric interconversion is slow on the NMR timescale, you may observe separate sets of peaks for each tautomer. If the interconversion is fast, you will see a single set of averaged peaks.

Q3: I observe broad peaks in my 1H NMR spectrum. What could be the reason?

A3: Broad peaks in the NMR spectrum of this compound can be due to several reasons:

  • Intermediate Chemical Exchange: If the rate of tautomerization is on the same timescale as the NMR experiment, it can lead to peak broadening.

  • Aggregation: At high concentrations, molecules can aggregate via hydrogen bonding, leading to broader signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field will result in broad spectral lines.

  • Presence of Water: The exchange of the N-H proton with residual water in the solvent can broaden the N-H signal.[4]

Q4: The chemical shift of the N-H proton is not where I expect it to be, or it's not visible at all. Why?

A4: The N-H proton of this compound is an exchangeable proton. Its chemical shift is highly dependent on concentration, temperature, and solvent due to its involvement in hydrogen bonding. In protic solvents like D₂O or methanol-d₄, this proton will exchange with deuterium, causing the signal to disappear. In aprotic solvents like DMSO-d₆, it is typically observed as a broad singlet at a downfield chemical shift. Its absence or significant shift could be due to exchange with trace amounts of water or acidic/basic impurities in your sample.[5]

Troubleshooting Guides

Issue 1: Unexpected Chemical Shifts in the Aromatic Region

Symptoms: The signals for the aromatic protons are shifted upfield or downfield compared to the expected values. The splitting patterns may also appear different.

Possible Causes & Solutions:

CauseRecommended Action
Solvent Effects Compare your spectrum to the reference data in the same solvent. If there is a mismatch, consider re-running the sample in a different standard solvent (e.g., DMSO-d₆ or CDCl₃) for which more reference data is available.
Tautomeric Equilibrium Shift The ratio of lactam to lactim tautomers can change with the solvent. Polar solvents favor the lactam form. Analyze the 13C NMR spectrum; the chemical shift of the carbonyl carbon (C2) is a good indicator of the dominant tautomer.
pH Effects Traces of acid or base can protonate or deprotonate the molecule. To check for this, you can wash your sample with a neutral buffer and re-dissolve it in fresh, high-purity NMR solvent.
Issue 2: Presence of Unidentified Peaks

Symptoms: Your spectrum contains extra signals that do not correspond to the this compound structure.

Possible Causes & Solutions:

CauseRecommended Action
Residual Solvents Common solvents used in synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane) can be present. Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities.[6]
Starting Materials/Byproducts Depending on the synthetic route, you may have unreacted starting materials or side-products. Review your synthetic procedure and predict potential impurities to help assign the unknown signals.
Grease/Phthalates Contamination from glassware grease or plasticizers is common. These typically appear as multiplets in the aliphatic region and as aromatic signals for phthalates. Ensure clean glassware and use non-greased joints where possible.

Data Presentation

Table 1: Typical 1H NMR Chemical Shifts (δ, ppm) for this compound
ProtonDMSO-d₆CDCl₃
H3~6.6~6.7
H4~7.9~7.8
H5~9.0~9.1
H7~7.7~7.6
H8~8.6~8.7
NH~12.0 (broad)~11.5 (broad)

Note: These are approximate values and can vary depending on experimental conditions.

Table 2: Typical 13C NMR Chemical Shifts (δ, ppm) for this compound
CarbonDMSO-d₆CDCl₃
C2~162~163
C3~118~117
C4~142~141
C4a~120~121
C5~150~149
C7~125~124
C8~138~137
C8a~148~147

Note: These are approximate values and can vary depending on experimental conditions.

Experimental Protocols

Standard NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of your purified this compound into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.

  • Ensuring Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogeneous solution is crucial for high-quality spectra.

  • Filtering the Sample: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Mandatory Visualization

troubleshooting_workflow Troubleshooting Unexpected NMR Shifts start Unexpected NMR Spectrum check_impurities Check for Impurities start->check_impurities check_solvent Verify Solvent Effects start->check_solvent check_tautomerism Consider Tautomerism start->check_tautomerism check_pH_temp Evaluate pH & Temperature start->check_pH_temp repurify Repurify Sample check_impurities->repurify Impurities identified change_solvent Run in Different Solvent check_solvent->change_solvent Solvent mismatch vt_nmr Variable Temperature NMR check_tautomerism->vt_nmr Broad peaks/exchange adjust_ph Adjust Sample pH check_pH_temp->adjust_ph pH suspected resolved Issue Resolved repurify->resolved change_solvent->resolved vt_nmr->resolved adjust_ph->resolved

Caption: A workflow for troubleshooting unexpected NMR shifts.

tautomerism_pathway Tautomeric Equilibrium of this compound cluster_lactam Lactam (Keto) Form (Favored in Polar Solvents) cluster_lactim Lactim (Enol) Form (Favored in Non-polar Solvents) lactam This compound lactim 1,6-Naphthyridin-2-ol lactam->lactim Proton Transfer

Caption: Tautomeric equilibrium of this compound.

References

Technical Support Center: Enhancing Cell Permeability of 1,6-Naphthyridin-2(1H)-One Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 1,6-Naphthyridin-2(1H)-one compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows high potency in biochemical assays but low activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in activity between biochemical and cell-based assays is a strong indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. It is recommended to experimentally determine the compound's permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell assay.

Q2: What are the general classifications for permeability based on apparent permeability coefficient (Papp) values?

A2: Permeability is generally classified based on Papp values obtained from in vitro assays like Caco-2. A common classification is as follows:

  • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: 1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s[1]

These values can help predict in vivo absorption, with high permeability often correlating to better oral bioavailability.[1]

Q3: In my Caco-2 assay, the basolateral-to-apical (B-A) Papp value is much higher than the apical-to-basolateral (A-B) value. What does this indicate?

A3: A B-A/A-B efflux ratio greater than 2 suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[2] These transporters actively pump the compound out of the cell, reducing its intracellular concentration and contributing to poor net permeability.

Q4: What are some initial strategies to consider for improving the permeability of my this compound series?

A4: Several medicinal chemistry strategies can be employed:

  • Reduce Polar Surface Area (PSA): PSA is a key predictor of permeability. Aim for a PSA < 140 Ų.

  • Modify Lipophilicity (logP): Systematically modify substituents to increase lipophilicity, but avoid excessive lipophilicity which can lead to poor solubility and other issues.

  • Mask Polar Groups: Introducing non-polar moieties to mask hydrogen bond donors and acceptors can improve permeability.

  • Prodrug Approach: A prodrug strategy can be used to mask polar functional groups, improving permeability. The prodrug is then cleaved in vivo to release the active compound.[3]

Troubleshooting Guide for Poor Permeability

This guide provides a structured approach to diagnosing and addressing poor cell permeability of this compound compounds.

Step 1: Initial Assessment and Characterization

The first step is to quantify the permeability of your compound and understand its physicochemical properties.

cluster_0 Initial Assessment cluster_1 Data Analysis cluster_2 Actionable Strategies Start Compound with Poor Cellular Activity Solubility Assess Aqueous Solubility Start->Solubility LogP Determine logP/logD Start->LogP PAMPA PAMPA Assay Solubility->PAMPA If Soluble Caco2 Caco-2 Assay PAMPA->Caco2 Confirm with Cell-based Assay AnalyzePapp Analyze Papp Values Caco2->AnalyzePapp AnalyzeEfflux Calculate Efflux Ratio (B-A / A-B) AnalyzePapp->AnalyzeEfflux SAR Establish Structure- Permeability Relationship AnalyzeEfflux->SAR MedChem Medicinal Chemistry Optimization SAR->MedChem Formulation Formulation Strategies SAR->Formulation

Figure 1. Troubleshooting workflow for addressing poor cell permeability.
Step 2: Data Interpretation and Hypothesis Generation

Summarize your experimental data to identify the root cause of poor permeability. Below is a table with hypothetical data for a series of this compound analogs to illustrate this process.

Table 1: Physicochemical and Permeability Data for Hypothetical this compound Analogs

Compound IDR-GroupMWlogPPSA (Ų)PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
NPO-001-H2501.5950.80.50.61.2Low
NPO-002-Cl284.52.2952.51.82.01.1Moderate
NPO-003-OCH₃2801.31040.60.44.511.3Low (Efflux)
NPO-004-CF₃3182.8955.14.55.01.1Moderate

Analysis of Hypothetical Data:

  • NPO-001 (Parent Compound): Exhibits low permeability, likely due to suboptimal lipophilicity.

  • NPO-002 & NPO-004: Increasing lipophilicity with -Cl and -CF₃ groups improves passive permeability, moving the compounds into the moderate permeability class.

  • NPO-003: The addition of a methoxy group, while not significantly changing lipophilicity, results in a high efflux ratio, indicating it is a substrate for an efflux pump. This demonstrates that permeability is not solely governed by passive diffusion.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane and is a high-throughput method for initial permeability screening.[4][5]

Materials:

  • 96-well PAMPA plate sandwich (donor and acceptor plates)

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate reader (UV-Vis) or LC-MS/MS for quantification

Procedure:

  • Prepare a 1% (w/v) solution of lecithin in dodecane.[6]

  • Carefully add 5 µL of the lecithin/dodecane mixture to each well of the donor plate, ensuring the microporous filter is fully coated.[6]

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare test and control compound solutions in PBS (e.g., at 100 µM).

  • Add 150 µL of the compound solutions to the donor plate wells.

  • Place the donor plate on top of the acceptor plate to form the "sandwich".

  • Incubate at room temperature for 16-18 hours in a humidified chamber to prevent evaporation.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration

Caco-2 Permeability Assay

This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) and is considered the gold standard for in vitro prediction of intestinal drug absorption as it models both passive and active transport.[1][7]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Test compounds and control compounds (including a P-gp substrate like quinidine)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. TEER values should be >200 Ω·cm² to ensure the integrity of the tight junctions.

  • Transport Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B-A): a. Perform the experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber. This is crucial for determining the efflux ratio.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the Papp value for both A-B and B-A directions using the formula:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt = the steady-state rate of appearance of the compound in the receiver chamber

    • A = the surface area of the membrane

    • C₀ = the initial concentration in the donor chamber

  • Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

cluster_0 Caco-2 Assay Workflow cluster_1 Bidirectional Transport Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form monolayer Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Transport_AB A -> B Transport (Absorption) TEER->Transport_AB Transport_BA B -> A Transport (Efflux) TEER->Transport_BA Analysis Quantify compound concentration by LC-MS/MS Transport_AB->Analysis Transport_BA->Analysis Calculate Calculate Papp (A->B & B->A) and Efflux Ratio Analysis->Calculate Result Permeability Classification Calculate->Result

Figure 2. Caco-2 permeability assay workflow.

Signaling Pathways and Permeability

While passive diffusion is a key factor, interactions with cell signaling pathways, particularly those involving efflux transporters like P-gp (encoded by the ABCB1 gene), can significantly impact the net permeability of a compound.

cluster_cell Cell Membrane Passive Passive Diffusion Intracellular Intracellular Space Compound_in This compound Passive->Compound_in Efflux P-gp Efflux Pump Compound_out This compound Efflux->Compound_out Pumped out Extracellular Extracellular Space Target Intracellular Target Compound_out->Passive Enters cell Compound_in->Efflux Substrate for efflux Compound_in->Target

Figure 3. Interplay of passive diffusion and active efflux in determining intracellular compound concentration.

References

Technical Support Center: Synthesis of 1,6-Naphthyridin-2(1H)-One Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,6-naphthyridin-2(1H)-one precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important chemical entities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound precursors.

Issue 1: Low Yield in Friedländer Annulation

Question: I am experiencing low yields in the Friedländer annulation step for the synthesis of a quinoline derivative, a key precursor to my target this compound. What are the possible causes and solutions?

Answer:

Low yields in the Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, can be attributed to several factors.[1][2][3]

  • Reaction Conditions: The classical Friedländer reaction often requires high temperatures (150-220°C) and the presence of a base or acid catalyst.[2] Inadequate temperature or an inappropriate catalyst can lead to poor yields.

    • Solution: Screen different catalysts such as p-toluenesulfonic acid, iodine, or Lewis acids.[3] Microwave irradiation has also been shown to improve yields and reduce reaction times under solvent-free conditions.[1]

  • Substrate Reactivity: The reactivity of both the 2-aminoaryl carbonyl compound and the methylene-containing compound can significantly impact the yield.

    • Solution: If using an unactivated ketone, consider using a more reactive derivative or employing a catalyst like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), which has been shown to be highly effective for unmodified methyl ketones.[4]

  • Side Reactions: Undesired side reactions can compete with the desired cyclization, leading to a complex mixture and low yield of the target product.

    • Solution: Slow addition of the methyl ketone substrate can increase regioselectivity and minimize side products.[4] Careful control of the reaction temperature is also crucial.

Issue 2: Poor Regioselectivity in Conrad-Limpach Synthesis

Question: I am struggling with poor regioselectivity in the Conrad-Limpach synthesis of a 4-hydroxyquinolone precursor. How can I control the reaction to favor the desired isomer?

Answer:

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[5][6] The regioselectivity is highly dependent on the reaction conditions, with kinetic and thermodynamic products being the 4-hydroxyquinoline and 2-hydroxyquinoline, respectively.[7]

  • Temperature Control: Temperature is a critical factor in determining the outcome of the reaction.

    • Solution: For the kinetically favored 4-hydroxyquinoline, the reaction should be run at a lower temperature (e.g., room temperature). Higher temperatures (around 140°C) will favor the thermodynamically more stable 2-hydroxyquinoline isomer (Knorr variation).[5]

  • Solvent Choice: The choice of solvent can influence the reaction outcome.

    • Solution: High-boiling point solvents are traditionally used for the thermal cyclization step.[8] Experimenting with different high-boiling solvents like Dowtherm A, 2-nitrotoluene, or 1,2,4-trichlorobenzene may improve the yield of the desired isomer.[8]

Issue 3: Difficulty in Purifying Substituted Aminopyridine Precursors

Question: I am having trouble purifying my substituted aminopyridine precursor due to its high polarity and the presence of excess reagents. What purification strategies can I employ?

Answer:

Purification of polar aminopyridine derivatives can be challenging.

  • Chromatography:

    • Solution: Flash column chromatography is a common method. A gradient elution from non-polar to polar solvents (e.g., hexanes to ethyl acetate) is often effective.[9] For highly polar compounds, a reverse-phase column might be necessary.

  • Crystallization:

    • Solution: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Ion-Exchange Chromatography:

    • Solution: For removing excess 2-aminopyridine from reaction mixtures, cation-exchange chromatography can be a rapid and efficient method, especially for larger scale preparations.[10]

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of 4-aminonicotinaldehyde, a key precursor?

A1: The synthesis of 4-aminonicotinaldehyde can be challenging due to the instability of aldehydes and the potential for side reactions.[11] Reductive methods from the corresponding nicotinic acid morpholinamides are preferred to avoid over-oxidation or reduction to the dihydropyridine.[11] Another synthetic route involves the oxidation of isoquinoline to 3,4-pyridinedicarboxylic acid, followed by anhydride formation, ammonolysis, and a Hofmann rearrangement to introduce the amino group.[12]

Q2: Are there alternative methods for synthesizing 2-chloro-3-formylpyridine?

A2: Yes, the Vilsmeier-Haack reaction is a common and efficient method for the synthesis of 2-chloro-3-formylquinolines and can be adapted for pyridines.[13][14][15] This reaction typically involves the formylation of an appropriate acetanilide derivative with a Vilsmeier reagent (e.g., POCl₃/DMF).

Q3: How can I optimize the Suzuki coupling reaction for the late-stage functionalization of my naphthyridinone core?

A3: The success of a Suzuki coupling reaction depends on the choice of catalyst, base, and solvent.

  • Catalyst: Palladium catalysts are commonly used. The choice of ligand can significantly impact the reaction's efficiency. For instance, PdCl₂(dtbpf) is effective in one-pot sequential reactions where byproducts might reduce catalyst activity.[16]

  • Base: The choice of base is crucial and can depend on the substrates. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates.[17]

  • Solvent: A variety of solvents can be used, including mixtures of organic solvents and water. The solvent system should be chosen to ensure the solubility of all reactants.

Data Presentation

Table 1: Comparison of Catalysts for Friedländer Annulation

CatalystReaction ConditionsYield (%)Reference
p-Toluenesulfonic acidSolvent-free, microwave irradiationHigh[1]
IodineConventional heatingGood[3]
Neodymium(III) nitrate hexahydrateConventional heatingGood to Excellent[1]
TABOSlow ketone additionHigh regioselectivity[4]

Table 2: Solvent Effects on Conrad-Limpach Synthesis Yield

SolventBoiling Point (°C)Yield (%)Reference
Dowtherm A257~65[8]
2-Nitrotoluene222~60[8]
1,2,4-Trichlorobenzene214~60[8]
Iso-butyl benzoate240~60[8]
2,6-di-tert-butylphenol265~65[8]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Annulation using p-Toluenesulfonic Acid under Microwave Irradiation

  • To a mixture of the 2-aminoaryl aldehyde or ketone (1 mmol) and the active methylene compound (1.2 mmol), add p-toluenesulfonic acid (0.1 mmol).

  • Place the reaction mixture in a sealed vessel suitable for microwave synthesis.

  • Irradiate the mixture in a microwave reactor at a specified temperature and time (optimization may be required).

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: General Procedure for Suzuki Coupling of a Halogenated this compound

  • In a reaction vessel, dissolve the halogenated this compound (1 mmol), the boronic acid or ester (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in a suitable solvent (e.g., dioxane/water mixture).

  • Add a base (e.g., K₂CO₃, 2 mmol).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Friedlander_Annulation cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminoaryl_Aldehyde_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Condensation Aldol Condensation 2-Aminoaryl_Aldehyde_Ketone->Aldol_Condensation Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Aldol_Condensation Catalyst Catalyst (e.g., p-TsOH, Iodine) Catalyst->Aldol_Condensation Heat Heat or Microwave Heat->Aldol_Condensation Cyclization_Dehydration Cyclization & Dehydration Aldol_Condensation->Cyclization_Dehydration Quinoline_Product Substituted Quinoline Cyclization_Dehydration->Quinoline_Product

Caption: Workflow for the Friedländer Annulation Synthesis.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Halogenated_Naphthyridinone Halogenated 1,6-Naphthyridinone Oxidative_Addition Oxidative Addition Halogenated_Naphthyridinone->Oxidative_Addition Boronic_Acid_Ester Boronic Acid/Ester Transmetalation Transmetalation Boronic_Acid_Ester->Transmetalation Pd_Catalyst Palladium Catalyst Pd_Catalyst->Oxidative_Addition Base Base (e.g., K2CO3) Base->Transmetalation Solvent Solvent Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regenerates Catalyst Coupled_Product Functionalized 1,6-Naphthyridinone Reductive_Elimination->Coupled_Product Catalytic_Cycle Catalytic Cycle

Caption: Key steps in the Suzuki Coupling reaction.

References

Technical Support Center: Scaling Up Production of 1,6-Naphthyridin-2(1H)-One Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up the production of a lead 1,6-Naphthyridin-2(1H)-one compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 1,6-Naphthyridin-2(1H)-ones?

A1: The two most common synthetic routes for 1,6-Naphthyridin-2(1H)-ones involve either starting from a preformed pyridine ring or a preformed pyridone ring.[1][2][3][4][5] The choice of strategy often depends on the desired substitution pattern on the final molecule.

Q2: What are the key challenges when scaling up the synthesis of 1,6-Naphthyridin-2(1H)-ones?

A2: Common challenges during scale-up include managing reaction exotherms, ensuring efficient mixing, dealing with product precipitation, and maintaining consistent yields and purity. Purification at a larger scale can also be a significant hurdle, often requiring a shift from chromatographic methods to crystallization.

Q3: How do different substituents on the this compound core affect the synthesis?

A3: Substituents can significantly impact the reactivity of the starting materials and the stability of intermediates. For instance, electron-withdrawing groups can affect the nucleophilicity of precursors, while bulky groups may introduce steric hindrance. The substitution pattern, particularly at the N1 position, is a key consideration in the synthetic design.[1]

Q4: What analytical techniques are recommended for monitoring reaction progress and ensuring product quality?

A4: High-Performance Liquid Chromatography (HPLC) is crucial for monitoring the consumption of starting materials and the formation of the product and any impurities. Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis are standard.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Reaction Yield Suboptimal reaction temperature.Optimize the reaction temperature. A slight increase or decrease can sometimes dramatically improve yields.
Inefficient mixing on a larger scale.Ensure adequate agitation. For larger vessels, consider the type of impeller and mixing speed to ensure homogeneity.
Poor quality of starting materials or reagents.Verify the purity of all starting materials and reagents before use. Impurities can lead to side reactions and lower yields.
Side product formation.Identify the major side products using techniques like LC-MS. Adjust reaction conditions (e.g., temperature, stoichiometry, addition rate) to minimize their formation.
Product Purification Challenges Oiling out during crystallization.Try a different solvent system or a mixture of solvents. Seeding the solution with a small amount of pure product can also induce proper crystallization.
Product is not amenable to crystallization.Consider alternative purification methods such as flash chromatography with a silica gel plug or preparative HPLC if the scale allows.
Impurities co-crystallize with the product.A re-crystallization step, potentially with a different solvent system, may be necessary to achieve the desired purity.
Inconsistent Batch-to-Batch Results Variations in raw material quality.Establish strict quality control specifications for all incoming raw materials.
Poor control over reaction parameters.Implement robust process controls for critical parameters like temperature, pressure, and addition rates.
Human error.Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire process.

Experimental Protocols

General Protocol for the Synthesis of a this compound Derivative

This protocol is a generalized procedure and may require optimization for specific target molecules.

Materials:

  • Substituted 2-aminopyridine derivative

  • Appropriate β-ketoester

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Catalyst (e.g., polyphosphoric acid, Eaton's reagent)

  • Antisolvent for precipitation/crystallization (e.g., heptane, MTBE)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the substituted 2-aminopyridine derivative and the β-ketoester.

  • Solvent Addition: Add the high-boiling point solvent to the reactor.

  • Heating: Begin stirring and slowly heat the reaction mixture to the target temperature (typically 180-250 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or TLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to a designated temperature.

  • Product Isolation: Slowly add an antisolvent to precipitate the product.

  • Filtration and Washing: Filter the solid product and wash it with a suitable solvent to remove residual high-boiling solvent and impurities.

  • Drying: Dry the product under vacuum at an appropriate temperature.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation beta-Ketoester beta-Ketoester beta-Ketoester->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate This compound This compound Cyclization->this compound Heat

Caption: General synthetic pathway for 1,6-Naphthyridin-2(1H)-ones.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Heating_and_Monitoring Heating and Monitoring Reaction_Setup->Heating_and_Monitoring Workup_and_Isolation Workup and Isolation Heating_and_Monitoring->Workup_and_Isolation Purification Purification Workup_and_Isolation->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis Final_Product Final_Product Analysis->Final_Product

Caption: Experimental workflow for the scale-up production.

Troubleshooting_Tree Low_Yield Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Pure Pure Check_Purity->Pure Impure Impure Check_Purity->Impure Optimize_Temp Optimize Reaction Temperature Improve_Mixing Improve Mixing Optimize_Temp->Improve_Mixing Pure->Optimize_Temp Purify_Start Purify Starting Materials Impure->Purify_Start

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1,6-Naphthyridin-2(1H)-one and Quinolinone Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent heterocyclic scaffolds in drug discovery: 1,6-Naphthyridin-2(1H)-one and Quinolinone. Both structures are considered "privileged," as they form the core of numerous inhibitors targeting key proteins in signaling pathways, particularly in oncology.[1][2] This analysis focuses on their comparative efficacy as kinase inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Scaffolds: A Structural Overview

At the heart of this comparison are the foundational chemical structures of this compound and Quinolinone. While both are bicyclic aromatic systems containing a nitrogen atom and a ketone group, their arrangement of nitrogen atoms differs, influencing their three-dimensional shape and hydrogen bonding capabilities, which are critical for binding to target proteins.

Figure 1: Core chemical structures of the two inhibitor scaffolds.

Mechanism of Action: Targeting Kinase Signaling Pathways

A primary application for both scaffolds is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling.[2][3] Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[2][3] For instance, Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase implicated in hepatocellular carcinoma and colorectal cancer.[4][5] Inhibitors based on these scaffolds can block the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the pro-proliferative signaling cascade.

G cluster_cell Cancer Cell FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates P1 Downstream Signaling (e.g., RAS-MAPK) FGFR4->P1 Phosphorylates Inhibitor This compound or Quinolinone Inhibitor Inhibitor->FGFR4 Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Promotes P2 Transcription Factors P1->P2 Proliferation Cell Proliferation & Survival P2->Proliferation

Figure 2: Simplified FGFR4 signaling pathway and the point of inhibition.

Comparative Efficacy: Quantitative Data

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug needed to inhibit a specific biological process by 50%.[6] A lower IC50 value indicates a more potent inhibitor. The tables below summarize the performance of selected inhibitors from both classes against various kinase targets.

Table 1: Efficacy of this compound Derivatives

Compound ID / Name Target Kinase IC50 (nM) Cell Line / Assay Type Reference
Torin2 mTOR 0.25 nM (EC50) Cellular Assay [7]
Compound 25c AXL 1.1 nM Biochemical Assay [8]
Series Analogues c-Src 10 - 80 nM Enzyme Assay [9]
Compound A34 FGFR4 N/A (Potent) HCC Cell Lines [4]

| Compound 19g | FGFR4 | N/A (Potent) | Colorectal Cancer Cells |[5] |

Table 2: Efficacy of Quinolinone Derivatives

Compound ID / Name Target Kinase IC50 (nM) Cell Line / Assay Type Reference
Compound Q2 VEGFR-2 N/A (Most Potent) Enzyme Assay [10]
Dactolisib PI3K/mTOR Nanomolar Range Biochemical Assay [11]
Compound 84 IKKβ < 10 µM A549 Luciferase Assay [12]
Compound 63 mIDH1 N/A (Potent) Biochemical Assay [13]

| Torin1 * | mTOR | 2 nM (mTORC1) | Cellular Assay |[14][15] |

Note: Torin1 possesses a complex benzo[h][9][16]naphthyridin-2(1H)-one core that incorporates both quinoline and naphthyridinone features, highlighting the potential for scaffold hybridization.[14][15]

From the data, it is evident that both scaffolds can be modified to produce highly potent inhibitors with IC50 values in the low nanomolar range. The this compound scaffold has been successfully utilized to develop potent inhibitors for c-Src, AXL, and mTOR.[7][8][9] Similarly, the quinolinone core is central to inhibitors of VEGFR-2, PI3K/mTOR, and mutant IDH1.[11][13] The ultimate potency and selectivity depend heavily on the various substituents attached to the core ring system, a concept explored in Structure-Activity Relationship (SAR) studies.[12][17]

Experimental Protocols

Evaluating the efficacy of these inhibitors requires robust and reproducible experimental methods. The in vitro cell proliferation assay (e.g., MTT or CellTiter-Glo) is a fundamental technique for determining the IC50 of a compound against cancer cell lines.[3][18]

Protocol: IC50 Determination via MTT Cell Viability Assay

This protocol outlines the key steps to measure how effectively a compound inhibits cancer cell proliferation.

  • Cell Seeding:

    • Culture adherent cancer cells (e.g., HCT116, Hep-3B) to a logarithmic growth phase.

    • Trypsinize, count, and adjust the cell suspension to a concentration of 5-10×10⁴ cells/mL.[19]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Perform a serial dilution of the inhibitor to create a range of concentrations (e.g., from 0.01 nM to 10 µM).

    • Remove the old media from the cells and add 100 µL of fresh media containing the different inhibitor concentrations. Include a vehicle control (DMSO only) and a blank (media only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[19]

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[19]

    • Calculate the percentage of cell inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration that causes 50% inhibition.[16][20]

G A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Inhibitor (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent Incubate (4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

Figure 3: Experimental workflow for IC50 determination using an MTT assay.

Conclusion

Both this compound and quinolinone scaffolds are exceptionally versatile and valuable in modern drug discovery. They serve as the foundation for numerous potent and selective kinase inhibitors, with examples from both classes achieving nanomolar efficacy against critical cancer targets.

  • This compound derivatives have shown particular promise as inhibitors of protein tyrosine kinases like c-Src and receptor tyrosine kinases such as AXL and FGFR4.[5][8][9]

  • Quinolinone derivatives are also highly effective kinase inhibitors, with notable examples targeting VEGFR-2 and the PI3K/mTOR pathway, and have also been adapted to target other enzyme classes like mIDH1.[10][11][13]

The choice between these scaffolds is less about inherent superiority and more about the specific requirements of the biological target. Factors such as the geometry of the ATP-binding pocket, desired selectivity profile, and pharmacokinetic properties guide the rational design and selection of the core structure and its peripheral substitutions. Ultimately, both scaffolds represent powerful tools in the arsenal of medicinal chemists developing next-generation targeted therapies.

References

A Comparative Guide to 1,6-Naphthyridin-2(1H)-One and Other Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of 1,6-Naphthyridin-2(1H)-one derivatives, with a focus on the representative compound A34, as a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The performance of this novel inhibitor is objectively compared against other well-characterized selective and pan-FGFR inhibitors, supported by experimental data. Detailed methodologies for key validation experiments are also provided to facilitate reproducibility and further investigation.

Introduction to FGFR4 and Selective Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation and metabolism.[1] The FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in a subset of hepatocellular carcinomas (HCC), making it an attractive therapeutic target.[2][3]

Selective FGFR4 inhibitors are designed to potently target FGFR4 while sparing other FGFR isoforms (FGFR1, 2, and 3). This selectivity is often achieved by exploiting a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is absent in other FGFR family members.[2] Covalent binding to this residue can lead to irreversible inhibition and high specificity. In contrast, pan-FGFR inhibitors target multiple members of the FGFR family.[4]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of the this compound derivative A34, the selective FGFR4 inhibitor Fisogatinib (BLU-554), and several pan-FGFR inhibitors against the four members of the FGFR family.

Table 1: Biochemical IC50 Values of FGFR Inhibitors

InhibitorTargetIC50 (nM)Class
This compound A34 FGFR45.4Selective FGFR4
FGFR1>10000
Fisogatinib (BLU-554) FGFR45Selective FGFR4
FGFR1624
FGFR22203
FGFR3624
Infigratinib FGFR11.1Pan-FGFR
FGFR21
FGFR32
FGFR461
Erdafitinib FGFR11.2Pan-FGFR
FGFR22.5
FGFR33.0
FGFR45.7
Pemigatinib FGFR10.4Pan-FGFR
FGFR20.5
FGFR31.2
FGFR430

Table 2: Anti-proliferative Activity (IC50) in FGFR4-dependent HCC Cell Lines

InhibitorCell LineIC50 (nM)
This compound A34 Hep3B10.2
Huh-714.1
Fisogatinib (BLU-554) Hep3BNot explicitly found
Huh-7Not explicitly found

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the FGFR4 signaling pathway and key experimental workflows.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Recruits & Phosphorylates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor This compound Inhibitor->FGFR4 Inhibits (ATP-binding site)

FGFR4 Signaling Pathway and Inhibition Point.

Experimental_Workflows cluster_biochemical Biochemical Assay (Kinase Activity) cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Xenograft Model b1 Purified FGFR4 Kinase Domain b2 Incubate with This compound and ATP b1->b2 b3 Measure Kinase Activity (e.g., ADP-Glo) b2->b3 b4 Determine IC50 b3->b4 c1 Culture HCC Cells (e.g., Hep3B, Huh-7) c2 Treat with This compound c1->c2 c3 Cell Viability Assay (e.g., MTT, CellTiter-Glo) c2->c3 c4 Western Blot for p-FGFR4 c2->c4 c5 Determine Cellular IC50 c3->c5 v1 Implant HCC Cells into Immunocompromised Mice v2 Tumor Growth to Palpable Size v1->v2 v3 Administer This compound v2->v3 v4 Measure Tumor Volume Over Time v3->v4 v5 Assess Anti-tumor Efficacy v4->v5

Key Experimental Validation Workflows.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the anti-proliferative effect of this compound on FGFR4-dependent cancer cell lines.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Hep3B, Huh-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative (e.g., A34) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound compound in culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot for FGFR4 Phosphorylation

Objective: To assess the inhibitory effect of this compound on FGFR4 autophosphorylation in a cellular context.[5]

Materials:

  • HCC cell line (e.g., Hep3B)

  • Serum-free medium

  • FGF19 ligand

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR4 (Tyr642), anti-total-FGFR4, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the this compound compound for 2 hours.

  • Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with cold PBS and lyse them with lysis buffer.[5]

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[5]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with the primary anti-phospho-FGFR4 antibody overnight at 4°C.[5]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detect the signal using a chemiluminescent substrate.[5]

  • Strip the membrane and re-probe with anti-total-FGFR4 and loading control antibodies to normalize the results.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.[6]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • HCC cell line (e.g., Hep3B)

  • Matrigel (optional)

  • This compound derivative formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[6]

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Administer the this compound compound (e.g., by oral gavage) daily at a predetermined dose. The control group should receive the vehicle.[7]

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²) / 2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Conclusion

The this compound derivative A34 demonstrates high potency and selectivity for FGFR4 in both biochemical and cell-based assays. Its performance is comparable to other selective FGFR4 inhibitors like Fisogatinib (BLU-554) and shows significant advantages in selectivity over pan-FGFR inhibitors. The provided experimental protocols offer a framework for the validation and continued investigation of this and similar compounds as potential therapeutic agents for FGFR4-driven cancers.

References

A Comparative Guide to the Structure-Activity Relationship of 1,6-Naphthyridin-2(1H)-one and Other Bioisosteric Heterocycles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of the 1,6-naphthyridin-2(1H)-one scaffold against other key heterocyclic systems, namely quinolinones and pyridones, in the context of kinase inhibition. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to offer an objective analysis for researchers in medicinal chemistry and drug discovery.

Introduction to Heterocyclic Kinase Inhibitors

Heterocyclic compounds form the cornerstone of many approved and investigational kinase inhibitors due to their ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase hinge region. The this compound scaffold has emerged as a "privileged" structure in kinase inhibitor design, demonstrating potent activity against a range of important oncology targets. This guide will focus on a comparative analysis of this scaffold with the structurally related quinolin-2(1H)-one and pyridin-2(1H)-one cores, exploring how subtle changes in the heterocyclic system impact biological activity. The primary focus will be on their inhibitory activity against key oncogenic kinases: c-Src, FGFR4, AXL, and c-Met.

Comparative Structure-Activity Relationship (SAR) Analysis

The following subsections provide a detailed analysis of the SAR of this compound, quinolinone, and pyridone derivatives against specific kinase targets.

c-Src Kinase Inhibition

c-Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is implicated in various cancers.

This compound Derivatives:

The this compound scaffold has been extensively explored for c-Src inhibition. A key finding is that 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones are potent inhibitors of c-Src[1]. The SAR suggests that basic aliphatic side chains at the 7-position are crucial for high potency, with IC50 values in the nanomolar range[1].

Compound IDR (at position 7)c-Src IC50 (nM)Reference
1a -NH(CH2)2N(CH3)210[1]
1b -NH(CH2)3N(CH3)220[1]
1c -NHPhO(CH2)2N(CH3)280[1]

Comparative Analysis with Other Heterocycles:

A direct comparative study showed that 1,6-naphthyridin-2(1H)-ones exhibit broadly similar c-Src inhibitory activity to the analogous pyrido[2,3-d]pyrimidin-7(8H)-ones[1]. In stark contrast, the isomeric 1,8-naphthyridin-2(1H)-ones were found to be at least 1000-fold less potent[1]. This highlights the critical role of the nitrogen position in the second ring for effective c-Src binding. While direct head-to-head quantitative data with quinolinones and pyridones is limited in the reviewed literature, the potent low nanomolar activity of the this compound scaffold establishes it as a highly effective core for c-Src inhibition.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

FGFR4 is a receptor tyrosine kinase whose aberrant signaling is a key driver in hepatocellular carcinoma (HCC) and other cancers.

This compound Derivatives:

Recent studies have identified this compound derivatives as novel, potent, and selective inhibitors of FGFR4[2]. The SAR indicates that substitution at the N-1 and C-3 positions of the naphthyridinone core is critical for activity.

Compound IDR1 (at N-1)R2 (at C-3)FGFR4 IC50 (nM)Reference
2a H3,5-dimethoxyphenyl5.4[2]
2b CH33,5-dimethoxyphenyl3.2[2]
2c H2,6-dichloro-3,5-dimethoxyphenyl1.8[2]

Comparative Analysis with Other Heterocycles:

While direct comparative studies with quinolinone and pyridone inhibitors of FGFR4 were not found in the initial search, a 3D-QSAR study was performed on 1,6-naphthyridines and pyridopyrimidines as FGFR inhibitors[3]. This suggests that both scaffolds are considered viable for targeting this kinase family. The low nanomolar potency of the this compound derivatives underscores their potential as a promising scaffold for the development of selective FGFR4 inhibitors.

AXL Receptor Tyrosine Kinase Inhibition

AXL is a receptor tyrosine kinase that plays a significant role in tumor progression, metastasis, and drug resistance.

1,6-Naphthyridinone Derivatives:

The 1,6-naphthyridinone scaffold has been successfully utilized to develop potent and selective type II AXL inhibitors[4]. Optimization of a 1,6-naphthyridinone series led to compounds with excellent AXL inhibitory activity and high selectivity over the homologous kinase MET[4].

Compound IDR (at C-4 of quinazoline)AXL IC50 (nM)MET IC50 (nM)Selectivity (MET/AXL)Reference
3a H1.1377343[4]
3b F2.5520208[4]
3c Cl3.8680179[4]

Comparative Analysis with Other Heterocycles:

A separate study identified a hit compound with a quinolinone core that showed 100% PKMYT1 inhibitory activity and was also validated to have nanomolar potency in an enzymatic assay[5]. Although this is for a different kinase, it demonstrates the utility of the quinolinone scaffold in kinase inhibition. The high potency and selectivity achieved with the 1,6-naphthyridinone scaffold for AXL inhibition position it as a very promising starting point for the development of targeted therapies.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a key driver of oncogenesis and metastasis in numerous cancers.

This compound Derivatives:

Derivatives of 1,6-naphthyridinone bearing a quinoline moiety have been designed and synthesized as selective type II c-Met kinase inhibitors[6]. These compounds have shown potent c-Met inhibition and high selectivity against VEGFR-2[6].

Compound IDR (at N-1)c-Met IC50 (nM)VEGFR-2 IC50 (nM)Reference
4a H2.5>10000[6]
4b CH31.8>10000[6]
4c C2H51.5>10000[6]

Furthermore, the incorporation of a cyclic urea pharmacophore into the 1,6-naphthyridine framework has led to the identification of 1H-imidazo[4,5-h][7][8]naphthyridin-2(3H)-one as a new class of c-Met kinase inhibitors[7]. A comprehensive SAR study of this series highlighted the importance of substituents at the N-1, N-3, and C-5 positions for potent inhibition[7].

Compound IDR1 (at N-1)R2 (at N-3)R3 (at C-5)c-Met IC50 (µM)Reference
5a (CH2)3NH2BenzylH>50[7]
5b (CH2)3NH24-fluorobenzylH15.2[7]
5c (CH2)3NH24-fluorobenzyl4-carboxamidophenoxy2.6[7]

Comparative Analysis with Other Heterocycles:

Quinoline-containing compounds have also been extensively studied as c-Met inhibitors. The quinoline scaffold is considered a "privileged" ATP-site binder[9]. While a direct quantitative comparison with 1,6-naphthyridinones from a single study is not available, the potent nanomolar to low micromolar activities of both scaffolds highlight their utility in targeting c-Met.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. Below are representative protocols for key kinase inhibition assays.

General Kinase Inhibition Assay (Luminescent)

This protocol is a general method for measuring kinase activity and inhibition using a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant Kinase (e.g., c-Src, FGFR4, AXL, c-Met)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Reaction Setup: To the wells of the assay plate, add the test compound dilutions or vehicle control (DMSO).

  • Add the kinase and substrate solution to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

  • Stop Reaction and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

  • ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Kinase Phosphorylation Assay (ELISA-based)

This protocol measures the inhibition of kinase autophosphorylation in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • ELISA kit specific for the phosphorylated form of the target kinase (e.g., phospho-c-Src (Tyr416), phospho-FGFR4 (Tyr642), phospho-AXL (Tyr779), phospho-c-Met (Tyr1234/1235))

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and grow to a desired confluency (e.g., 80-90%).

  • Serum Starvation: To reduce basal kinase activity, serum-starve the cells for a specified period (e.g., 16-24 hours).

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test compound or vehicle control for a defined time (e.g., 1-2 hours).

  • Ligand Stimulation (if applicable): For receptor tyrosine kinases, stimulate the cells with the corresponding ligand (e.g., FGF19 for FGFR4, Gas6 for AXL, HGF for c-Met) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves transferring the cell lysates to the antibody-coated plate, followed by incubation with detection and secondary antibodies, and finally the addition of a substrate for colorimetric or chemiluminescent detection.

  • Data Acquisition: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: The signal is proportional to the amount of phosphorylated kinase. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

c_Src_Signaling_Pathway RTK RTK / Integrins Src c-Src RTK->Src FAK FAK/Paxillin Src->FAK Ras Ras/Raf/MEK/ERK Src->Ras PI3K PI3K/Akt Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration/ Invasion FAK->Migration Proliferation Proliferation/ Survival Ras->Proliferation Angiogenesis Angiogenesis Ras->Angiogenesis PI3K->Proliferation STAT3->Proliferation

Caption: Simplified c-Src signaling pathway.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K/Akt FRS2->PI3K Ras Ras/Raf/MEK/ERK GRB2->Ras Proliferation Proliferation/ Survival Ras->Proliferation Differentiation Differentiation Ras->Differentiation PI3K->Proliferation

Caption: Simplified FGFR4 signaling pathway.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Gas6->AXL PI3K PI3K/Akt AXL->PI3K PLCg PLCγ/PKC AXL->PLCg STAT JAK/STAT AXL->STAT Survival Survival/ Drug Resistance PI3K->Survival Migration Migration/ Invasion PLCg->Migration Proliferation Proliferation STAT->Proliferation

Caption: Simplified AXL signaling pathway.

c_Met_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 Morphogenesis Morphogenesis cMet->Morphogenesis Ras Ras/MAPK GAB1->Ras PI3K PI3K/Akt GAB1->PI3K Proliferation Proliferation/ Survival Ras->Proliferation Motility Motility/ Invasion Ras->Motility PI3K->Proliferation STAT3->Motility

Caption: Simplified c-Met signaling pathway.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Kinase Assay Purification->Biochemical Cellular Cellular Phosphorylation Assay Biochemical->Cellular SAR SAR Analysis (IC50 Determination) Cellular->SAR

Caption: General experimental workflow.

Conclusion

The this compound scaffold has proven to be a versatile and highly effective core for the design of potent and selective kinase inhibitors targeting a range of oncogenic drivers, including c-Src, FGFR4, AXL, and c-Met. The available data, while not always offering direct head-to-head comparisons with quinolinone and pyridone analogs, consistently demonstrates that this compound derivatives can achieve low nanomolar to sub-nanomolar potency. The specific substitution patterns at various positions on the naphthyridinone ring are critical for achieving high affinity and selectivity, highlighting the importance of detailed SAR studies in the optimization of these inhibitors. This guide provides a foundational understanding of the SAR of this important scaffold and its place within the broader landscape of heterocyclic kinase inhibitors, offering valuable insights for the continued development of novel cancer therapeutics.

References

A Comparative Analysis of Synthetic Routes to 1,6-Naphthyridin-2(1H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a key focus for medicinal chemists and drug development professionals. This guide provides a comparative analysis of the primary synthetic routes to this important core, offering insights into their respective advantages and limitations. Experimental data is presented to aid in the selection of the most suitable methodology for specific research and development goals.

The synthesis of the this compound core can be broadly categorized into two main strategies: construction from a preformed pyridine ring or annulation of a second ring onto a pre-existing pyridone moiety. Each approach offers a unique set of possibilities for introducing substituents and achieving molecular diversity.

Synthetic Strategies: An Overview

The two predominant strategies for the synthesis of 1,6-naphthyridin-2(1H)-ones are:

  • Construction from a Preformed Pyridine: This approach involves the intramolecular cyclization of appropriately substituted pyridine derivatives to form the fused pyridone ring. This strategy is versatile for introducing a variety of substituents onto the newly formed ring.

  • Construction from a Preformed Pyridone: In this strategy, the pyridine ring is constructed onto a pre-existing 2-pyridone core. This method is particularly useful when the desired substitution pattern on the pyridone ring is established early in the synthetic sequence.

The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for selected synthetic methods, providing a basis for comparison of their efficiency and reaction conditions.

RouteStarting MaterialKey Reagents/CatalystReaction ConditionsYield (%)Reference
From Preformed Pyridine 2-Amino-3-formylpyridineEthyl acetoacetate, PiperidineEthanol, refluxNot specifiedGeneral Friedländer Annulation
4-Aminonicotinic acid derivativeAcetic anhydrideHeatGoodIntramolecular Cyclization
(Z)-Ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylateSubstituted aniline, HCl, Pd(PPh₃)₄, K₃PO₄DMF/i-PrOH/H₂O, Microwave, 100-180°Cup to 89%[1]
From Preformed Pyridone 5-Acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrileN,N-Dimethylformamide dimethyl acetal, Ammonium acetateHeatNot specified[2]
2(1H)-Pyridone derivativeBredereck's reagent, Ammonium acetateHeatNot specified[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the practical application of these synthetic routes.

Route 1: From Preformed Pyridine (Friedländer-type Annulation)

This protocol describes a general procedure for the synthesis of a this compound derivative via the Friedländer annulation of a 2-aminopyridine-3-carbaldehyde with an active methylene compound.

Materials:

  • 2-Aminopyridine-3-carbaldehyde derivative

  • Active methylene compound (e.g., ethyl acetoacetate, malononitrile)

  • Base catalyst (e.g., piperidine, sodium ethoxide)

  • Solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • To a solution of the 2-aminopyridine-3-carbaldehyde derivative in the chosen solvent, add the active methylene compound and a catalytic amount of the base.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired this compound.

Route 2: From Preformed Pyridone

This protocol outlines the synthesis of a this compound from a 2-pyridone derivative by constructing the second pyridine ring.[2]

Materials:

  • Substituted 2(1H)-pyridone

  • Reagents for annulation (e.g., Bredereck's reagent, Vilsmeier reagent)

  • Ammonium acetate or other nitrogen source

  • Solvent (e.g., dimethylformamide, acetic acid)

Procedure:

  • Treat the substituted 2(1H)-pyridone with the annulating reagent (e.g., Bredereck's reagent) in a suitable solvent.

  • Heat the reaction mixture to the required temperature and for the specified time to form the enaminone intermediate.

  • Add ammonium acetate to the reaction mixture and continue heating to effect the cyclization to the this compound.

  • After cooling, pour the reaction mixture into water and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the two primary synthetic routes to this compound.

Synthetic_Route_1 cluster_start Starting Material cluster_reaction Key Transformation cluster_product Product start Preformed Pyridine Derivative (e.g., 2-Aminopyridine-3-carbaldehyde) reaction Intramolecular Cyclization (e.g., Friedländer Annulation) start->reaction product This compound reaction->product

Caption: Synthetic Route 1: From a Preformed Pyridine.

Synthetic_Route_2 cluster_start Starting Material cluster_reaction Key Transformation cluster_product Product start Preformed Pyridone Derivative reaction Annulation of Pyridine Ring start->reaction product This compound reaction->product

Caption: Synthetic Route 2: From a Preformed Pyridone.

Conclusion

The synthesis of 1,6-naphthyridin-2(1H)-ones can be effectively achieved through two primary strategies: construction from a preformed pyridine or from a preformed pyridone. The "from preformed pyridine" approach, often utilizing reactions like the Friedländer annulation, offers high convergence and the ability to introduce diversity in the final step. The "from preformed pyridone" route provides an alternative that can be advantageous when the pyridone core is readily available with the desired substitution. The choice of the optimal route will depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of this important class of heterocyclic compounds.

References

Comparative Analysis of 1,6-Naphthyridin-2(1H)-One Kinase Inhibitors: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Kinase Inhibitor Selectivity

The 1,6-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against various protein kinases critical in oncogenic signaling. This guide provides a comparative cross-reactivity analysis of prominent kinase inhibitors based on this scaffold, targeting key kinases such as mTOR, FGFR4, and c-Met. The data presented herein, compiled from publicly available experimental results, offers insights into the selectivity profiles of these compounds, a crucial aspect for predicting their therapeutic efficacy and potential off-target effects.

Kinase Inhibitor Selectivity Profiles

The selectivity of a kinase inhibitor is paramount to its clinical success, minimizing toxicity and maximizing on-target efficacy. The following tables summarize the cross-reactivity data for notable this compound-based inhibitors.

mTOR Inhibitors: Torin1 and Torin2

Torin1 and its analog Torin2 are potent ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[1] While highly potent against mTOR, they also exhibit activity against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family.

KinaseTorin1 IC50 (nM)Torin2 IC50 (nM) / EC50 (nM)
mTOR 3 [2]2.1 (IC50) / 0.25 (EC50) [3]
DNA-PK-0.5 (IC50)[3] / 118 (EC50)[3][4]
ATM600[2]28 (EC50)[3][4]
ATR-35 (EC50)[3][4]
PI3Kα>1000[1]200 (EC50)[3]
PI3Kγ-5.67 (IC50)[3]
hVPS34-8.58 (IC50)[3]
PI4Kβ-18.3 (IC50)[3]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays. EC50 values represent the concentration required for 50% of the maximal effect in cellular assays.

KinomeScan data reveals that at a concentration of 10 µM, Torin1 is highly selective for mTOR, with only a few other kinases showing significant binding.[5] Torin2 demonstrates a broader activity profile against the PIKK family, which can be advantageous for sensitizing cancer cells to radiation but also increases the potential for off-target effects.[4]

FGFR4 Inhibitors: A34 and 19g

Fibroblast growth factor receptor 4 (FGFR4) is a key driver in a subset of hepatocellular carcinomas. The this compound scaffold has been utilized to develop selective FGFR4 inhibitors.

InhibitorTarget KinaseIC50 (nM)Selectivity Notes
A34 FGFR4 <10 Highly selective against a panel of other kinases.[6][7]
19g FGFR4 ~5 Demonstrated excellent kinase selectivity in screening cascades.[8]

These compounds exhibit high potency and selectivity for FGFR4, a desirable trait for targeted cancer therapy. Further comprehensive kinome-wide profiling would be beneficial for a complete understanding of their off-target landscape.

c-Met Inhibitor: Compound 4r

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a target in various cancers. Compound 4r is a this compound derivative designed as a selective c-Met inhibitor.

InhibitorTarget KinaseIC50 (nM)Selectivity Notes
Compound 4r c-Met ~10 Demonstrates high selectivity against VEGFR-2, a common off-target for c-Met inhibitors.[9]

The high selectivity of compound 4r against VEGFR-2 is a significant advantage, potentially reducing the side effects associated with dual inhibition.

Signaling Pathway Diagrams

To contextualize the action of these inhibitors, the following diagrams illustrate the key signaling pathways they target.

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Growth Cell Growth & Proliferation S6K1->Growth _4EBP1->Growth Torin Torin1 / Torin2 Torin->mTORC2 Torin->mTORC1 FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation FGFR4_Inhibitor A34 / 19g FGFR4_Inhibitor->FGFR4 cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 activates GRB2 GRB2 cMet->GRB2 activates STAT3 STAT3 cMet->STAT3 activates PI3K_Akt PI3K-Akt Pathway GAB1->PI3K_Akt Ras_MAPK Ras-MAPK Pathway GRB2->Ras_MAPK Outcomes Cell Proliferation, Survival, Motility Ras_MAPK->Outcomes PI3K_Akt->Outcomes STAT3->Outcomes cMet_Inhibitor Compound 4r cMet_Inhibitor->cMet Radiometric_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, Buffer, and Inhibitor Dilutions Start->Prepare_Reagents Add_to_Plate Add Reagents to Plate Prepare_Reagents->Add_to_Plate Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Add_to_Plate->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Transfer Transfer to Filter Plate Stop_Reaction->Transfer Wash Wash Filter Plate Transfer->Wash Measure Measure Radioactivity Wash->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

References

Unveiling the Potency of a 1,6-Naphthyridin-2(1H)-One Derivative as a Selective FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of selective kinase inhibitors. Among these, inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) have emerged as a promising therapeutic strategy for hepatocellular carcinoma (HCC) and other cancers where the FGF19-FGFR4 signaling axis is aberrantly activated. This guide provides a comprehensive comparison of a novel 1,6-Naphthyridin-2(1H)-one derivative, herein referred to as Compound A34, with other FGFR4 inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: Selective and Covalent Inhibition of FGFR4

Compound A34, a this compound derivative, has been identified as a potent and highly selective inhibitor of FGFR4.[1][2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys552) located in the hinge region of the FGFR4 kinase domain.[3] This irreversible binding effectively blocks the ATP-binding site, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival.[4][5]

The FGF19-FGFR4 signaling pathway, when activated, triggers downstream cascades including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal in promoting cell proliferation and preventing apoptosis.[4][6][7] By selectively targeting FGFR4, Compound A34 effectively abrogates these oncogenic signals.

Comparative Performance and Specificity

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its potency and selectivity. Compound A34 has demonstrated superior inhibitory capability and selectivity for FGFR4 when compared to other FGFR family members and a panel of other kinases.

CompoundTargetIC50 (nM)Selectivity vs. FGFR1-3Reference
Compound A34 FGFR4 < 10 High [1][2]
BLU-9931FGFR43High[3]
FGF401FGFR411High[7]
Infigratinib (BGJ398)Pan-FGFRFGFR1: 1, FGFR2: 0.9, FGFR3: 1, FGFR4: 60Low[7][8]
ErdafitinibPan-FGFRFGFR1: 1.2, FGFR2: 2.5, FGFR3: 2.9, FGFR4: 130Low[9]

As illustrated in the table, pan-FGFR inhibitors like Infigratinib and Erdafitinib exhibit potent activity against FGFR1-3, which can lead to off-target toxicities such as hyperphosphatemia.[3][7] In contrast, selective FGFR4 inhibitors like Compound A34 and BLU-9931 offer a more targeted approach with a potentially improved safety profile.

Experimental Data and Protocols

The characterization of Compound A34's mechanism of action is supported by a range of in vitro and in vivo experiments.

In Vitro Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against FGFR4 and other kinases.

Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is commonly employed.[10][11][12][13] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Compound A34) and control inhibitors in DMSO. Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), recombinant human FGFR4 enzyme, substrate peptide, and ATP solution.

  • Kinase Reaction: In a 96-well or 384-well plate, add the diluted compounds, followed by the FGFR4 enzyme. Allow a brief pre-incubation period. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of the compound in FGFR4-dependent cancer cell lines.

Methodology: A variety of cell viability assays can be used, such as those based on ATP measurement (e.g., CellTiter-Glo®), which correlate with the number of viable cells.

Protocol:

  • Cell Culture: Culture FGFR4-dependent HCC cell lines (e.g., Hep-3B, Huh-7) under standard conditions.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • Viability Measurement: Add the CellTiter-Glo® reagent to the wells, and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the results to vehicle-treated controls and calculate the IC50 value for cell proliferation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the compound.

Methodology: Human HCC cells are implanted into immunocompromised mice to establish tumor xenografts.[14][15][16] The effect of the compound on tumor growth is then monitored over time.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of Hep-3B cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound (e.g., Compound A34) orally or via intraperitoneal injection at a predetermined dose and schedule.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KlothoB β-Klotho KlothoB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival CompoundA34 Compound A34 (this compound derivative) CompoundA34->FGFR4 Inhibition

Caption: FGFR4 Signaling Pathway and Inhibition by Compound A34.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Biochemical Kinase Assay (IC50 Determination) cell_proliferation Cellular Proliferation Assay (HCC Cell Lines) kinase_assay->cell_proliferation western_blot Western Blot Analysis (Downstream Signaling) cell_proliferation->western_blot lead_optimization Lead Optimization western_blot->lead_optimization xenograft HCC Xenograft Model (Tumor Growth Inhibition) pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd toxicology Toxicology Studies pk_pd->toxicology start Compound Synthesis start->kinase_assay lead_optimization->xenograft

Caption: Experimental Workflow for FGFR4 Inhibitor Characterization.

Conclusion

The this compound derivative, Compound A34, represents a significant advancement in the development of selective FGFR4 inhibitors. Its potent and selective mechanism of action, coupled with promising preclinical data, positions it as a strong candidate for further development as a targeted therapy for hepatocellular carcinoma and other cancers driven by aberrant FGFR4 signaling. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of this and other novel kinase inhibitors.

References

In Vivo Validation of AZD2461: A Comparative Analysis Against Olaparib in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the 1,6-Naphthyridin-2(1H)-one based PARP inhibitor, AZD2461, against the established drug Olaparib, focusing on in vivo efficacy, tolerability, and mechanisms of action in cancer models.

This guide provides a comprehensive comparison of AZD2461, a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor with a this compound core, and Olaparib, the first-in-class PARP inhibitor approved for cancer therapy. The focus is on their in vivo validation in preclinical cancer models, presenting key experimental data, detailed protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Performance of PARP Inhibitors

AZD2461 was developed to overcome some of the limitations of Olaparib, particularly resistance mediated by the P-glycoprotein (P-gp) drug efflux pump.[1][2] Preclinical studies have demonstrated that AZD2461 is a potent inhibitor of PARP1 and PARP2, with efficacy comparable to Olaparib in BRCA-deficient cancer models.[1] A key advantage of AZD2461 is its poor substrate affinity for P-gp, allowing it to maintain activity in Olaparib-resistant tumors that overexpress this transporter.[1]

Drug CandidateTarget(s)Key In Vivo ModelEfficacy MetricResultTolerability
AZD2461 PARP1, PARP2BRCA1-deficient mouse xenograftsTumor Growth InhibitionSignificant single-agent activity, comparable to Olaparib.[1]Better tolerated than Olaparib in combination with temozolomide in mice.[1][3]
Olaparib PARP1, PARP2BRCA2-mutated ovarian cancer xenograftsTumor Growth InhibitionSignificant inhibition of tumor growth, enhanced with carboplatin.[4]Generally well-tolerated, but can cause bone marrow toxicity.[3]
Talazoparib PARP1, PARP2BRCA1-deficient breast cancer xenograftsComplete ResponseAchieved complete responses in 4 out of 6 mice.[5]Acceptable tolerability.[5]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP inhibitors exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs persist and, during DNA replication, are converted into double-strand breaks (DSBs). In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a defective HR pathway (e.g., due to BRCA mutations), these DSBs accumulate, leading to genomic instability and cell death.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention cluster_2 Cell Fate SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits Unrepaired_SSB Unrepaired SSB SSB->Unrepaired_SSB persists as BER Base Excision Repair PARP->BER initiates DSB Double-Strand Break (DSB) HR_Proficient HR Proficient Cell (Normal Cell) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DSB->HR_Deficient AZD2461 AZD2461 / Olaparib (PARP Inhibitor) AZD2461->PARP inhibits Replication DNA Replication Replication->DSB leads to Unrepaired_SSB->Replication Repair DSB Repair HR_Proficient->Repair successful Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis leads to

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocols

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of PARP inhibitors in mouse xenograft models.

  • Cell Line and Animal Model:

    • Human cancer cell lines with known BRCA mutations (e.g., KB2-P, SUM1315MO2) are used.

    • Female athymic nude mice (6-8 weeks old) are typically used. Animal studies are conducted in accordance with institutional guidelines.

  • Tumor Implantation:

    • Cancer cells are harvested and suspended in a suitable medium (e.g., Matrigel).

    • A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

    • When tumors reach a predetermined size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.

  • Drug Formulation and Administration:

    • AZD2461 and Olaparib are formulated for oral administration. A common vehicle is a suspension in 1% methylcellulose.[1]

    • Drugs are administered daily by oral gavage at specified doses (e.g., AZD2461 at 50 mg/kg; Olaparib at 100 mg/kg). The control group receives the vehicle only.

  • Efficacy Endpoints:

    • Primary endpoints include tumor growth inhibition and overall survival.

    • Tumor volumes and body weights are monitored throughout the study.

    • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., PARP inhibition assays).

  • Tissue Collection:

    • Tumor tissues are collected at a specific time point after the final drug dose.

    • Tissues are snap-frozen in liquid nitrogen or fixed in formalin for immunohistochemistry.

  • PARP Inhibition Assay (ELISA-based):

    • Tumor lysates are prepared.

    • An ELISA-based assay is used to measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity.

    • A reduction in PAR levels in treated tumors compared to controls indicates PARP inhibition.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cell Culture (BRCA-deficient cancer cells) Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Administration - AZD2461 - Olaparib - Vehicle Control Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Efficacy Endpoint (Tumor Growth Inhibition) Monitoring->Endpoint Tissue_Collection 8. Tumor Tissue Collection Endpoint->Tissue_Collection PD_Analysis 9. Pharmacodynamic Analysis (PARP Inhibition Assay) Tissue_Collection->PD_Analysis

Caption: Workflow for in vivo xenograft efficacy studies.

Alternative Therapeutic Strategies

While PARP inhibitors are effective, particularly in HR-deficient tumors, resistance can develop.[6] Alternative and combination strategies are being actively investigated.

  • Combination with Chemotherapy: PARP inhibitors have shown synergy with DNA-damaging agents like temozolomide and platinum-based drugs.[1][7] AZD2461 has demonstrated better tolerability than Olaparib when combined with temozolomide in mouse models.[1]

  • Combination with other Targeted Agents: Combining PARP inhibitors with agents targeting other DNA damage response pathways (e.g., ATR inhibitors) or angiogenesis inhibitors is a promising approach to overcome resistance.[8][9]

  • Next-Generation PARP Inhibitors: The development of inhibitors like AZD2461, which can overcome specific resistance mechanisms like P-gp efflux, represents a key strategy.[1] Other inhibitors such as Talazoparib have shown high potency in trapping PARP on DNA, which may offer advantages in certain contexts.[5][10]

References

Benchmarking a New 1,6-Naphthyridin-2(1H)-One Analog: A Comparative Guide to PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of a novel 1,6-Naphthyridin-2(1H)-One analog, designated "Naphthyridinone Analog X," against established Poly(ADP-ribose) polymerase (PARP) inhibitors. The objective is to offer a direct comparison of inhibitory potency and to provide the necessary experimental context for such an evaluation.

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a key role in DNA repair pathways.[1][2][3][4] Inhibiting PARP1 has become a successful therapeutic strategy, particularly for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[3][5][6] This guide positions Naphthyridinone Analog X within the competitive landscape of leading PARP inhibitors.

Comparative Performance Data

The inhibitory potential of a new compound is first assessed by its half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following tables summarize the reported potency of several FDA-approved PARP inhibitors, which serve as the benchmark for Naphthyridinone Analog X.

Table 1: Biochemical Inhibitory Potency against PARP1/PARP2

This table outlines the concentration of each inhibitor required to reduce the enzymatic activity of purified PARP1 and PARP2 by 50% in cell-free assays.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Naphthyridinone Analog X [Data to be determined] [Data to be determined]
Olaparib5[7][8][9][10]1[7][8][9][10]
Rucaparib0.8[11]0.5[11]
Niraparib3.8[10][12]2.1[10][12]
Talazoparib0.57[10][13][14][15]-

Note: Some literature reports Ki values; for consistency, IC50 values are prioritized. Values can vary slightly between different experimental setups.

Table 2: Cellular Inhibitory Potency (IC50) in Cancer Cell Lines

This table presents the IC50 values of inhibitors in whole-cell assays, reflecting their ability to permeate cells and inhibit PARP activity in a biological context. The choice of cell lines with different BRCA mutation statuses is crucial for evaluating synthetic lethality.

InhibitorCell Line (Cancer Type)BRCA StatusCellular IC50 (nM)
Naphthyridinone Analog X [Data to be determined] [Data to be determined] [Data to be determined]
TalazoparibMX-1 (Breast)BRCA1 Mutant0.3[13]
Capan-1 (Pancreatic)BRCA2 Mutant5[13]
NiraparibMDA-MB-436 (Breast)BRCA1 Mutant18[12]
CAPAN-1 (Pancreatic)BRCA2 Mutant90[12]
OlaparibEwing Sarcoma Cell LinesNot Specified1,000 - 1,500[16]
Medulloblastoma Cell LinesNot Specified≤ 2,400[16]

Visualizing the Scientific Context

To better understand the mechanism of action and the evaluation process, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for benchmarking, and the logical framework for comparison.

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP1 Activation & PAR Synthesis cluster_2 Downstream Effects cluster_3 Inhibitor Action DNA_Damage DNA Single-Strand Break PARP1 PARP1 PARP1_Active Activated PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis Chromatin Chromatin Relaxation Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) Repair DNA Repair Inhibitor Naphthyridinone Analog X Inhibitor->PARP1_Active blocks NAD+ binding site

Caption: PARP1 signaling in response to DNA damage.

Experimental Workflow for Inhibitor Benchmarking

Experimental_Workflow Biochem Biochem IC50 IC50 Biochem->IC50 Xenograft Xenograft IC50->Xenograft Cellular_PARP Cellular_PARP Cellular_PARP->IC50 Viability Viability Viability->IC50 Trapping Trapping Potency Potency Trapping->Potency Potency->Xenograft PKPD PKPD Xenograft->PKPD

Caption: General workflow for benchmarking PARP inhibitors.

Logical Framework for Comparative Analysis

Logical_Framework cluster_input Input Analogs cluster_criteria Benchmarking Criteria cluster_output Comparative Outcome New_Analog Naphthyridinone Analog X Potency Potency (IC50) New_Analog->Potency Selectivity Selectivity (vs. other PARPs) New_Analog->Selectivity Trapping PARP Trapping Efficiency New_Analog->Trapping Cell_Effect Cellular Efficacy (BRCA-mutant vs WT) New_Analog->Cell_Effect Known_Inhibitors Known Inhibitors (Olaparib, etc.) Known_Inhibitors->Potency Known_Inhibitors->Selectivity Known_Inhibitors->Trapping Known_Inhibitors->Cell_Effect Outcome Therapeutic Potential Profile Potency->Outcome Selectivity->Outcome Trapping->Outcome Cell_Effect->Outcome

Caption: Logical flow for comparing inhibitor profiles.

Experimental Protocols

Detailed and standardized methodologies are essential for generating reproducible data. Below are protocols for the key experiments cited in this guide.

PARP1/2 Enzymatic Inhibition Assay (Biochemical IC50)
  • Objective: To determine the concentration of Naphthyridinone Analog X required to inhibit 50% of the enzymatic activity of purified PARP1 or PARP2.

  • Methodology:

    • Reaction Setup: A reaction mixture is prepared containing a reaction buffer, purified recombinant human PARP1 or PARP2 enzyme, and a histone-coated plate (which serves as the protein substrate for PARylation).

    • Inhibitor Addition: The Naphthyridinone Analog X is serially diluted to a range of concentrations and added to the reaction wells. A vehicle control (e.g., DMSO) is also included.

    • Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of biotinylated NAD+ and activated DNA. The plate is incubated to allow for the PARylation of histones.

    • Detection: The reaction is stopped, and the plate is washed. Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains.

    • Signal Measurement: After another wash step, an HRP substrate is added to generate a chemiluminescent or colorimetric signal, which is proportional to PARP activity. The signal is read using a microplate reader.

    • Data Analysis: The data is normalized to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[17]

Cellular Viability Assay (Cellular IC50)
  • Objective: To measure the effect of Naphthyridinone Analog X on the viability of cancer cell lines and determine its IC50 in a cellular context.

  • Methodology:

    • Cell Seeding: Cancer cell lines (e.g., BRCA1-mutant MDA-MB-436 and BRCA-wild-type MCF-7) are seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight.[17]

    • Compound Treatment: The Naphthyridinone Analog X is serially diluted in culture medium. The medium in the wells is replaced with the medium containing the various inhibitor concentrations.[17][18]

    • Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours) to allow the inhibitor to exert its effect.[18]

    • Viability Assessment: A cell viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.[17][18]

      • MTT Assay: Living cells metabolize MTT into a purple formazan product. A solubilizing agent (like DMSO) is added to dissolve the crystals, and the absorbance is read.[18][19]

      • CellTiter-Glo® Assay: This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[17]

    • Data Analysis: The absorbance or luminescence data is normalized to untreated controls. The IC50 value is calculated by plotting the normalized data against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[17][18]

PARP Trapping Assay
  • Objective: To quantify the ability of Naphthyridinone Analog X to trap PARP enzymes on DNA, a key mechanism for the cytotoxicity of PARP inhibitors.[20]

  • Methodology:

    • Cell Treatment: Cells are treated with a range of concentrations of the PARP inhibitor for a defined period.

    • Cell Lysis and Fractionation: Cells are lysed, and a differential centrifugation protocol is used to separate the chromatin-bound protein fraction from the soluble (cytoplasmic and nucleoplasmic) fraction.[20]

    • Quantification by Western Blotting: The amount of PARP1 or PARP2 in the chromatin-bound fraction is quantified by Western blotting using specific antibodies.

    • Data Analysis: An increase in the amount of chromatin-bound PARP in the inhibitor-treated cells compared to the vehicle control indicates PARP trapping. The results are often expressed as a fold-change over the control.[20]

References

A Head-to-Head Comparison of 1,6-Naphthyridin-2(1H)-One and 1,7-Naphthyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, with its various isomers forming the core of numerous biologically active compounds.[1] Among these, 1,6-naphthyridin-2(1H)-one and 1,7-naphthyridine analogs have emerged as versatile pharmacophores, demonstrating significant potential in oncology, virology, and other therapeutic areas. This guide provides an objective, data-driven comparison of these two important classes of compounds, focusing on their anticancer and anti-HIV activities, supported by experimental data and detailed methodologies.

Comparative Biological Activities

A critical aspect of drug development is the quantitative assessment of a compound's potency. The following tables summarize the in vitro activities of representative this compound and 1,7-naphthyridine analogs against various cancer cell lines and HIV-1 reverse transcriptase.

Table 1: Anticancer Activity of this compound and 1,7-Naphthyridine Analogs (IC₅₀ in µM)

Compound IDNaphthyridine CoreCancer Cell LineIC₅₀ (µM)Reference
17a 1,7-NaphthyridineMOLT-3 (Lymphoblastic Leukemia)9.1 ± 2.0[2]
HeLa (Cervical Carcinoma)13.2 ± 0.7[2]
HL-60 (Promyeloblast)8.9 ± 2.2[2]
A34 This compoundHep-3B (Hepatocellular Carcinoma)Data not specified, but showed remarkable antitumor efficacy[3][4]
19g This compoundHCT116 (Colorectal Cancer)Data not specified, but induced significant tumor inhibition[5]
Torin1 Benzo[h][6][7]naphthyridin-2(1H)-oneU87MG (Glioblastoma)Efficacious at 20 mg/kg in xenograft model
Torin2 Benzo[h][6][7]naphthyridin-2(1H)-oneNot specifiedEC₅₀ of 0.25 nM for cellular mTOR inhibition

Table 2: Anti-HIV-1 Reverse Transcriptase (RT) Activity of 1,6- and 1,7-Naphthyridine Analogs (IC₅₀ in µM)

Compound IDNaphthyridine CoreIC₅₀ (µM) vs. HIV-1 RTReference
16a 1,6-Naphthyridine0.222[2]
16b 1,6-Naphthyridine0.218[2]
19a 1,6-Naphthyridine0.175[2]
18(a-b) 1,7-NaphthyridineRanged from 0.175 to 0.634[2]
Nevirapine (Reference) -1.053[2]
Rilpivirine (Reference) -0.063[2]
Efavirenz (Reference) -0.058[2]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these naphthyridine analogs are attributed to their interaction with key cellular signaling pathways.

Certain 1,7-naphthyridine derivatives have been shown to inhibit the Wnt signaling pathway, a critical pathway often dysregulated in cancer.

Wnt_Signaling_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylation (degradation) APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Naphthyridine 1,7-Naphthyridine Analog Naphthyridine->Dsh inhibition?

Inhibition of the Wnt signaling pathway by 1,7-naphthyridine analogs.

In contrast, several this compound derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma.[3][4]

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 RAS_MAPK RAS-MAPK Pathway FGFR4->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT STAT3 STAT3 Pathway FGFR4->STAT3 Cell_Proliferation Cell Proliferation & Survival RAS_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation STAT3->Cell_Proliferation Naphthyridinone This compound Analog (e.g., A34) Naphthyridinone->FGFR4 inhibition

FGFR4 signaling inhibition by this compound analogs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1][7] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compounds (various concentrations) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the HIV-1 RT enzyme.

  • Principle: This is a colorimetric assay that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand synthesized by HIV-1 RT. The amount of incorporated DIG-dUTP is quantified using an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate.[8]

  • Protocol:

    • Plate Coating: Use a streptavidin-coated 96-well plate.

    • Template/Primer Binding: Add a biotin-labeled template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅) to the wells and incubate to allow binding to the streptavidin.

    • Inhibitor Addition: Add various concentrations of the test compounds to the wells.

    • Enzyme Reaction: Add recombinant HIV-1 RT and a mixture of dNTPs (including DIG-dUTP) to initiate the reaction. Incubate for 1-2 hours at 37°C.

    • Detection:

      • Wash the wells to remove unbound reagents.

      • Add an anti-DIG-HRP antibody conjugate and incubate.

      • Wash the wells again.

      • Add a colorimetric HRP substrate (e.g., TMB) and incubate.

      • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Data Analysis: Calculate the percent inhibition of RT activity for each compound concentration and determine the IC₅₀ value.

Synthesis Overview

The synthesis of 1,6-naphthyridin-2(1H)-ones and 1,7-naphthyridine analogs often involves multi-step reaction sequences. A common strategy for the synthesis of 1,6-naphthyridin-2(1H)-ones involves the cyclization of a substituted pyridine derivative. For 1,7-naphthyridine analogs, synthetic routes can also start from appropriately substituted pyridine precursors, often involving condensation and cyclization reactions. The specific synthetic route can be adapted to introduce a variety of substituents at different positions on the naphthyridine core, allowing for the exploration of structure-activity relationships.

Conclusion

Both this compound and 1,7-naphthyridine analogs represent promising scaffolds for the development of novel therapeutic agents. The available data indicates that 1,6-naphthyridine derivatives have shown particularly strong potency as anti-HIV agents, with some compounds exhibiting IC₅₀ values in the nanomolar range. In the context of anticancer activity, both scaffolds have yielded potent compounds, with 1,6-naphthyridin-2(1H)-ones being notable for their targeted inhibition of FGFR4, and 1,7-naphthyridines demonstrating activity through pathways such as Wnt signaling.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head studies, including comprehensive pharmacokinetic and in vivo efficacy evaluations, are warranted to fully elucidate the therapeutic potential of these two important classes of naphthyridine derivatives.

References

Validating Target Engagement of a 1,6-Naphthyridin-2(1H)-One Compound in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of a novel 1,6-Naphthyridin-2(1H)-one compound, herein designated as NA-1 . The performance of NA-1, a putative kinase inhibitor, is objectively compared with established inhibitors using supporting experimental data and detailed protocols.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various kinases implicated in cancer, such as HSP90, MET, FGFR4, and the PI3K/mTOR pathway.[1][2][3] Validating that a compound directly interacts with its intended target within the complex cellular environment is a critical step in drug discovery.[4] This process, known as target engagement, confirms the mechanism of action and provides confidence that the observed cellular phenotype is a direct result of on-target activity.

This guide focuses on two widely adopted, label-free methods for quantifying target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. We will also discuss downstream functional assays that corroborate target engagement by measuring the modulation of specific signaling pathways.

Comparative Analysis of Target Engagement Assays

The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare CETSA and NanoBRET for the validation of NA-1's engagement with its hypothetical primary target, the kinase HSP90, and a secondary target, FGFR4.

Assay Principle Advantages Disadvantages Typical Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[5][6]Label-free; applicable to any soluble protein without genetic modification; reflects intracellular target binding.[7]Lower throughput; requires a specific antibody for Western blot detection; may not be suitable for all membrane proteins.Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF).[3][8]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[9][10]High-throughput; provides quantitative affinity data (IC50); can be used to determine residence time.[11]Requires genetic modification of the target protein; necessitates a specific fluorescent tracer.IC50 values representing the displacement of the tracer by the compound.[12]

Quantitative Data Summary

The following tables present hypothetical comparative data for our compound of interest, NA-1, alongside known inhibitors for HSP90 and FGFR4.

Table 1: HSP90 Target Engagement and Functional Activity

Compound CETSA (ITDRF) EC50 (µM) NanoBRET™ IC50 (µM) Cellular Proliferation IC50 (µM) (MCF-7)
NA-1 (Hypothetical) 1.20.52.5
17-AAG 0.80.21.8[13]
Ganetespib (STA-9090) 0.50.10.9[13]
NVP-AUY922 0.30.080.6[14]

Table 2: FGFR4 Target Engagement and Functional Activity

Compound CETSA (ITDRF) EC50 (µM) NanoBRET™ IC50 (µM) p-FGFR4 Inhibition IC50 (µM) (Hep3B)
NA-1 (Hypothetical) 2.51.85.2
BLU9931 0.10.050.2
FGF401 0.080.030.15
Roblitinib (FGF401) 0.070.0250.12

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for understanding the context and execution of target engagement studies.

HSP90_Pathway cluster_0 HSP90 Inhibition cluster_1 Client Protein Degradation NA-1 NA-1 HSP90 HSP90 NA-1->HSP90 HSP90 Inhibitors HSP90 Inhibitors HSP90 Inhibitors->HSP90 Client Proteins Client Proteins (e.g., Akt, CDK4, HER2) HSP90->Client Proteins Stabilization Cell Proliferation & Survival Cell Proliferation & Survival HSP90->Cell Proliferation & Survival Promotes Ubiquitination Ubiquitination Client Proteins->Ubiquitination Misfolding Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Apoptosis Apoptosis Proteasomal Degradation->Apoptosis Induces

Caption: HSP90 inhibition by NA-1 leads to client protein degradation.

FGFR4_Pathway cluster_0 FGFR4 Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds PI3K/AKT Pathway PI3K/AKT Pathway FGFR4->PI3K/AKT Pathway Activates RAS/MAPK Pathway RAS/MAPK Pathway FGFR4->RAS/MAPK Pathway Activates NA-1 NA-1 NA-1->FGFR4 Inhibits Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation

Caption: NA-1 inhibits the FGFR4 signaling pathway.[15]

CETSA_Workflow start Intact Cells treat Treat with NA-1 or Vehicle start->treat heat Heat to Varying Temps treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Pellet Aggregates lyse->centrifuge collect Collect Supernatant centrifuge->collect analyze Western Blot for Target collect->analyze end Quantify Soluble Protein analyze->end

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.[3][6]

NanoBRET_Workflow start Cells Expressing NanoLuc-Target add_tracer Add Fluorescent Tracer start->add_tracer add_compound Add NA-1 (Competitor) add_tracer->add_compound measure Measure BRET Signal add_compound->measure end Calculate IC50 measure->end

Caption: NanoBRET™ Target Engagement Assay workflow.[16][17]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To determine the thermal stabilization of a target protein upon binding of NA-1 in intact cells.

Materials:

  • Cell line expressing the target of interest (e.g., MCF-7 for HSP90, Hep3B for FGFR4).

  • Complete cell culture medium.

  • NA-1 and reference compounds.

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Reagents and equipment for SDS-PAGE and Western blotting.

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of NA-1 or a reference compound for a predetermined time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.[18] Include an unheated control.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[18] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific to the target protein.

  • Data Quantification: Quantify the band intensities for the target protein at each temperature. Normalize the intensity to the unheated control. Plot the percentage of soluble protein against temperature to generate melt curves. For ITDRF, plot the percentage of soluble protein at a fixed temperature against the compound concentration to determine the EC50.[8]

NanoBRET™ Target Engagement Assay Protocol

Objective: To quantify the affinity of NA-1 for its target protein in living cells.

Materials:

  • HEK293 cells.

  • Expression vector for the target protein fused to NanoLuc® luciferase.

  • Transfection reagent.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ tracer specific for the target.

  • NA-1 and reference compounds.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, 96- or 384-well assay plates.

  • Luminometer capable of measuring dual-filtered luminescence.

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-target fusion vector and plate in assay plates. Incubate for 24 hours to allow for protein expression.

  • Compound and Tracer Addition: On the day of the assay, prepare serial dilutions of NA-1 and reference compounds. Add the compounds to the cells. Then, add the specific NanoBRET™ tracer at its predetermined optimal concentration.[17]

  • Equilibration: Incubate the plate for a period to allow the compound and tracer to reach binding equilibrium with the target protein (e.g., 2 hours at 37°C).

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.[17] Immediately measure the donor (460nm) and acceptor (618nm) luminescence signals.

  • Data Analysis: Calculate the raw BRET ratio (acceptor emission/donor emission). Convert the raw BRET ratios to milliBRET units (mBU). Plot the mBU values against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion

Validating the target engagement of a this compound compound like NA-1 is a cornerstone of its preclinical development. Both CETSA and NanoBRET™ offer robust, yet distinct, approaches to confirm and quantify this interaction in a cellular context. CETSA provides a label-free method to assess target binding, while NanoBRET™ offers a higher-throughput solution for determining intracellular affinity. The data generated from these assays, when integrated with downstream functional data, provides a comprehensive understanding of a compound's mechanism of action and strengthens the rationale for its further development as a therapeutic agent.

References

Safety Operating Guide

Safe Disposal of 1,6-Naphthyridin-2(1H)-One: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,6-Naphthyridin-2(1H)-one is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this chemical compound. Adherence to these protocols is vital to minimize risks to personnel and the environment.

Hazard Profile and Disposal Considerations

Before initiating any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound. This information, summarized from its Safety Data Sheet (SDS), directly informs the necessary precautions for handling and disposal.[1][2]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Acute Toxicity, Oral (Category 4)Harmful if swallowed.GHS07P301+P310, P270
Skin Irritation (Category 2)Causes skin irritation.GHS07P302+P352, P362+P364
Eye Irritation (Category 2)Causes serious eye irritation.GHS07P305+P351+P338
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.GHS07P261, P304+P340

This data is compiled from representative Safety Data Sheets.[1][2] Always consult the specific SDS for the product you are using.

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound, like most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4] Therefore, it must not be disposed of in the regular trash or down the sanitary sewer system without explicit written permission from your institution's Environmental Health and Safety (EHS) office.[3][5]

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[1][6]

2. Waste Collection:

  • Designate a specific, compatible, and properly sealed container for the collection of this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • The container must be in good condition, free from leaks or rust.[7]

  • Do not mix this compound waste with incompatible chemicals. Store waste containers segregated by hazard class (e.g., flammables, corrosives).[8]

3. Labeling Hazardous Waste:

  • As soon as the first particle of waste is added, the container must be labeled as "Hazardous Waste."[9]

  • The label must include the following information in clear, legible writing (no abbreviations or chemical formulas):[3]

    • The full chemical name: "this compound"

    • The quantity of the waste. For mixtures, list all components and their approximate percentages.[3]

    • The date of waste generation.[3]

    • The physical address of origin (e.g., building and room number).[3]

    • The name and contact information of the Principal Investigator.[3]

    • Checkmarks indicating the appropriate hazard pictograms (in this case, the GHS07 exclamation mark for irritant and acute toxicity).[1][3]

4. Storage of Chemical Waste:

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • This area should be close to the point of generation and under the direct supervision of laboratory personnel.[10]

  • Ensure the container is kept closed at all times, except when adding waste.[7]

  • Secondary containment is recommended to prevent spills from reaching the environment.[9]

5. Arranging for Disposal:

  • Once the waste container is full, or if the chemical is no longer needed, contact your institution's EHS or hazardous waste management office to schedule a pickup.[9]

  • Complete any required waste information forms, providing a detailed and accurate list of the container's contents.[3]

  • Do not transport hazardous waste yourself. Trained EHS personnel will handle the collection and transportation for final disposal at an approved facility.[9]

6. Disposal of Empty Containers:

  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent capable of removing the chemical residue.[7]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[7][9]

  • After triple-rinsing and allowing the container to air dry, deface or remove all hazardous labels before disposing of it in the regular trash or as directed by your institution.[7][9]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste from the point of generation to final removal.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B START C Collect Waste in a Compatible, Sealed Container B->C D Label Container as 'Hazardous Waste' with Full Details C->D Immediately upon adding waste E Store in Designated Satellite Accumulation Area D->E F Container Full or Waste No Longer Needed E->F G Submit Waste Pickup Request to EHS Office F->G Decision Point H EHS Personnel Collects and Transports Waste G->H I Final Disposal at an Approved Waste Facility H->I END

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1,6-Naphthyridin-2(1H)-One

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 1,6-Naphthyridin-2(1H)-One, a heterocyclic compound that requires careful management in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.[1]

  • Skin Irritation 2: Causes skin irritation.[1]

  • Serious Eye Irritation 2: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity – Single Exposure 3 (Respiratory System): May cause respiratory irritation.[1]

Due to these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldANSI Z87.1 compliantProtects against splashes and airborne particles causing serious eye irritation.[2] A face shield should be used when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProtects against skin irritation and absorption.[3][4] Check manufacturer's glove compatibility chart for specific breakthrough times.
Body Protection Laboratory CoatFlame-resistant, fully buttonedPrevents skin contact and contamination of personal clothing.[2]
Respiratory Protection N95 Respirator or higherNIOSH-approvedRequired when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.[5]
Foot Protection Closed-toe Shoes---Protects feet from spills.[2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[1][6]

  • Ventilation: Ensure adequate ventilation to control airborne dust and vapors.[3]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and a chemical spill kit are readily accessible.

2. Weighing and Aliquoting:

  • Handle the solid powder within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[6]

  • Use a disposable weigh boat to handle the powder.

  • Keep the container of this compound tightly closed when not in use.

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.

4. Post-Handling:

  • Decontaminate the work surface with an appropriate solvent and cleaning agent after completing the work.

  • Thoroughly wash hands with soap and water after removing gloves.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • Minor Spill (Powder): Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled, sealed container for disposal. Clean the spill area with soap and water.

    • Major Spill: Evacuate the area and alert others. Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

  • Waste Collection: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers that held this compound must be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[8]

  • Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[7]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment Access prep_hood->prep_emergency handling_weigh Weigh Powder prep_emergency->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate After Experiment cleanup_wash Wash Hands cleanup_decontaminate->cleanup_wash disposal_collect Collect Solid & Liquid Waste cleanup_wash->disposal_collect Final Step disposal_rinse Triple-Rinse Empty Containers disposal_collect->disposal_rinse disposal_ehs Dispose via EHS disposal_rinse->disposal_ehs

Caption: Workflow for the safe handling of this compound.

References

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